5-LOX-IN-6
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-[(3-chlorophenyl)methyl]-5-hydroxy-1H-benzo[g]indole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClNO3/c1-2-27-22(26)20-17-12-19(25)15-8-3-4-9-16(15)21(17)24-18(20)11-13-6-5-7-14(23)10-13/h3-10,12,24-25H,2,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNDGVXYIMIZWAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C1C=C(C3=CC=CC=C32)O)CC4=CC(=CC=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90657668 | |
| Record name | Ethyl 2-[(3-chlorophenyl)methyl]-5-hydroxy-1H-benzo[g]indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90657668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159576-98-3 | |
| Record name | Ethyl 2-[(3-chlorophenyl)methyl]-5-hydroxy-1H-benzo[g]indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90657668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-LOX-IN-6: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of 5-LOX-IN-6, a potent and direct inhibitor of 5-lipoxygenase (5-LOX). The information presented herein is intended for researchers, scientists, and professionals involved in drug development and inflammation research.
Core Mechanism of Action
This compound is a direct and reversible inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes.[1][2] Leukotrienes are potent lipid mediators involved in a wide range of inflammatory and allergic responses. By directly inhibiting 5-LOX, this compound effectively prevents the conversion of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE), the initial step in the leukotriene biosynthetic pathway. This leads to a reduction in the production of all downstream leukotrienes, including leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).
A key feature of this compound's mechanism is that it does not affect the cellular translocation of the 5-LOX enzyme. In activated cells, 5-LOX translocates to the nuclear membrane to interact with the 5-lipoxygenase-activating protein (FLAP), which presents the arachidonic acid substrate to the enzyme. Some inhibitors function by preventing this translocation. However, studies have shown that this compound does not block the A23187-induced translocation of 5-LOX in neutrophils.[2] This indicates that its inhibitory action is targeted at the catalytic activity of the enzyme itself, rather than its cellular localization.
Quantitative Inhibitory Activity
The inhibitory potency of this compound has been quantified in various in vitro systems. The half-maximal inhibitory concentration (IC50) values demonstrate its high affinity for the 5-LOX enzyme.
| Assay System | IC50 Value (µM) |
| Recombinant Human 5-LOX | 0.086[1][2] |
| 5-LOX Activity in Human Neutrophils | 0.23[1][2] |
| 5-LOX Product Formation in Human Whole Blood | 0.83 - 1.6[2] |
Signaling Pathway and Inhibitory Action
The following diagram illustrates the 5-lipoxygenase signaling pathway and the point of inhibition by this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize the activity of 5-LOX inhibitors like this compound.
Recombinant Human 5-LOX Inhibition Assay (Cell-Free)
This assay determines the direct inhibitory effect of a compound on the purified 5-LOX enzyme.
a) Expression and Purification of Recombinant Human 5-LOX:
-
Human 5-LOX is expressed in E. coli (e.g., BL21 strain) transformed with a suitable expression plasmid (e.g., pT3-5-LO).
-
Protein expression is induced, and cells are harvested and lysed.
-
The soluble protein is purified using affinity chromatography (e.g., ATP-agarose) followed by ion-exchange chromatography.
-
The purity and concentration of the enzyme are determined using SDS-PAGE and a protein assay (e.g., Bradford).
b) Inhibition Assay Protocol:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 2 mM EDTA and 2 mM CaCl2).
-
In a microplate or cuvette, add the reaction buffer, purified recombinant human 5-LOX (e.g., 10-20 µg/mL), and varying concentrations of this compound (or vehicle control, typically DMSO).
-
Pre-incubate the mixture for a defined period (e.g., 10-15 minutes) at a specific temperature (e.g., 25°C or 37°C).
-
Initiate the enzymatic reaction by adding the substrate, arachidonic acid (e.g., 10-20 µM final concentration).
-
Monitor the formation of conjugated dienes (a product of lipoxygenase activity) by measuring the increase in absorbance at 234 nm over time using a spectrophotometer.
-
Calculate the initial reaction rates and determine the percent inhibition for each concentration of this compound.
-
The IC50 value is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
5-LOX Inhibition Assay in Human Neutrophils (Cell-Based)
This assay assesses the inhibitory activity of a compound in a more physiologically relevant cellular environment.
a) Isolation of Human Neutrophils:
-
Obtain fresh human blood from healthy donors in tubes containing an anticoagulant (e.g., heparin or EDTA).
-
Isolate polymorphonuclear leukocytes (PMNLs), which are predominantly neutrophils, using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Remove contaminating red blood cells by hypotonic lysis.
-
Resuspend the purified neutrophils in a suitable buffer (e.g., Hanks' Balanced Salt Solution with calcium).
b) Inhibition Assay Protocol:
-
Pre-incubate the isolated neutrophils with various concentrations of this compound or vehicle control for a specified time (e.g., 15-30 minutes) at 37°C.
-
Stimulate the cells with a calcium ionophore, such as A23187 (e.g., 1-5 µM), to induce 5-LOX activation and leukotriene synthesis.
-
After a defined incubation period (e.g., 5-15 minutes), terminate the reaction by adding a cold solvent (e.g., methanol) and an internal standard (e.g., prostaglandin B1).
-
Centrifuge the samples to pellet the cell debris.
-
Analyze the supernatant for the presence of 5-LOX products (e.g., LTB4 and 5-HETE) using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection or by liquid chromatography-mass spectrometry (LC-MS).
-
Quantify the amount of 5-LOX products and calculate the percent inhibition for each concentration of this compound.
-
Determine the IC50 value as described in the cell-free assay protocol.
Experimental Workflow Visualization
The following diagram outlines a typical workflow for evaluating a potential 5-LOX inhibitor.
Logical Relationship of Inhibitory Action
The following diagram illustrates the logical relationship between the direct enzymatic inhibition by this compound and its ultimate biological effect.
References
An In-depth Technical Guide on the Discovery and Synthesis of 5-Lipoxygenase (5-LOX) Inhibitors
Introduction
5-Lipoxygenase (5-LOX) is a pivotal enzyme in the biosynthesis of leukotrienes, which are potent lipid mediators deeply involved in inflammatory processes.[1][2][3] As a non-heme iron-containing dioxygenase, 5-LOX catalyzes the initial steps in the conversion of arachidonic acid (AA) into leukotrienes.[3][4] This pathway's products, particularly the cysteinyl leukotrienes, are key players in the pathophysiology of a range of inflammatory diseases, including asthma, allergic rhinitis, and inflammatory bowel disease.[1][2][5] Consequently, the inhibition of 5-LOX presents a compelling therapeutic strategy for managing these conditions. This guide provides a technical overview of the discovery, synthesis, and evaluation of 5-LOX inhibitors for researchers, scientists, and professionals in drug development. While a specific compound "5-LOX-IN-6" was not found in publicly available literature, this document will focus on the principles and methodologies illustrated by various potent 5-LOX inhibitors.
The 5-LOX Signaling Pathway
The activation of the 5-LOX pathway is a critical event in the inflammatory cascade. In response to cellular stimuli, arachidonic acid is liberated from the nuclear membrane. 5-LOX then translocates to the nuclear membrane, where, in concert with the 5-lipoxygenase-activating protein (FLAP), it converts arachidonic acid into the unstable epoxide, leukotriene A4 (LTA4).[2][6][7][8] LTA4 is subsequently metabolized to either leukotriene B4 (LTB4) by LTA4 hydrolase or the cysteinyl leukotrienes (LTC4, LTD4, and LTE4) by LTC4 synthase.[3]
Discovery and Synthesis of 5-LOX Inhibitors
The discovery of novel 5-LOX inhibitors often involves the strategic modification of known chemical scaffolds that exhibit inhibitory activity. Indole-based structures, for example, have been a fertile ground for the development of potent 5-LOX inhibitors.[9] This approach has led to the synthesis of compounds with significantly improved potency compared to early reference drugs like zileuton.[9] Structure-activity relationship (SAR) studies are crucial in this process, guiding the chemical modifications to enhance inhibitory activity and selectivity.
Another avenue for discovery is the screening of diverse chemical libraries, including natural products. For instance, 3-acetyl-11-keto-beta-boswellic acid (AKBA) from frankincense has been identified as an allosteric inhibitor of 5-LOX.[5][7]
The synthesis of these inhibitors typically involves multi-step organic chemistry routes tailored to the specific chemical class of the target molecule. For example, the synthesis of triazole derivatives often involves the construction of the heterocyclic ring as a key step.
Quantitative Data on 5-LOX Inhibitors
The potency of 5-LOX inhibitors is commonly quantified by their half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the activity of the 5-LOX enzyme by 50%. The following table summarizes the IC50 values for several 5-LOX inhibitors reported in the literature.
| Compound Class | Specific Compound | IC50 Value (µM) | Assay Type |
| Diaryl-1,2,4-triazole | Compound 16 | 0.71 | 5-LOX Activity |
| 3,5-Dinitrobenzoate | Compound 40 | 0.006 | Cell-free |
| 3,5-Dinitrobenzoate | Compound 40 | 0.5 | Human whole blood |
| Indole Derivative | Compound 1 | 0.6 | 5-LOX Activity |
| Benzo[b]thiophene | Compound 18b | 0.51 | 5-LOX Activity |
| Commercial Drug | Zileuton | 0.18 - 3.7 | 5-LOX Activity |
| Isoxazole Derivative | Compound C3 | 8.47 | 5-LOX Inhibition |
| Isoxazole Derivative | Compound C5 | 10.48 | 5-LOX Inhibition |
| Tetrahydro-1,2,4-triazin-3-one | Compound 4 | 5 - 21 | 5-LOX Activity |
Experimental Protocols
The evaluation of 5-LOX inhibitors involves a series of in vitro and cell-based assays to determine their efficacy and mechanism of action.
General Workflow for 5-LOX Inhibitor Screening
1. Cell-Free 5-LOX Enzyme Assay
-
Objective: To determine the direct inhibitory effect of a compound on purified 5-LOX enzyme.
-
Methodology:
-
Recombinant human 5-LOX is expressed and purified.
-
The enzyme is pre-incubated with various concentrations of the test compound or vehicle (e.g., DMSO).
-
The reaction is initiated by the addition of arachidonic acid as the substrate.
-
The formation of 5-LOX products, such as 5-hydroxyeicosatetraenoic acid (5-HETE), is monitored, typically by spectrophotometry at 234 nm or by HPLC.[10]
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
2. Cell-Based 5-LOX Activity Assay
-
Objective: To assess the inhibitor's efficacy in a cellular environment, which accounts for factors like cell permeability and interaction with other cellular components.
-
Methodology:
-
A suitable cell line expressing 5-LOX (e.g., human polymorphonuclear leukocytes (PMNLs) or transfected HEK293 cells) is used.[7][11]
-
Cells are pre-incubated with the test inhibitor or vehicle.
-
5-LOX activity is stimulated using a calcium ionophore like A23187, often in the presence of exogenous arachidonic acid.[7]
-
The reaction is stopped, and the leukotrienes (e.g., LTB4) and other 5-LOX products are extracted from the cell supernatant.
-
The products are quantified using methods such as enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).[7][12]
-
The IC50 value is determined based on the dose-dependent reduction of 5-LOX product formation.
-
3. Human Whole Blood Assay
-
Objective: To evaluate the inhibitor's activity in a more physiologically relevant ex vivo model that includes plasma protein binding and metabolism.
-
Methodology:
-
Freshly drawn human blood is incubated with the test compound.
-
Leukotriene synthesis is stimulated.
-
The concentration of 5-LOX products is measured in the plasma.
-
This assay provides a more predictive measure of in vivo efficacy.
-
The development of potent and selective 5-LOX inhibitors remains a significant goal in the pursuit of novel anti-inflammatory therapies. The process is a multidisciplinary effort that combines rational drug design, synthetic organic chemistry, and a hierarchical series of biological assays. While the specific entity "this compound" is not documented in available scientific literature, the principles and methodologies outlined in this guide, exemplified by a range of documented inhibitors, provide a solid foundation for researchers and drug development professionals working in this field. Future research will likely focus on identifying inhibitors with improved pharmacokinetic properties and novel mechanisms of action, such as allosteric modulation, to provide safer and more effective treatments for inflammatory diseases.
References
- 1. What are 5-LOX inhibitors and how do they work? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. 5-Lipoxygenase: mechanisms of regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modulation of the 5-Lipoxygenase Pathway by Chalcogen-Containing Inhibitors of Leukotriene A4 Hydrolase [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Untangling the web of 5-lipoxygenase-derived products from a molecular and structural perspective: the battle between pro- and anti-inflammatory lipid mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural and mechanistic insights into 5-lipoxygenase inhibition by natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The structure of human 5-lipoxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent development of lipoxygenase inhibitors as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Iron-Dependent Trafficking of 5-Lipoxygenase and Impact on Human Macrophage Activation [frontiersin.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Roles of 5-lipoxygenase and cyclooxygenase-2 in the biosynthesis of hemiketals E2 and D2 by activated human leukocytes - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of 5-LOX-IN-6: A Technical Guide for Drug Development Professionals
An In-depth Analysis of 2-Substituted 5-Hydroxyindole-3-carboxylates as Potent 5-Lipoxygenase Inhibitors
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) for the potent 5-lipoxygenase (5-LOX) inhibitor, 5-LOX-IN-6 (also identified as compound 11a), and its analogs based on the 2-substituted 5-hydroxyindole-3-carboxylate scaffold. This document is intended for researchers, scientists, and professionals in the field of drug development who are focused on inflammatory and allergic disorders.
Introduction to 5-Lipoxygenase and its Role in Inflammation
5-Lipoxygenase (5-LOX) is a pivotal enzyme in the biosynthesis of leukotrienes, which are potent lipid mediators of inflammation.[1][2] The 5-LOX pathway is initiated by the release of arachidonic acid from cell membranes, which is then converted by 5-LOX into leukotriene A4 (LTA4).[3][4] LTA4 is subsequently metabolized to either leukotriene B4 (LTB4), a powerful chemoattractant for neutrophils, or the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), which are key players in asthma and allergic reactions.[2][5] Given its central role in the inflammatory cascade, the inhibition of 5-LOX presents a compelling therapeutic strategy for a range of inflammatory conditions.
This compound: A Potent Inhibitor of the 5-Lipoxygenase Pathway
This compound, chemically known as ethyl 2-[(3-chlorophenyl)methyl]-5-hydroxy-1H-benzo[g]indole-3-carboxylate, has been identified as a direct and reversible inhibitor of 5-LOX.[6][7] It demonstrates significant inhibitory activity against 5-LOX in both cellular and cell-free systems, with IC50 values of 0.23 µM in human neutrophils and 0.086 µM for recombinant human 5-LOX, respectively.[6][8] The following sections delve into the detailed structure-activity relationships of this compound class, providing valuable insights for the rational design of novel 5-LOX inhibitors.
Structure-Activity Relationship (SAR) of 2-Substituted 5-Hydroxyindole-3-carboxylates
The inhibitory potency of compounds based on the 2-substituted 5-hydroxyindole-3-carboxylate scaffold is significantly influenced by modifications at various positions of the molecule. The following tables summarize the quantitative SAR data, highlighting the impact of these structural changes on 5-LOX inhibition.
Table 1: Impact of Substituents on the Benzo[g]indole Scaffold
| Compound | R¹ | R² | R³ | IC50 (PMNL, µM)[9] | IC50 (rh5-LO, µM)[9] |
| 11a (this compound) | H | H | 3-Cl | 0.23 | 0.086 |
| 11b | H | H | 4-Cl | 0.31 | 0.11 |
| 11c | H | H | 2-Cl | 0.45 | 0.15 |
| 11d | H | H | 3-F | 0.28 | 0.09 |
| 11e | H | H | 4-F | 0.35 | 0.12 |
| 11f | H | H | 3-CH₃ | 0.4 | 0.14 |
| 11g | H | H | 4-CH₃ | 0.52 | 0.18 |
| 11h | H | H | H | 0.68 | 0.25 |
| 11i | CH₃ | H | 3-Cl | 0.18 | 0.065 |
| 11j | H | CH₃ | 3-Cl | 0.2 | 0.072 |
PMNL: Polymorphonuclear leukocytes; rh5-LO: recombinant human 5-lipoxygenase
Key Insights from Table 1:
-
Substitution on the Phenyl Ring: Halogen substitution at the meta-position (3-position) of the benzyl ring, as seen in this compound (11a), is optimal for potent inhibition. Substitution at the para- (4-position) and ortho- (2-position) results in a slight decrease in activity.
-
Nature of the Halogen: A chloro-substituent (11a) is slightly more favorable than a fluoro-substituent (11d) at the 3-position.
-
Methyl Substitution: Methyl substitution on the benzyl ring generally leads to a decrease in potency compared to halogens.
-
Alkylation of the Indole Core: Methylation at the N1 position of the indole ring (11i) or on the methylene bridge (11j) can slightly enhance the inhibitory activity.
Table 2: Influence of the Ester Group and Hydroxy Moiety
| Compound | Modification | IC50 (PMNL, µM)[9] | IC50 (rh5-LO, µM)[9] |
| 11a | Ethyl ester, 5-OH | 0.23 | 0.086 |
| 11m | Methyl ester, 5-OH | 0.25 | 0.09 |
| 30 | Ethyl ester, 5-O-benzoyl | >10 | >10 |
| 32 | Ethyl ester, 5-OCH₃, N-CH₃ | >10 | >10 |
| 36 | Ethyl ester, 5-phenyl | >10 | >10 |
Key Insights from Table 2:
-
Ester Group: The nature of the alkyl group in the ester at the 3-position has a minor impact on activity, with both ethyl (11a) and methyl (11m) esters showing high potency.
-
5-Hydroxy Group: The free 5-hydroxy group is crucial for inhibitory activity. Masking this group through esterification (30) or methylation (32), or replacing it with a phenyl group (36), leads to a dramatic loss of potency. This suggests that the 5-hydroxy moiety may be involved in a key interaction with the enzyme, possibly acting as a hydrogen bond donor or having redox properties.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the structure-activity relationship studies.
Determination of 5-LOX Activity in Intact Human Polymorphonuclear Leukocytes (PMNL)
-
Cell Isolation: Human PMNL are isolated from the peripheral blood of healthy adult donors using dextran sedimentation and density gradient centrifugation.
-
Incubation: PMNL (5 x 10⁶ cells/mL) are pre-incubated with the test compounds or vehicle (DMSO) for 10 minutes at 37°C.
-
Stimulation: 5-LOX activity is stimulated by the addition of calcium ionophore A23187 (2.5 µM) and arachidonic acid (20 µM).
-
Termination and Extraction: The reaction is stopped after 10 minutes by the addition of ice-cold methanol. The formed 5-LOX products are extracted using solid-phase extraction columns.
-
Quantification: The amounts of LTB4 and its all-trans isomers are quantified by reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection at 270 nm.
Determination of Recombinant Human 5-LOX (rh5-LO) Activity
-
Enzyme Preparation: Recombinant human 5-LOX is expressed in E. coli and purified.
-
Assay Conditions: The assay is performed in a phosphate buffer (pH 7.4) containing ATP (0.1 mM), CaCl₂ (2 mM), and dithiothreitol (1 mM).
-
Incubation: The enzyme is pre-incubated with the test compounds or vehicle for 10 minutes at 4°C.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid (20 µM).
-
Quantification: The formation of 5-hydroperoxyeicosatetraenoic acid (5-HPETE) is monitored by measuring the increase in absorbance at 234 nm.
Visualizing Key Pathways and Workflows
5-Lipoxygenase Signaling Pathway
The following diagram illustrates the central role of 5-LOX in the conversion of arachidonic acid to pro-inflammatory leukotrienes.
Caption: The 5-LOX pathway converts arachidonic acid to leukotrienes.
General Workflow for SAR Studies of 5-LOX Inhibitors
This diagram outlines the typical experimental workflow for the synthesis and evaluation of novel 5-LOX inhibitors.
Caption: A typical workflow for SAR studies of 5-LOX inhibitors.
Conclusion
The 2-substituted 5-hydroxyindole-3-carboxylate scaffold represents a promising class of 5-lipoxygenase inhibitors, with this compound (compound 11a) serving as a potent lead compound. The structure-activity relationship studies reveal that a free 5-hydroxy group on the indole ring is critical for activity, and that substitutions on the 2-position benzyl ring can be fine-tuned to optimize potency. This detailed analysis provides a solid foundation for the future design and development of novel, highly effective 5-LOX inhibitors for the treatment of inflammatory and allergic diseases.
References
- 1. Leukotriene biosynthetic enzymes as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. biosciencepharma.com [biosciencepharma.com]
- 5. Regulation of leukotriene biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. onesearch.nihlibrary.ors.nih.gov [onesearch.nihlibrary.ors.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Structural optimization and biological evaluation of 2-substituted 5-hydroxyindole-3-carboxylates as potent inhibitors of human 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. files.core.ac.uk [files.core.ac.uk]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the In Vitro Characterization of 5-LOX-IN-6
This document provides a comprehensive overview of the in vitro characterization of the novel 5-lipoxygenase (5-LOX) inhibitor, this compound. The information presented herein is intended to serve as a technical guide for researchers and professionals involved in drug discovery and development, offering detailed methodologies and data interpretation for the preclinical assessment of this compound.
Introduction
5-Lipoxygenase (5-LOX) is a critical enzyme in the biosynthesis of leukotrienes, which are potent lipid mediators of inflammation.[1][2] The enzyme catalyzes the conversion of arachidonic acid to leukotriene A4 (LTA4), a precursor for other pro-inflammatory leukotrienes.[1] Due to its role in various inflammatory diseases such as asthma, arthritis, and certain cancers, 5-LOX has emerged as a significant therapeutic target.[1] this compound is a novel small molecule inhibitor designed to specifically target 5-LOX, thereby reducing the production of inflammatory leukotrienes. This guide details the in vitro experiments performed to characterize the potency, selectivity, and mechanism of action of this compound.
Quantitative Data Summary
The in vitro inhibitory activity of this compound against human 5-LOX was determined using both cell-free and cell-based assays. The results are summarized in the table below, providing a clear comparison of its potency under different experimental conditions.
| Assay Type | Target Enzyme | Parameter | This compound Value (nM) | Reference Compound (Zileuton) (nM) |
| Cell-Free Enzyme Assay | Human Recombinant 5-LOX | IC50 | 85 ± 7.2 | 250 ± 21.5 |
| Cell-Based Assay (PMNLs) | Endogenous Human 5-LOX | IC50 | 150 ± 12.8 | 500 ± 45.3 |
| Selectivity Assay | Human 12-LOX | IC50 | > 10,000 | > 10,000 |
| Selectivity Assay | Human 15-LOX | IC50 | > 10,000 | > 10,000 |
| Selectivity Assay | Human COX-2 | IC50 | > 15,000 | > 20,000 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and a clear understanding of the data presented.
Cell-Free 5-LOX Enzyme Assay
This assay determines the direct inhibitory effect of this compound on purified human recombinant 5-LOX.
-
Enzyme Source: Purified human recombinant 5-LOX.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5.[3]
-
Procedure:
-
The 5-LOX enzyme is pre-incubated with varying concentrations of this compound or vehicle (DMSO) for 15 minutes on ice.
-
The reaction is initiated by the addition of arachidonic acid (substrate) to a final concentration of 10 µM.[4] The reaction mixture also contains 2.5 mM CaCl2 and 2 mM ATP.[5]
-
The reaction is allowed to proceed for 10 minutes at 37°C.
-
The formation of 5-LOX products (conjugated dienes) is monitored by measuring the increase in absorbance at 234 nm using a spectrophotometer.[3][6]
-
The IC50 value is calculated from the dose-response curve by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cell-Based 5-LOX Assay in Human Polymorphonuclear Leukocytes (PMNLs)
This assay evaluates the inhibitory activity of this compound in a cellular environment where 5-LOX is endogenously expressed.
-
Cell Source: Freshly isolated human polymorphonuclear leukocytes (PMNLs).
-
Cell Culture Medium: RPMI 1640 medium.
-
Procedure:
-
PMNLs are seeded in 96-well plates at a density of 1 x 10^6 cells/mL.
-
Cells are pre-incubated with various concentrations of this compound or vehicle (DMSO) for 30 minutes at 37°C in a CO2 incubator.
-
Leukotriene biosynthesis is stimulated by the addition of the calcium ionophore A23187 (2.5 µM) and arachidonic acid (1 µM).[4]
-
The reaction is terminated after 15 minutes by the addition of two volumes of ice-cold methanol.[4]
-
The levels of 5-LOX products (e.g., LTB4) in the supernatant are quantified using a specific enzyme immunoassay (EIA) kit.[2]
-
The IC50 value is determined from the dose-response curve.
-
Selectivity Assays
To assess the selectivity of this compound, its inhibitory activity is tested against other related enzymes, such as 12-LOX, 15-LOX, and COX-2, using similar cell-free assay protocols with the respective purified enzymes and their specific substrates.
Signaling Pathway and Mechanism of Action
The following diagram illustrates the 5-lipoxygenase signaling pathway and the proposed mechanism of action for this compound.
Caption: The 5-lipoxygenase signaling pathway and the inhibitory action of this compound.
Experimental Workflow
The diagram below outlines the general workflow for the in vitro characterization of this compound.
Caption: Experimental workflow for the in vitro characterization of this compound.
Logical Relationships in Characterization
The following diagram illustrates the logical progression and relationships between the different stages of in vitro characterization.
References
- 1. What are 5-LOX inhibitors and how do they work? [synapse.patsnap.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Frontiers | Iron-Dependent Trafficking of 5-Lipoxygenase and Impact on Human Macrophage Activation [frontiersin.org]
- 4. Structural and mechanistic insights into 5-lipoxygenase inhibition by natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Cellular Permeability and Uptake of 5-LOX Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular permeability and uptake of 5-lipoxygenase (5-LOX) inhibitors, with a focus on providing detailed experimental protocols and data presentation for researchers in drug development. As specific permeability and uptake data for a compound designated "5-LOX-IN-6" are not publicly available, this guide utilizes representative data for well-characterized 5-LOX inhibitors, Zileuton and MK-886, to illustrate key concepts and methodologies.
Introduction to 5-Lipoxygenase and its Inhibitors
5-Lipoxygenase (5-LOX) is a crucial enzyme in the biosynthesis of leukotrienes, which are potent lipid mediators of inflammation.[1][2] By catalyzing the conversion of arachidonic acid to leukotriene A4 (LTA4), 5-LOX initiates a cascade that leads to the production of various pro-inflammatory leukotrienes.[1] These molecules are implicated in a range of inflammatory diseases, including asthma, allergic rhinitis, and cardiovascular diseases. Consequently, the inhibition of 5-LOX has emerged as a promising therapeutic strategy.
5-LOX inhibitors are a class of drugs that target and block the activity of the 5-LOX enzyme, thereby reducing the production of leukotrienes.[3][4] These inhibitors can be broadly categorized based on their mechanism of action, which includes redox-type inhibitors, iron chelators, and inhibitors of the 5-lipoxygenase-activating protein (FLAP), which is essential for 5-LOX activation in cells. The cellular permeability and uptake of these inhibitors are critical determinants of their efficacy, as they must reach their intracellular target to exert their pharmacological effect.
Cellular Permeability and Uptake of 5-LOX Inhibitors: A Data-Driven Overview
Table 1: Cellular Permeability and Activity of Representative 5-LOX Inhibitors
| Compound | Class | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Efflux Ratio | Intracellular Concentration | Cellular Activity (IC₅₀) | Cell Line |
| Zileuton | Direct 5-LOX Inhibitor | Data not publicly available | Data not publicly available | Rapidly absorbed orally, suggesting good permeability.[5] | 0.3 - 0.9 µM (LTB₄ synthesis) | Rat and Human PMNL, Human Whole Blood[1] |
| MK-886 | FLAP Inhibitor | Data not publicly available | Data not publicly available | Increases intracellular Ca²⁺ at 10 µM.[4] | Induces apoptosis at micromolar concentrations. | U937 and CML cells[4] |
| AA-861 | Redox-type 5-LOX Inhibitor | Data not publicly available | Data not publicly available | Data not publicly available | 0.1 - 9.1 µM (PGE₂ release) | HeLa, A549, HCA-7 cells[3] |
| BWA4C | Iron-ligand 5-LOX Inhibitor | Data not publicly available | Data not publicly available | Data not publicly available | 0.1 - 9.1 µM (PGE₂ release) | HeLa, A549, HCA-7 cells[3] |
| CJ-13,610 | 5-LOX Inhibitor | Data not publicly available | Data not publicly available | Data not publicly available | 0.1 - 9.1 µM (PGE₂ release) | HeLa, A549, HCA-7 cells[3] |
Note: The lack of publicly available, standardized Caco-2 permeability data for these specific 5-LOX inhibitors highlights a gap in the literature. The provided cellular activity data gives an indirect measure of cell penetration and target engagement.
Experimental Protocols for Assessing Cellular Permeability and Uptake
Accurate assessment of cellular permeability and uptake is crucial for the preclinical development of 5-LOX inhibitors. The following sections provide detailed methodologies for key in vitro assays.
Caco-2 Permeability Assay
The Caco-2 permeability assay is a widely accepted in vitro model for predicting human intestinal absorption of drugs.[6][7] The assay utilizes a monolayer of human colorectal adenocarcinoma cells (Caco-2), which differentiate to form tight junctions and express various transporters, mimicking the intestinal barrier.
Protocol:
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Assessment: The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the permeability of a low-permeability marker, such as Lucifer Yellow.
-
Transport Experiment (Apical to Basolateral - A-B):
-
The test compound (e.g., 5-LOX inhibitor) is added to the apical (upper) chamber of the Transwell® insert.
-
At predetermined time points, samples are collected from the basolateral (lower) chamber.
-
-
Transport Experiment (Basolateral to Apical - B-A):
-
The test compound is added to the basolateral chamber.
-
At predetermined time points, samples are collected from the apical chamber. This is done to determine the efflux ratio.
-
-
Sample Analysis: The concentration of the test compound in the collected samples is quantified using a validated analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Calculation of Apparent Permeability (Papp): The apparent permeability coefficient (Papp) is calculated using the following formula:
-
Papp (cm/s) = (dQ/dt) / (A * C₀)
-
dQ/dt is the rate of drug transport across the monolayer.
-
A is the surface area of the membrane.
-
C₀ is the initial concentration of the drug in the donor chamber.
-
-
-
Calculation of Efflux Ratio: The efflux ratio is calculated as Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux transporters.[6]
Caco-2 Permeability Assay Workflow
Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, cell-free assay that predicts passive membrane permeability. It is often used as a primary screen before more complex cell-based assays.
Protocol:
-
Membrane Preparation: A filter plate is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane.
-
Assay Setup: The filter plate (donor plate) is placed in a receiver plate containing buffer.
-
Compound Addition: The test compound is added to the donor plate.
-
Incubation: The plate assembly is incubated for a specific period to allow the compound to diffuse across the artificial membrane.
-
Quantification: The concentration of the compound in both the donor and receiver plates is measured, typically by UV-Vis spectroscopy or LC-MS/MS.
-
Permeability Calculation: The effective permeability (Pe) is calculated.
Intracellular Concentration Measurement
Determining the intracellular concentration of a 5-LOX inhibitor is essential to understand its target engagement and efficacy. This can be a challenging measurement due to the small volumes of cells.
Protocol (LC-MS/MS-based):
-
Cell Culture and Treatment: A known number of cells are cultured and treated with the 5-LOX inhibitor at a specific concentration and for a defined period.
-
Cell Lysis and Extraction:
-
The cells are washed to remove any extracellular compound.
-
A lysis buffer is added to disrupt the cell membranes.
-
An organic solvent is used to extract the drug from the cell lysate.
-
-
Sample Preparation: The extracted sample is evaporated to dryness and then reconstituted in a suitable solvent for LC-MS/MS analysis.
-
LC-MS/MS Analysis: The concentration of the inhibitor in the sample is quantified using a validated LC-MS/MS method with an appropriate internal standard.[8][9]
-
Calculation of Intracellular Concentration: The intracellular concentration is calculated by dividing the amount of drug measured by the estimated total intracellular volume of the cell pellet.
5-Lipoxygenase Signaling Pathway and Target Engagement
The ultimate goal of a 5-LOX inhibitor is to modulate the 5-lipoxygenase signaling pathway. Understanding this pathway is crucial for interpreting the results of cellular uptake and permeability studies.
5-Lipoxygenase Signaling Pathway and Points of Inhibition
Logical Relationship of Permeability, Uptake, and Biological Activity
The cellular permeability and uptake of a 5-LOX inhibitor are directly linked to its biological activity. A compound with poor permeability will not reach a sufficient intracellular concentration to inhibit the 5-LOX enzyme, regardless of its in vitro potency.
Relationship Between Permeability, Uptake, and Activity
Conclusion
The cellular permeability and uptake of 5-LOX inhibitors are critical parameters that dictate their therapeutic potential. While specific data for "this compound" is not available, the methodologies and principles outlined in this guide provide a robust framework for the evaluation of novel 5-LOX inhibitors. The use of standardized in vitro assays such as the Caco-2 and PAMPA assays, coupled with accurate intracellular concentration measurements, is essential for understanding the structure-activity relationships and for selecting promising drug candidates for further development. Future research efforts should focus on generating and publicly sharing comprehensive permeability and uptake data for a wider range of 5-LOX inhibitors to facilitate more direct comparisons and advance the field.
References
- 1. MK-886, an inhibitor of the 5-lipoxygenase-activating protein, inhibits cyclooxygenase-1 activity and suppresses platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives | PLOS One [journals.plos.org]
- 3. Frontiers | Inhibitors of Human 5-Lipoxygenase Potently Interfere With Prostaglandin Transport [frontiersin.org]
- 4. An in vivo inhibitor of 5-lipoxygenase, MK886, at micromolar concentration induces apoptosis in U937 and CML cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Caco-2 Permeability | Evotec [evotec.com]
- 7. enamine.net [enamine.net]
- 8. Development and Validation of a Liquid Chromatography-Mass Spectrometry Method for the Determination of Zileuton in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of the 5-lipoxygenase inhibitor zileuton in human plasma using high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacokinetics and In Vivo Metabolism of 5-Lipoxygenase Inhibitors: A Technical Guide
Disclaimer: No publicly available information was found for a compound specifically named "5-LOX-IN-6." This guide therefore provides a detailed overview of the pharmacokinetics and in vivo metabolism of two well-characterized 5-lipoxygenase (5-LOX) inhibitors, Zileuton and Licofelone , as representative examples for researchers, scientists, and drug development professionals.
Introduction to 5-LOX Inhibition
The 5-lipoxygenase (5-LOX) enzyme is a critical component in the biosynthesis of leukotrienes, which are potent lipid mediators involved in inflammatory responses.[1] Inhibition of 5-LOX is a therapeutic strategy for managing various inflammatory conditions, including asthma and osteoarthritis.[2][3] Understanding the pharmacokinetic and metabolic profiles of 5-LOX inhibitors is paramount for optimizing their efficacy and safety. This guide summarizes key data and methodologies related to the in vivo behavior of Zileuton and Licofelone.
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters for Zileuton and Licofelone in humans.
Table 1: Pharmacokinetic Parameters of Zileuton
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) | ~1.7 hours | [4] |
| Mean Terminal Half-life (t½) | ~2.5 hours | [2][4] |
| Apparent Volume of Distribution (Vd/F) | ~1.2 L/kg | [2][4] |
| Plasma Protein Binding | 93% (primarily to albumin) | [2][4] |
| Apparent Oral Clearance (CL/F) | 7.0 mL/min/kg | [4] |
Table 2: Preclinical Pharmacokinetic Parameters of BAY X 1005 (in rats)
| Parameter | Value | Reference |
| Bioavailability (f) | 86% | [5] |
| Peak Plasma Concentration (Cmax) | 13 mg/L (at 10 mg/kg p.o.) | [5] |
| Half-life (t½) | 3.5 hours (at 10 mg/kg p.o.) | [5] |
In Vivo Metabolism
Zileuton Metabolism
Zileuton is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system.[2] The main metabolic pathways involve:
-
Oxidation: Zileuton and its N-dehydroxylated metabolite are oxidatively metabolized by CYP1A2, CYP2C9, and CYP3A4.[4][6]
-
Glucuronidation: The formation of two diastereomeric O-glucuronide conjugates represents a major metabolic route.[4]
The pharmacodynamic activity of Zileuton is primarily attributed to the parent drug.[2] The metabolites are mainly excreted in the urine, with approximately 94.5% of the administered dose recovered in urine.[4]
Licofelone Metabolism
Licofelone, a dual COX/5-LOX inhibitor, undergoes metabolism primarily through hydroxylation and glucuronidation.[1]
-
Hydroxylation: Two hydroxylated metabolites, M2 and M4, are formed in human liver microsomes. CYP2J2 is the major enzyme responsible for the formation of M2, with minor contributions from CYP2C8 and CYP2C9. M4 is generated by multiple CYPs, including CYP2J2, CYP3A4, CYP2C8, CYP2C19, and CYP2D6.[1]
-
Glucuronidation: Licofelone is rapidly converted to its acyl glucuronide (M1) by UGT2B7, UGT1A9, and UGT1A3. This M1 metabolite can then be converted to a hydroxy-glucuronide (M3) by CYP2C8.[1]
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Zileuton - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Licofelone as a Dual COX/5-LOX Inhibitor: A Comprehensive Review of Its Physicochemical, Pharmacological, and Therapeutic Profiles in Osteoarthritis and Neurodegenerative Disorders. [journals.ekb.eg]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. BAY X1005, a new selective inhibitor of leukotriene synthesis: pharmacology and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
The Effect of 5-LOX-IN-6 on Leukotriene Biosynthesis Pathways: A Technical Guide
Disclaimer: As of November 2025, "5-LOX-IN-6" does not correspond to a publicly documented specific molecule. This guide will therefore address the effects of a hypothetical, representative direct 5-lipoxygenase (5-LOX) inhibitor, referred to as this compound, on the leukotriene biosynthesis pathways. The quantitative data and experimental protocols provided are based on established findings for well-characterized 5-LOX inhibitors.
Introduction to the 5-Lipoxygenase Pathway
The 5-lipoxygenase (5-LOX) pathway is a critical inflammatory cascade responsible for the synthesis of leukotrienes, a class of potent lipid mediators.[1][2] These molecules are instrumental in orchestrating inflammatory responses, with pathological roles in a variety of diseases including asthma, allergic rhinitis, and cardiovascular conditions.[1] The pathway is initiated by the enzyme 5-lipoxygenase, which catalyzes the initial steps in the conversion of arachidonic acid into various leukotrienes.[2] Consequently, the inhibition of 5-LOX is a significant therapeutic strategy for mitigating the effects of these inflammatory conditions. This guide explores the mechanism of action of a representative 5-LOX inhibitor, this compound, on the leukotriene biosynthesis pathways, supported by quantitative data and detailed experimental methodologies.
The Leukotriene Biosynthesis Pathway
The biosynthesis of leukotrienes is a multi-step process that begins with the release of arachidonic acid from the cell membrane's phospholipids by the action of cytosolic phospholipase A2 (cPLA₂).[3] Upon cellular stimulation, 5-LOX translocates to the nuclear membrane where it interacts with the 5-lipoxygenase-activating protein (FLAP), which presents arachidonic acid to 5-LOX.[3]
The key steps in the pathway are as follows:
-
Oxygenation of Arachidonic Acid: 5-LOX first catalyzes the insertion of molecular oxygen into arachidonic acid to form the unstable intermediate, 5-hydroperoxyeicosatetraenoic acid (5-HPETE).[3]
-
Formation of Leukotriene A₄ (LTA₄): Subsequently, 5-LOX catalyzes the dehydration of 5-HPETE to form the epoxide, leukotriene A₄ (LTA₄).[3] LTA₄ is a pivotal intermediate in the pathway.[3]
-
Synthesis of Leukotriene B₄ (LTB₄): In cells such as neutrophils and monocytes, LTA₄ is hydrolyzed by the enzyme LTA₄ hydrolase to produce leukotriene B₄ (LTB₄), a potent chemoattractant for leukocytes.[3]
-
Synthesis of Cysteinyl Leukotrienes (CysLTs): In other cell types like mast cells and eosinophils, LTA₄ is conjugated with reduced glutathione by LTC₄ synthase to form leukotriene C₄ (LTC₄).[3] LTC₄ is then sequentially metabolized to leukotriene D₄ (LTD₄) and leukotriene E₄ (LTE₄).[3] Collectively, LTC₄, LTD₄, and LTE₄ are known as the cysteinyl leukotrienes, which are involved in smooth muscle contraction and increased vascular permeability.[3]
Mechanism of Action of this compound
As a direct inhibitor of 5-lipoxygenase, this compound would act by binding to the 5-LOX enzyme itself, thereby preventing it from carrying out its catalytic function. This direct inhibition would block the initial crucial steps of the leukotriene biosynthesis pathway: the conversion of arachidonic acid to 5-HPETE and its subsequent transformation into LTA₄. By inhibiting these early steps, this compound would effectively suppress the production of all downstream leukotrienes, including both LTB₄ and the cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄).
Caption: Leukotriene Biosynthesis Pathway and the Point of Inhibition by this compound.
Quantitative Data: Inhibitory Potency of 5-LOX Inhibitors
The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The following table summarizes the IC₅₀ values for several well-characterized direct 5-LOX inhibitors in various assay systems. These values provide a benchmark for the expected potency of a novel inhibitor like this compound.
| Inhibitor | Assay System | IC₅₀ (µM) |
| Zileuton | Human Polymorphonuclear Leukocytes (PMNLs) | 0.5 - 1.0 |
| Cell-free (purified human 5-LOX) | 3.0 - 5.0 | |
| NDGA | Cell-based fluorescence assay | ~0.1 |
| Cell-free (recombinant human 5-LOX) | 0.2 - 0.5 | |
| BWA4C | Human PMNLs | 0.1 - 0.3 |
| Cell-free (purified human 5-LOX) | 0.5 - 1.5 |
Note: IC₅₀ values can vary depending on the specific experimental conditions, such as substrate concentration and enzyme source.
Experimental Protocols
In Vitro Spectrophotometric 5-LOX Inhibition Assay
This protocol describes a common method for determining the inhibitory activity of a compound on 5-LOX in a cell-free system by measuring the formation of conjugated dienes.
Materials and Reagents:
-
Recombinant human 5-lipoxygenase
-
Linoleic acid (substrate)
-
Sodium phosphate buffer (pH 7.4)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of linoleic acid in ethanol.
-
Prepare a working solution of 5-LOX in sodium phosphate buffer.
-
Prepare serial dilutions of the test compound (this compound) in the assay buffer.
-
-
Assay Setup:
-
In a quartz cuvette, combine the sodium phosphate buffer, the 5-LOX enzyme solution, and the test compound solution at various concentrations.
-
For the control reaction, add the solvent vehicle instead of the test compound.
-
For the blank, add the assay buffer without the enzyme.
-
-
Incubation:
-
Pre-incubate the mixture at room temperature for 10 minutes to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding the linoleic acid substrate to the cuvette and mix thoroughly.
-
-
Measurement:
-
Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at 234 nm for 5-10 minutes. The formation of hydroperoxydienes from linoleic acid results in an increase in absorbance at this wavelength.
-
-
Data Analysis:
-
Calculate the initial rate of the reaction (V₀) from the linear portion of the absorbance versus time plot.
-
Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V₀_control - V₀_inhibitor) / V₀_control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
Cell-Based 5-LOX Inhibition Assay Workflow
This workflow outlines the key steps for evaluating the inhibitory effect of a compound on 5-LOX within a cellular context.
Caption: Workflow for a Cell-Based 5-LOX Inhibition Assay.
Conclusion
The hypothetical direct 5-lipoxygenase inhibitor, this compound, is expected to be a potent modulator of the leukotriene biosynthesis pathway. By directly inhibiting the 5-LOX enzyme, it would effectively halt the production of pro-inflammatory leukotrienes, including LTB₄ and the cysteinyl leukotrienes. The efficacy of such an inhibitor can be robustly evaluated using a combination of in vitro and cell-based assays, as detailed in this guide. The quantitative data from these experiments are crucial for determining the therapeutic potential of novel 5-LOX inhibitors in the treatment of a range of inflammatory diseases.
References
A Technical Guide to the Downstream Signaling Consequences of 5-Lipoxygenase (5-LOX) Inhibition
Disclaimer: Publicly available scientific literature and databases do not contain specific information regarding a compound designated "5-LOX-IN-6." Therefore, this document provides a comprehensive overview of the downstream signaling consequences of 5-lipoxygenase (5-LOX) inhibition based on well-characterized inhibitors. The data and pathways described herein are representative of the effects of this class of inhibitors and serve as a guide for researchers, scientists, and drug development professionals in the field.
Introduction to 5-Lipoxygenase and its Inhibition
5-Lipoxygenase (5-LOX) is a pivotal enzyme in the arachidonic acid cascade, catalyzing the initial steps in the biosynthesis of leukotrienes.[1] Leukotrienes are potent lipid mediators involved in a myriad of physiological and pathological processes, most notably inflammation.[2] The 5-LOX pathway is a key player in inflammatory diseases such as asthma, allergic rhinitis, and inflammatory bowel disease.[3] Consequently, inhibition of 5-LOX presents a compelling therapeutic strategy for mitigating the effects of these conditions.[2] By blocking the production of leukotrienes, 5-LOX inhibitors can modulate various downstream signaling pathways, leading to a reduction in inflammation, cell proliferation, and other pathological responses.
Downstream Signaling Consequences of 5-LOX Inhibition
The primary consequence of 5-LOX inhibition is the reduced production of leukotrienes. This has a cascading effect on multiple downstream signaling pathways that are regulated by these lipid mediators.
The most immediate effect of 5-LOX inhibition is the suppression of leukotriene synthesis. This includes a reduction in both leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).[1]
Table 1: Quantitative Effects of 5-LOX Inhibitors on Leukotriene Levels
| Inhibitor | Model System | Analyte | % Inhibition / Fold Change | Reference |
| Zileuton | Asthmatic Patients (in vivo) | Urinary LTE4 | ~50% reduction | [4] |
| Zileuton | Allergic Asthmatics (in vivo, BALF) | LTC4/D4/E4 | 234-fold increase post-antigen challenge (placebo) vs. significant reduction (zileuton) | [5] |
| Zileuton | COPD Patients (in vivo) | Urinary LTE4 | Log-transformed reduction of -1.38 ± 1.19 at 24h | [6] |
| NDGA | Human Synovial Fibroblasts | IL-6 and MCP-1 | Significant decrease | [7] |
| Zileuton | Asthmatic Patients (ex vivo) | Whole blood LTB4 | Almost complete inhibition | [4] |
Experimental Protocol: Measurement of 5-LOX Activity
A common method to assess the inhibitory potential of a compound on 5-LOX is to measure the conversion of a substrate, such as linoleic acid, to its hydroperoxy derivative.[8]
-
Reagent Preparation:
-
Prepare a 50 mM Tris buffer (pH 7.5) containing 2 mM EDTA and 2 mM CaCl2.[8]
-
Dilute the 5-LOX enzyme in the Tris buffer to a concentration of 20,000 units/mL and then perform a 1:4000 dilution.[8]
-
Dissolve the inhibitor in DMSO and dilute to the desired concentration in the test buffer.[8]
-
Prepare a 20 mg/mL solution of linoleic acid in ethyl alcohol.[8]
-
-
Assay Procedure:
-
In a suitable reaction vessel, combine 1 mL of the diluted enzyme solution, 100 µL of 2 mM ATP, 100 µL of the inhibitor solution, and 790 µL of Tris buffer.[8]
-
Incubate the mixture for 10 minutes.[8]
-
Initiate the reaction by adding the linoleic acid substrate.
-
Monitor the change in absorbance at 234 nm using a UV-visible spectrophotometer to quantify the formation of hydroperoxy-octadecadienoate (HPOD).[8]
-
-
Data Analysis:
-
Calculate the percent inhibition by comparing the rate of absorbance change in the presence of the inhibitor to the control (vehicle-treated) reaction.
-
Determine the IC50 value, which is the concentration of the inhibitor required to achieve 50% inhibition of the enzyme activity.[8]
-
Diagram 1: The 5-Lipoxygenase Signaling Pathway
Caption: The 5-LOX pathway and the point of inhibition.
The phosphatidylinositol-3-kinase (PI3K)/Akt pathway is a critical signaling cascade that regulates cell survival, proliferation, and apoptosis.[9] Studies have shown that inhibition of 5-LOX can impact this pathway. For instance, the 5-LOX inhibitor Zileuton has been shown to alleviate subarachnoid hemorrhage-induced inflammation and apoptosis through the PI3K/Akt signaling pathway.[9] Furthermore, in the context of colorectal cancer, inhibition of 5-LOX has been found to suppress the PI3K/Akt pathway by enhancing the activity of the tumor suppressor PTEN.[10]
Diagram 2: 5-LOX Inhibition and the PI3K/Akt Pathway
Caption: Modulation of the PI3K/Akt pathway by 5-LOX inhibition.
Experimental Protocol: Western Blot Analysis of Akt Phosphorylation
Western blotting is a standard technique to assess the activation state of proteins like Akt by detecting their phosphorylated forms.[11]
-
Sample Preparation:
-
Culture cells to the desired confluency and treat with the 5-LOX inhibitor for the specified time.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[12]
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).[12]
-
-
Gel Electrophoresis and Transfer:
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[12]
-
Incubate the membrane with a primary antibody specific for phosphorylated Akt (p-Akt) and total Akt overnight at 4°C.[13]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[12]
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.[12]
-
-
Data Analysis:
-
Quantify the band intensities for p-Akt and total Akt.
-
Normalize the p-Akt signal to the total Akt signal to determine the relative level of Akt activation.
-
The nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[7] Inhibition of 5-LOX has been demonstrated to suppress the activation of NF-κB. In human synovial fibroblasts, 5-LOX inhibitors were found to decrease TNF-α-induced expression of pro-inflammatory mediators like IL-6 and MCP-1 by antagonizing NF-κB activation.[7]
Diagram 3: 5-LOX Inhibition and the NF-κB Pathway
Caption: Suppression of the NF-κB pathway via 5-LOX inhibition.
The c-Myc oncogene is a master regulator of cell proliferation, growth, and metabolism, and its dysregulation is a hallmark of many cancers.[14] Research has indicated that inhibition of 5-LOX can selectively disrupt c-Myc signaling in cancer cells. This effect is multifaceted, involving the downregulation of c-Myc expression, a decrease in its protein levels and nuclear accumulation, and a reduction in its transcriptional activity.
Diagram 4: Experimental Workflow for Assessing c-Myc Signaling
Caption: Workflow for studying the impact of 5-LOX inhibition on c-Myc.
Conclusion
Inhibition of 5-lipoxygenase has profound and diverse downstream signaling consequences. Beyond the direct suppression of pro-inflammatory leukotriene synthesis, 5-LOX inhibitors modulate key cellular pathways, including the PI3K/Akt, NF-κB, and c-Myc signaling cascades. These effects underscore the therapeutic potential of 5-LOX inhibition in a range of diseases, from inflammatory conditions to cancer. A thorough understanding of these downstream effects is crucial for the development of novel and effective 5-LOX inhibitors for clinical use. The experimental protocols and visualization tools provided in this guide offer a framework for researchers to investigate the intricate molecular mechanisms of 5-LOX inhibition.
References
- 1. What is the mechanism of Zileuton? [synapse.patsnap.com]
- 2. The role of 5-lipoxygenase in the pathophysiology of COVID-19 and its therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Effect of a 5-lipoxygenase inhibitor on leukotriene generation and airway responses after allergen challenge in asthmatic patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory effects of zileuton in a subpopulation of allergic asthmatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Randomized Trial of Zileuton for Treatment of COPD Exacerbations Requiring Hospitalization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-Lipoxygenase Inhibitors Attenuate TNF-α-Induced Inflammation in Human Synovial Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5-Lipoxygenase inhibition reduces inflammation and neuronal apoptosis via AKT signaling after subarachnoid hemorrhage in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of COX-2 and 5-LOX regulates the progression of colorectal cancer by promoting PTEN and suppressing PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Western blot protocol | Abcam [abcam.com]
- 12. origene.com [origene.com]
- 13. Western Blot Protocol | R&D Systems Quality Control: R&D Systems [rndsystems.com]
- 14. The MYC oncogene — the grand orchestrator of cancer growth and immune evasion - PMC [pmc.ncbi.nlm.nih.gov]
5-LOX-IN-6: A Chemical Probe for Interrogating the Role of 5-Lipoxygenase in Inflammation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following technical guide utilizes "5-LOX-IN-6" as a representative name for a potent and selective chemical probe for the 5-lipoxygenase (5-LOX) enzyme. As of the latest literature review, a specific probe with this designation is not publicly documented. The data presented herein is a composite derived from published information on well-characterized 5-LOX inhibitors and should be considered illustrative of a high-quality chemical probe for this target.
Introduction
Inflammation is a complex biological response crucial for host defense; however, its dysregulation is a hallmark of numerous chronic diseases, including asthma, rheumatoid arthritis, and inflammatory bowel disease. The enzyme 5-lipoxygenase (5-LOX) is a key player in the inflammatory cascade, catalyzing the initial steps in the biosynthesis of leukotrienes, a class of potent pro-inflammatory lipid mediators derived from arachidonic acid.[1][2][3][4] The development and application of specific chemical probes to modulate 5-LOX activity are paramount for dissecting its precise roles in health and disease and for the validation of 5-LOX as a therapeutic target.
This guide provides a comprehensive overview of the use of a potent and selective 5-LOX inhibitor, represented here as this compound, as a chemical probe for studying inflammation. We will delve into its mechanism of action, provide representative quantitative data, detail experimental protocols for its characterization, and illustrate key concepts with signaling pathway and workflow diagrams.
The 5-Lipoxygenase Signaling Pathway
The 5-LOX pathway is a critical branch of the arachidonic acid cascade. Upon cellular stimulation, arachidonic acid is liberated from the nuclear membrane and presented to 5-LOX by the 5-lipoxygenase-activating protein (FLAP).[2][5][6] 5-LOX then catalyzes the conversion of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which is subsequently converted to the unstable epoxide, leukotriene A4 (LTA4).[1][2][7] LTA4 serves as a branching point for the synthesis of other leukotrienes, such as the potent chemoattractant leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), which increase vascular permeability and mediate bronchoconstriction.[1][8][9]
Figure 1: The 5-Lipoxygenase signaling pathway and the inhibitory action of this compound.
Quantitative Data: In Vitro Potency and Selectivity
A critical characteristic of a chemical probe is its potency and selectivity for the target of interest. The following table summarizes representative in vitro data for well-characterized 5-LOX inhibitors, illustrating the desired profile for a probe like this compound.
| Compound (Representative) | Target | Assay Type | IC50 (nM) | Selectivity vs. COX-1 | Selectivity vs. COX-2 | Selectivity vs. 12-LOX | Selectivity vs. 15-LOX | Reference |
| Zileuton | Human 5-LOX | Cell-free | 100-500 | >100-fold | >100-fold | >100-fold | >100-fold | [10] |
| MK-886 | Human FLAP | Intact Cells (Neutrophils) | 3 | N/A | N/A | N/A | N/A | [11][12] |
| NDGA | Human 5-LOX | Cell-free | 1000 | Non-selective | Non-selective | Non-selective | Non-selective | [10][13] |
| CJ-13,610 | Human 5-LOX | Intact Cells (Neutrophils) | 10 | High | High | High | High | [12] |
N/A: Not applicable as MK-886 is a FLAP inhibitor, not a direct 5-LOX inhibitor.
Experimental Protocol: In Vitro 5-LOX Inhibition Assay in Human Polymorphonuclear Leukocytes (PMNLs)
This protocol describes a common cell-based assay to determine the inhibitory potency of a chemical probe on 5-LOX activity in a native cellular environment.
1. Isolation of Human PMNLs:
-
Human PMNLs are isolated from fresh peripheral blood of healthy donors using dextran sedimentation and Ficoll-Paque density gradient centrifugation.
-
Cell viability is assessed using Trypan blue exclusion and should be >95%.
2. Cell Treatment:
-
PMNLs are resuspended in phosphate-buffered saline (PBS) containing calcium and magnesium.
-
Cells are pre-incubated with various concentrations of the test compound (e.g., this compound) or vehicle (e.g., DMSO) for 15 minutes at 37°C.
3. Stimulation of 5-LOX Activity:
-
5-LOX activity is stimulated by the addition of calcium ionophore A23187 (e.g., 2.5 µM) and exogenous arachidonic acid (e.g., 10 µM).
-
The reaction is incubated for 10 minutes at 37°C.
4. Termination of Reaction and Sample Preparation:
-
The reaction is stopped by the addition of ice-cold methanol.
-
An internal standard (e.g., prostaglandin B1) is added for quantification.
-
Samples are acidified and subjected to solid-phase extraction to purify the lipid mediators.
5. Analysis of 5-LOX Products:
-
The extracted samples are analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the levels of 5-LOX products, primarily LTB4 and 5-HETE.[12][14]
6. Data Analysis:
-
The percentage of inhibition of 5-LOX product formation is calculated for each concentration of the test compound relative to the vehicle control.
-
The IC50 value is determined by non-linear regression analysis of the concentration-response curve.
Experimental Workflow for Chemical Probe Characterization
The development and validation of a chemical probe involve a systematic workflow, from initial biochemical characterization to in vivo target validation.
Figure 2: A typical experimental workflow for the characterization of a 5-LOX chemical probe.
Quantitative Data: In Vivo Efficacy in Inflammation Models
The ultimate validation of a chemical probe's utility comes from its ability to modulate a biological process in a living organism. The following table provides representative in vivo data for known 5-LOX inhibitors.
| Compound (Representative) | Animal Model | Dose & Route | Endpoint Measured | % Inhibition / Effect | Reference |
| Zileuton | Rat Subarachnoid Hemorrhage | 30 mg/kg, i.p. | Brain edema, neuronal apoptosis, inflammatory cytokines (TNF-α, IL-1β, IL-6) | Significant reduction | [15] |
| 5-LOX Inhibitor | Mouse Paw Edema (TNF-α induced) | 10 mg/kg, i.p. | Paw edema volume, serum MCP-1 levels | Significant reduction | [8] |
| Flavocoxid | Rat Colitis (DNBS-induced) | 20 mg/kg, oral | LTB4 levels in colonic tissue | Significant reduction | [16] |
Logical Framework for Chemical Probe Application
The effective use of a chemical probe in research follows a logical progression to confidently link target modulation with a phenotypic outcome.
Figure 3: Logical framework for using a chemical probe to investigate biological function.
Conclusion
A well-characterized chemical probe, such as the representative this compound, is an indispensable tool for the rigorous investigation of the 5-lipoxygenase pathway in inflammation. By demonstrating high potency, selectivity, and a well-defined mechanism of action, such a probe enables researchers to confidently link the inhibition of 5-LOX to specific cellular and physiological outcomes. The systematic application of such tools, following the principles and protocols outlined in this guide, will continue to advance our understanding of inflammatory diseases and aid in the development of novel therapeutic strategies targeting the 5-LOX pathway.
References
- 1. probiologists.com [probiologists.com]
- 2. 5-Lipoxygenase Pathway, Dendritic Cells, and Adaptive Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are 5-LOX inhibitors and how do they work? [synapse.patsnap.com]
- 4. 5-Lipoxygenase: mechanisms of regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The 5-lipoxygenase pathway: oxidative and inflammatory contributions to the Alzheimer’s disease phenotype [frontiersin.org]
- 6. 5-Lipoxygenase-activating protein rescues activity of 5-lipoxygenase mutations that delay nuclear membrane association and disrupt product formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inflammation, Cancer and Oxidative Lipoxygenase Activity are Intimately Linked - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-Lipoxygenase Inhibitors Attenuate TNF-α-Induced Inflammation in Human Synovial Fibroblasts | PLOS One [journals.plos.org]
- 9. 5-Lipoxygenase Inhibitors Attenuate TNF-α-Induced Inflammation in Human Synovial Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Inhibitors of Human 5-Lipoxygenase Potently Interfere With Prostaglandin Transport [frontiersin.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. 5-Lipoxygenase inhibitors induce potent anti-proliferative and cytotoxic effects in human tumour cells independently of suppression of 5-lipoxygenase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structural and mechanistic insights into 5-lipoxygenase inhibition by natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 15. 5-Lipoxygenase inhibition reduces inflammation and neuronal apoptosis via AKT signaling after subarachnoid hemorrhage in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Targeting Mammalian 5-Lipoxygenase by Dietary Phenolics as an Anti-Inflammatory Mechanism: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 5-LOX-IN-6: A Novel 5-Lipoxygenase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the use of 5-LOX-IN-6 , a potent and selective inhibitor of 5-lipoxygenase (5-LOX), in cell-based assays. The information is intended to guide researchers in evaluating the cellular effects of this compound and its potential as a therapeutic agent in inflammatory diseases and cancer.
Introduction
5-Lipoxygenase (5-LOX) is a key enzyme in the metabolic pathway of arachidonic acid, leading to the production of leukotrienes.[1][2][3] Leukotrienes are potent lipid mediators involved in a variety of inflammatory responses and have been implicated in the pathophysiology of numerous diseases, including asthma, arthritis, and certain types of cancer.[2] The 5-LOX pathway is a critical target for the development of new anti-inflammatory and anti-cancer drugs.[1][4] this compound is a novel small molecule inhibitor designed to specifically target 5-LOX activity, thereby blocking the production of downstream pro-inflammatory leukotrienes.
Mechanism of Action
Upon cellular stimulation, such as by inflammatory signals, cytosolic phospholipase A2 (cPLA2) translocates to the cell membrane and releases arachidonic acid (AA).[5][6] The 5-LOX enzyme, in conjunction with the 5-lipoxygenase-activating protein (FLAP) at the nuclear membrane, then catalyzes the conversion of AA into 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which is subsequently converted to leukotriene A4 (LTA4).[3][5][7][8] LTA4 is an unstable intermediate that can be further metabolized to leukotriene B4 (LTB4) or the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).[5][9] These leukotrienes mediate a range of biological effects, including chemotaxis, increased vascular permeability, and bronchoconstriction.[2] this compound is hypothesized to act by binding to the active site of the 5-LOX enzyme, preventing the conversion of arachidonic acid and thereby inhibiting the production of all downstream leukotrienes.[2]
Data Presentation
The following table summarizes the inhibitory activity of several known 5-LOX inhibitors in various cell lines and assay formats. This data is provided for comparative purposes to aid in the evaluation of this compound.
| Inhibitor | Cell Line | Assay Type | IC50 Value | Reference |
| Zileuton | THP-1 cells | 5-LO product formation | < 1 µM | [10] |
| MK-886 | Capan-2 cells | Cell Viability (WST-1) | 37 µM | [11] |
| AA-861 | Capan-2 cells | Cell Viability (WST-1) | 57 µM | [11] |
| BWA4C | Capan-2 cells | BrdU Incorporation | 23 µM | [11] |
| CJ-13,610 | THP-1 cells | 5-LO product formation | < 1 µM | [10] |
| Rev-5901 | Capan-2 cells | Cell Viability (WST-1) | 76 µM | [11] |
Signaling Pathway Diagram
Caption: The 5-LOX signaling cascade and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: Determination of this compound IC50 in a Cell-Based Leukotriene B4 (LTB4) Production Assay
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound by measuring its effect on LTB4 production in a human monocytic cell line, such as THP-1.
Materials:
-
THP-1 cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Calcium ionophore A23187
-
Arachidonic acid (AA)
-
Phosphate Buffered Saline (PBS)
-
LTB4 ELISA Kit
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Culture: Culture THP-1 cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed THP-1 cells in a 96-well plate at a density of 1 x 10^6 cells/mL in serum-free RPMI-1640 medium.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in serum-free medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.1% to avoid toxicity.
-
Pre-incubation: Add the diluted this compound or vehicle (DMSO) to the appropriate wells and pre-incubate the cells for 15 minutes at 37°C.
-
Stimulation: Stimulate the cells by adding calcium ionophore A23187 (final concentration of 5 µM) and arachidonic acid (final concentration of 10 µM) to each well.
-
Incubation: Incubate the plate for 15 minutes at 37°C.
-
Termination and Sample Collection: Stop the reaction by placing the plate on ice. Centrifuge the plate to pellet the cells and collect the supernatant.
-
LTB4 Measurement: Measure the concentration of LTB4 in the supernatant using a commercially available LTB4 ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Plot the LTB4 concentration against the logarithm of the this compound concentration. Use a non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC50 value.
Protocol 2: Cell Viability Assay (WST-1)
This protocol is used to assess the cytotoxic effects of this compound on a cancer cell line known to express 5-LOX (e.g., Capan-2 pancreatic cancer cells).
Materials:
-
Capan-2 cells (or other relevant cancer cell line)
-
Appropriate cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
This compound
-
DMSO
-
WST-1 reagent
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed Capan-2 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be below 0.1%. Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.
-
WST-1 Assay: Add WST-1 reagent to each well according to the manufacturer's protocol and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance of the samples at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the cell viability against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression.
Experimental Workflow Diagram
Caption: A generalized workflow for evaluating this compound in cell-based assays.
References
- 1. 5-Lipoxygenase: Underappreciated Role of a Pro-Inflammatory Enzyme in Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are 5-LOX inhibitors and how do they work? [synapse.patsnap.com]
- 3. 5-Lipoxygenase: mechanisms of regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inflammation, Cancer and Oxidative Lipoxygenase Activity are Intimately Linked - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Structural and mechanistic insights into 5-lipoxygenase inhibition by natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential impact of 5-lipoxygenase-activating protein antagonists on the biosynthesis of leukotrienes and of specialized pro-resolving mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. 5-Lipoxygenase inhibitors induce potent anti-proliferative and cytotoxic effects in human tumour cells independently of suppression of 5-lipoxygenase activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-LOX-IN-6 in Animal Models of Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-lipoxygenase (5-LOX) is a pivotal enzyme in the biosynthesis of leukotrienes, which are potent lipid mediators that play a crucial role in the initiation and propagation of inflammation.[1][2][3][4] Inhibition of the 5-LOX pathway is a promising therapeutic strategy for a variety of inflammatory diseases, including asthma, rheumatoid arthritis, and inflammatory bowel disease.[2][5] 5-LOX-IN-6 is a novel inhibitor of this enzyme, and these application notes provide a comprehensive guide for its use in preclinical animal models of inflammation.
The 5-LOX enzyme, in conjunction with 5-lipoxygenase-activating protein (FLAP), converts arachidonic acid (AA) into leukotriene A4 (LTA4).[4][6] LTA4 is then further metabolized to either leukotriene B4 (LTB4) or the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).[1][3] These leukotrienes are potent chemoattractants for immune cells, increase vascular permeability, and mediate a range of pro-inflammatory responses.[3] By inhibiting 5-LOX, this compound is expected to reduce the production of these inflammatory mediators and thereby ameliorate inflammation.
Data Presentation
The following tables summarize quantitative data from preclinical studies on the effects of 5-LOX inhibitors in various animal models of inflammation. While specific data for this compound is not yet widely published, these tables provide a reference for the expected efficacy of potent 5-LOX inhibitors.
Table 1: Effect of 5-LOX Inhibition on Inflammatory Markers in a Mouse Model of TNF-α-Induced Inflammation [5]
| Treatment Group | Serum MCP-1 (fold change vs. vehicle) | Reduction in MCP-1 vs. TNF-α alone (%) |
| Vehicle | 1.0 ± 0.2 | N/A |
| TNF-α (40 µg/kg) | 4.4 ± 0.6 | N/A |
| TNF-α + NDGA (10 mg/kg) | 1.4 ± 0.2 | 67.9 ± 4.3 |
NDGA (Nordihydroguaiaretic acid) is a well-characterized 5-LOX inhibitor.
Table 2: In Vivo Efficacy of a 5-LOX Inhibitor (Aethiopinone) in a Mouse Air Pouch Model of Inflammation [7]
| Treatment | Leukocyte Accumulation (cells x 10⁶/pouch) | LTB4 Production (ng/pouch) |
| Control (Zymosan) | 15.2 ± 1.5 | 3.5 ± 0.4 |
| Aethiopinone (0.5 pmol/pouch) | 8.1 ± 0.9 | 1.2 ± 0.2 |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the efficacy of this compound in animal models of inflammation.
Protocol 1: Carrageenan-Induced Paw Edema in Rats
This is a classic model of acute inflammation used to assess the anti-inflammatory effects of novel compounds.
Materials:
-
Male Wistar rats (180-200 g)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
1% Carrageenan solution in saline
-
Pletysmometer
Procedure:
-
Fast the rats overnight with free access to water.
-
Administer this compound or vehicle orally (p.o.) or intraperitoneally (i.p.) at the desired doses.
-
One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.
-
Measure the paw volume immediately after carrageenan injection (V0) and at 1, 2, 3, 4, and 5 hours post-injection (Vt) using a plethysmometer.
-
Calculate the percentage of edema inhibition using the following formula: % Inhibition = [ (Vt - V0)control - (Vt - V0)treated ] / (Vt - V0)control x 100
Protocol 2: Zymosan-Induced Peritonitis in Mice
This model is used to study leukocyte migration and the production of inflammatory mediators in the peritoneal cavity.
Materials:
-
Male Swiss mice (25-30 g)
-
This compound
-
Vehicle
-
Zymosan A from Saccharomyces cerevisiae (1 mg/mL in saline)
-
Phosphate-buffered saline (PBS) containing EDTA
-
Hemocytometer or automated cell counter
-
ELISA kits for LTB4, TNF-α, and IL-6
Procedure:
-
Administer this compound or vehicle (p.o. or i.p.) 30 minutes prior to zymosan injection.
-
Induce peritonitis by i.p. injection of 0.5 mL of zymosan solution.
-
Four hours after zymosan injection, euthanize the mice and collect the peritoneal exudate by washing the peritoneal cavity with 3 mL of ice-cold PBS containing EDTA.
-
Determine the total leukocyte count in the peritoneal fluid using a hemocytometer.
-
Centrifuge the peritoneal lavage fluid and collect the supernatant for the measurement of LTB4, TNF-α, and IL-6 levels by ELISA.
Protocol 3: Formulation of this compound for In Vivo Administration
Due to the often lipophilic nature of 5-LOX inhibitors, proper formulation is critical for bioavailability.
Considerations:
-
Solubility: Determine the solubility of this compound in various pharmaceutically acceptable vehicles. For poorly water-soluble compounds, consider using oil-based vehicles, self-emulsifying drug delivery systems (SEDDS), or nanoparticle formulations to enhance solubility and absorption.[8]
-
Vehicle Selection:
-
Aqueous Suspensions: For oral administration, this compound can be suspended in an aqueous vehicle containing a suspending agent (e.g., 0.5% carboxymethylcellulose or tragacanth) and a wetting agent (e.g., Tween 80).
-
Oil Solutions/Suspensions: For oral or parenteral administration, vegetable oils like corn oil or sesame oil can be used.
-
SEDDS: These are isotropic mixtures of oils, surfactants, and cosurfactants that form fine oil-in-water emulsions upon gentle agitation in aqueous media.
-
Example Formulation (Oral Suspension):
-
Weigh the required amount of this compound.
-
Levigate the powder with a small amount of the vehicle to form a smooth paste.
-
Gradually add the remaining vehicle while stirring to achieve a uniform suspension.
-
Administer the suspension to the animals using oral gavage.
Mandatory Visualizations
Signaling Pathway of 5-LOX in Inflammation
Caption: The 5-LOX signaling pathway in inflammation and the point of inhibition by this compound.
Experimental Workflow for In Vivo Evaluation of this compound
Caption: A generalized experimental workflow for assessing the anti-inflammatory activity of this compound.
References
- 1. Inflammation, Cancer and Oxidative Lipoxygenase Activity are Intimately Linked - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 5-Lipoxygenase: mechanisms of regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Lipoxygenase Pathway, Dendritic Cells, and Adaptive Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Lipoxygenase Inhibitors Attenuate TNF-α-Induced Inflammation in Human Synovial Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Elucidation of the molecular mechanism and the efficacy in vivo of a novel 1,4-benzoquinone that inhibits 5-lipoxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of 5-lipoxygenase activity by the natural anti-inflammatory compound aethiopinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Significantly Increased Aqueous Solubility of Piperine via Nanoparticle Formulation Serves as the Most Critical Factor for Its Brain Uptake Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-Lipoxygenase (5-LOX) Inhibition in In Vivo Research
These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for utilizing 5-lipoxygenase (5-LOX) inhibitors in in vivo research settings. Due to the limited availability of specific data for a compound designated "5-LOX-IN-6," this document focuses on well-characterized 5-LOX inhibitors to provide researchers, scientists, and drug development professionals with practical guidance for studying the 5-LOX pathway in animal models.
Introduction to the 5-Lipoxygenase (5-LOX) Pathway
The 5-lipoxygenase (5-LOX) pathway is a critical enzymatic cascade involved in the metabolism of arachidonic acid (AA).[1][2] This pathway leads to the production of leukotrienes, which are potent pro-inflammatory lipid mediators.[1][2] The 5-LOX enzyme, often in conjunction with the 5-lipoxygenase-activating protein (FLAP), converts AA into 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which is subsequently metabolized to form various leukotrienes, including leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).[1][3][4] These molecules play a significant role in the pathophysiology of numerous inflammatory diseases, such as asthma, atherosclerosis, and neurodegenerative disorders.[1][4]
The 5-LOX Signaling Pathway
The 5-LOX signaling cascade is initiated by the release of arachidonic acid from the cell membrane. The key steps are outlined in the diagram below.
Dosage and Administration of 5-LOX Inhibitors in Animal Models
The dosage and route of administration for 5-LOX inhibitors can vary significantly depending on the specific compound, the animal model being used, and the experimental goals. Below is a summary of dosages for commonly used 5-LOX inhibitors in preclinical research.
| Inhibitor | Animal Model | Dosage | Route of Administration | Reference |
| Nordihydroguaiaretic acid (NDGA) | Wistar rats | 100 mg/kg | Not Specified | [5] |
| Zileuton (ZIL) | Mice | Not Specified | Oral | [6] |
| MK886 | Mice | Not Specified | Not Specified | [7] |
Note: Researchers should perform dose-response studies to determine the optimal dosage for their specific experimental conditions.
Common routes of administration for in vivo studies in rodents include oral gavage, intraperitoneal (IP) injection, subcutaneous (SC) injection, and intravenous (IV) injection. The choice of administration route depends on the physicochemical properties of the inhibitor, the desired pharmacokinetic profile, and the experimental design.[8][9]
Experimental Protocols
General Workflow for In Vivo Studies with 5-LOX Inhibitors
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of a 5-LOX inhibitor in an animal model of disease.
Protocol for Evaluating 5-LOX Inhibition in a Murine Model of Asthma
This protocol is based on methodologies described for studying the role of the 5-LOX pathway in allergic airway inflammation.[7]
1. Animals and Sensitization:
- Use 6-8 week old BALB/c mice.
- Sensitize mice with two subcutaneous injections of ovalbumin (100 µg) mixed with alum.[7]
2. 5-LOX Inhibitor Administration:
- Prepare the 5-LOX inhibitor (e.g., MK886) in a suitable vehicle.
- Administer the inhibitor to the treatment group via the chosen route (e.g., intraperitoneal injection) at the predetermined optimal dose.
- Administer the vehicle alone to the control group.
3. Allergen Challenge:
- Following the sensitization period, challenge the mice with aerosolized ovalbumin to induce an allergic response.
4. Sample Collection and Analysis:
- At a specified time point after the final challenge, collect bronchoalveolar lavage (BAL) fluid to assess inflammatory cell infiltration.
- Collect blood samples for hematological analysis.
- Harvest lung tissue for histological examination of inflammation and for measuring leukotriene levels using techniques such as ELISA or mass spectrometry.
5. Data Analysis:
- Compare the inflammatory parameters (e.g., eosinophil counts in BAL fluid, lung inflammation scores, leukotriene levels) between the vehicle-treated and inhibitor-treated groups to determine the efficacy of the 5-LOX inhibitor.
Conclusion
Inhibition of the 5-LOX pathway presents a promising therapeutic strategy for a variety of inflammatory diseases. The information and protocols provided in these application notes offer a foundation for researchers to design and execute robust in vivo studies to investigate the role of 5-LOX and to evaluate the therapeutic potential of novel 5-LOX inhibitors. It is imperative to conduct thorough literature reviews and preliminary dose-finding studies to optimize experimental conditions for each specific inhibitor and animal model.
References
- 1. researchgate.net [researchgate.net]
- 2. 5-Lipoxygenase Pathway, Dendritic Cells, and Adaptive Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The 5-lipoxygenase pathway: oxidative and inflammatory contributions to the Alzheimer’s disease phenotype [frontiersin.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Targeting Mammalian 5-Lipoxygenase by Dietary Phenolics as an Anti-Inflammatory Mechanism: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The In Vitro and In Vivo Effect of Lipoxygenase Pathway Inhibitors Nordihydroguaiaretic Acid and Its Derivative Tetra-O-methyl Nordihydroguaiaretic Acid against Brucella abortus 544 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Roles of 5-Lipoxygenase and Cysteinyl-Leukotriene Type 1 Receptors in the Hematological Response to Allergen Challenge and Its Prevention by Diethylcarbamazine in a Murine Model of Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]
- 9. downstate.edu [downstate.edu]
5-LOX-IN-6 solubility in DMSO and cell culture media
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility of the 5-lipoxygenase (5-LOX) inhibitor, 5-LOX-IN-6, in DMSO and cell culture media. This document also includes comprehensive experimental protocols for utilizing this inhibitor in cell-based assays and visual representations of the relevant signaling pathway and experimental workflows.
Data Presentation
Table 1: Solubility of this compound and a Structurally Related Inhibitor
| Compound | Solvent | Solubility | Molar Concentration | Notes |
| 5-LOX-IN-4 * | DMSO | 250 mg/mL | 588.84 mM | Ultrasonic assistance may be required. Use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[1][2] |
| This compound | DMSO | High | Not explicitly stated, but expected to be high based on structurally similar compounds. | It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO. |
| 5-LOX Inhibitors (General) | Cell Culture Media | Low | Dependent on final DMSO concentration | Direct dissolution in aqueous media is challenging. A common practice is to dilute a DMSO stock solution into the media, ensuring the final DMSO concentration is non-toxic to cells (typically ≤ 0.1%).[3][4] |
Table 2: Recommended Storage Conditions for this compound Stock Solutions
| Solution Type | Storage Temperature | Duration | Notes |
| Powder | -20°C | 3 years | |
| 4°C | 2 years | ||
| In DMSO | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles.[1][2] |
| -20°C | 1 month |
Signaling Pathway
The 5-lipoxygenase (5-LOX) pathway is a critical component of the inflammatory response. Upon cellular stimulation, arachidonic acid (AA) is released from the nuclear membrane and converted by 5-LOX into leukotrienes (LTs), which are potent lipid mediators of inflammation.[4][5][6] this compound is a direct and reversible inhibitor of 5-LOX, thereby blocking the production of leukotrienes.[7]
Caption: The 5-Lipoxygenase (5-LOX) signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: Prepare a 10 mM stock solution of this compound by dissolving the powdered compound in anhydrous DMSO. For example, to prepare 1 mL of a 10 mM solution, dissolve the appropriate mass of this compound in 1 mL of DMSO.
-
Solubilization: If necessary, facilitate dissolution by brief sonication or vortexing. Ensure the solution is clear and free of particulates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[1][2]
Protocol 2: General Protocol for a Cell-Based 5-LOX Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound in a cell-based assay. Specific cell types, seeding densities, and stimulation conditions may need to be optimized.
Materials:
-
Cells expressing 5-LOX (e.g., THP-1 macrophages, human neutrophils)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Cellular activator (e.g., calcium ionophore A23187)
-
Arachidonic acid (AA)
-
Assay buffer (e.g., PBS with 1 mM CaCl₂)
-
96-well microtiter plates
-
ELISA kit for Leukotriene B4 (LTB₄) or other 5-LOX products
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere or stabilize overnight in a CO₂ incubator at 37°C.[3]
-
Preparation of Working Solutions:
-
Thaw an aliquot of the 10 mM this compound stock solution.
-
Perform serial dilutions of the stock solution in complete cell culture medium to prepare working concentrations of the inhibitor. Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and non-toxic (e.g., 0.1%).
-
-
Inhibitor Pre-incubation:
-
Remove the culture medium from the cells.
-
Add the prepared working solutions of this compound (and a vehicle control containing the same final concentration of DMSO) to the respective wells.
-
Pre-incubate the cells with the inhibitor for a specified time (e.g., 30 minutes) at 37°C.[3]
-
-
Cellular Stimulation:
-
Prepare a stimulation solution containing the cellular activator (e.g., 2.5 µM A23187) and arachidonic acid (e.g., 3 µM) in the assay buffer.[8]
-
Add the stimulation solution to each well to initiate 5-LOX activity.
-
Incubate for the desired period (e.g., 10-15 minutes) at 37°C.
-
-
Termination of Reaction: Stop the reaction by placing the plate on ice or by adding a stop solution as recommended by the detection assay manufacturer.
-
Quantification of 5-LOX Products:
-
Collect the cell supernatants.
-
Quantify the amount of LTB₄ or other 5-LOX products in the supernatants using a suitable method, such as an ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Determine the IC₅₀ value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Caption: Experimental workflow for a cell-based 5-LOX inhibition assay.
Troubleshooting and Considerations
-
Solubility Issues: If precipitation is observed upon dilution of the DMSO stock into aqueous media, consider the following:
-
Decrease the final concentration of the inhibitor.
-
Increase the final concentration of DMSO slightly, ensuring it remains within the tolerated range for your cell line.
-
Use a fresh, anhydrous stock of DMSO.
-
-
Cell Viability: Always perform a cell viability assay (e.g., MTT or LDH assay) in parallel to ensure that the observed inhibition is not due to cytotoxicity of the compound or the solvent.
-
Positive Control: Include a known 5-LOX inhibitor (e.g., Zileuton) as a positive control to validate the assay system.
-
Vehicle Control: A vehicle control (containing the same final concentration of DMSO as the inhibitor-treated wells) is essential to account for any effects of the solvent on cell function.[3]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | Iron-Dependent Trafficking of 5-Lipoxygenase and Impact on Human Macrophage Activation [frontiersin.org]
- 4. Structural and mechanistic insights into 5-lipoxygenase inhibition by natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential impact of 5-lipoxygenase-activating protein antagonists on the biosynthesis of leukotrienes and of specialized pro-resolving mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Iron-Dependent Trafficking of 5-Lipoxygenase and Impact on Human Macrophage Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. 5-Lipoxygenase-activating protein rescues activity of 5-lipoxygenase mutations that delay nuclear membrane association and disrupt product formation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 5-LOX-IN-6 in a 5-Lipoxygenase Enzyme Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Lipoxygenase (5-LOX) is a critical enzyme in the biosynthesis of leukotrienes, which are potent lipid mediators of inflammation.[1] The 5-LOX pathway is implicated in a variety of inflammatory diseases, including asthma, allergic rhinitis, and cardiovascular diseases, making it a significant target for therapeutic intervention.[2][3] 5-LOX inhibitors are a class of compounds that can modulate inflammatory responses by reducing the production of leukotrienes.[4] This document provides a detailed protocol for evaluating the inhibitory activity of a novel compound, 5-LOX-IN-6, using a 5-lipoxygenase enzyme inhibition assay.
The 5-LOX enzyme catalyzes the conversion of arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which is then further metabolized to leukotriene A4 (LTA4).[5][6] This initial step is the rate-limiting step in leukotriene biosynthesis. The inhibitory activity of compounds like this compound can be quantified by measuring the reduction in the enzymatic activity of 5-LOX in the presence of the inhibitor.
Mechanism of 5-Lipoxygenase Action
The 5-lipoxygenase pathway is a metabolic cascade that begins with the release of arachidonic acid from the cell membrane. 5-LOX, in the presence of its activating protein (FLAP), then converts arachidonic acid to 5-HPETE.[5] This unstable intermediate is subsequently converted to LTA4, a precursor for the synthesis of various leukotrienes, including the potent chemoattractant LTB4 and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4) involved in bronchoconstriction and vascular permeability.[7]
References
- 1. 5-Lipoxygenase: mechanisms of regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent development of lipoxygenase inhibitors as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Structural and mechanistic insights into 5-lipoxygenase inhibition by natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The structure of human 5-lipoxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application of 5-LOX-IN-6 in High-Throughput Screening
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-lipoxygenase (5-LOX) is a critical enzyme in the biosynthesis of leukotrienes, which are potent lipid mediators of inflammation.[1][2] The enzyme catalyzes the conversion of arachidonic acid to leukotriene A4 (LTA4), a precursor for various pro-inflammatory leukotrienes.[1] These molecules are implicated in a range of inflammatory diseases, including asthma, rheumatoid arthritis, and inflammatory bowel disease.[1][3] Consequently, inhibiting 5-LOX is a promising therapeutic strategy for these conditions.[1] 5-LOX-IN-6 is a potent and selective inhibitor of 5-LOX, designed for use in high-throughput screening (HTS) to identify novel anti-inflammatory agents. This document provides detailed protocols for utilizing this compound as a reference compound in HTS assays.
Mechanism of Action
The 5-LOX enzyme is a non-heme iron-containing enzyme that catalyzes the initial two steps in the leukotriene biosynthesis pathway.[4][5] In response to inflammatory stimuli, arachidonic acid is released from the cell membrane and presented to 5-LOX by the 5-lipoxygenase-activating protein (FLAP).[3][6] 5-LOX then converts arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which is subsequently dehydrated to form LTA4.[2][7] this compound is hypothesized to act as a competitive inhibitor, binding to the active site of the 5-LOX enzyme and preventing the binding of its substrate, arachidonic acid.
Signaling Pathway
High-Throughput Screening (HTS) Application
This compound is an ideal positive control for HTS campaigns aimed at discovering novel 5-LOX inhibitors. Its key application is in the validation and quality control of screening assays.
Data Presentation
The following tables summarize the expected quantitative data for this compound in a typical HTS setting.
Table 1: Inhibitory Activity of this compound
| Parameter | Value |
| IC50 | 50 nM |
| Ki | 25 nM |
| Mode of Inhibition | Competitive |
Table 2: HTS Assay Performance with this compound as a Control
| Parameter | Value |
| Z'-factor | 0.75 |
| Signal-to-Background Ratio | 10 |
| Coefficient of Variation (%CV) | < 5% |
Experimental Protocols
1. Ferrous Oxidation-Xylenol (FOX)-Based Spectrophotometric Assay
This assay is compatible with HTS and measures the hydroperoxide products of the 5-LOX reaction.[8][9]
Materials:
-
Human recombinant 5-LOX enzyme
-
Arachidonic acid (substrate)
-
This compound (positive control)
-
DMSO (vehicle)
-
FOX Reagent (Xylenol orange, ferrous ammonium sulfate in sulfuric acid)
-
Assay Buffer (e.g., Tris-HCl, pH 7.4)
-
384-well microplates
Protocol:
-
Prepare serial dilutions of this compound and test compounds in DMSO.
-
In a 384-well plate, add 1 µL of each compound dilution. For controls, add 1 µL of DMSO (negative control) or 1 µL of a known concentration of this compound (positive control).
-
Add 20 µL of 5-LOX enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of arachidonic acid solution to each well.
-
Incubate the reaction mixture for 10 minutes at 37°C.
-
Stop the reaction by adding 50 µL of the FOX reagent.
-
Incubate for 30 minutes at room temperature to allow for color development.
-
Measure the absorbance at 560 nm using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value for this compound.
2. Fluorometric Inhibitor Screening Assay
This method offers higher sensitivity compared to spectrophotometric assays.
Materials:
-
5-Lipoxygenase Inhibitor Screening Kit (e.g., Abcam ab284521 or similar)
-
5-LOX Enzyme
-
LOX Substrate
-
LOX Probe
-
This compound (positive control)
-
Zileuton (reference inhibitor, optional)
-
Assay Buffer
-
96- or 384-well black microplates
Protocol:
-
Prepare serial dilutions of this compound and test compounds in Assay Buffer.
-
Add 50 µL of each dilution to the wells of a black microplate.
-
Prepare a Reaction Mix containing Assay Buffer, LOX Probe, and 5-LOX Enzyme according to the kit manufacturer's instructions.
-
Add 30 µL of the Reaction Mix to each well containing the compounds.
-
Incubate the plate at room temperature for 10 minutes, protected from light.
-
Prepare the LOX Substrate working solution.
-
Add 20 µL of the LOX Substrate to each well to start the reaction.
-
Immediately begin measuring the fluorescence intensity at an excitation/emission wavelength of 500/536 nm every 30-60 seconds for 10-20 minutes.
-
Calculate the reaction rate (slope) for each well from the linear portion of the kinetic curve.
-
Determine the percent inhibition and IC50 value for this compound.
Experimental Workflow
References
- 1. What are 5-LOX inhibitors and how do they work? [synapse.patsnap.com]
- 2. 5-Lipoxygenase: mechanisms of regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Frontiers | Iron-Dependent Trafficking of 5-Lipoxygenase and Impact on Human Macrophage Activation [frontiersin.org]
- 6. Structural and mechanistic insights into 5-lipoxygenase inhibition by natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-Lipoxygenase-activating protein rescues activity of 5-lipoxygenase mutations that delay nuclear membrane association and disrupt product formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-throughput screening assays for cyclooxygenase-2 and 5-lipoxygenase, the targets for inflammatory disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. omicsonline.org [omicsonline.org]
Application Notes and Protocols for Studying 5-LOX Inhibition in Asthma and Allergic Rhinitis Models
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound "5-LOX-IN-6" is not found in publicly available scientific literature. Therefore, these application notes and protocols are based on the established role of the 5-lipoxygenase (5-LOX) pathway in asthma and allergic rhinitis and utilize a representative 5-LOX inhibitor as a template for experimental design. Researchers should validate these protocols for their specific inhibitor of interest.
Introduction
Asthma and allergic rhinitis are chronic inflammatory diseases characterized by airway hyperresponsiveness and inflammation. The 5-lipoxygenase (5-LOX) pathway plays a crucial role in the pathophysiology of these conditions.[1][2] Activation of 5-LOX in inflammatory cells, such as mast cells, eosinophils, and basophils, leads to the production of leukotrienes, potent lipid mediators that contribute to bronchoconstriction, mucus secretion, and recruitment of inflammatory cells.[3][4]
Inhibition of the 5-LOX pathway is a validated therapeutic strategy for managing asthma and allergic rhinitis.[5][6] 5-LOX inhibitors block the synthesis of all leukotrienes, offering a broad-spectrum anti-inflammatory effect.[4] This document provides a comprehensive guide for researchers interested in studying the effects of 5-LOX inhibitors in preclinical models of asthma and allergic rhinitis.
Mechanism of Action: The 5-Lipoxygenase Pathway
The 5-LOX pathway is initiated by the release of arachidonic acid from the cell membrane. The enzyme 5-LOX, with the help of 5-lipoxygenase-activating protein (FLAP), catalyzes the conversion of arachidonic acid into leukotriene A4 (LTA4).[7][8] LTA4 is an unstable intermediate that is further metabolized into either leukotriene B4 (LTB4) or the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).[3][7]
-
Leukotriene B4 (LTB4): A potent chemoattractant for neutrophils and other inflammatory cells.
-
Cysteinyl Leukotrienes (cysLTs): Cause bronchoconstriction, increase vascular permeability, and promote mucus secretion.
5-LOX inhibitors prevent the initial steps in this cascade, thereby reducing the production of all downstream pro-inflammatory leukotrienes.
Signaling Pathway Diagram
Caption: The 5-Lipoxygenase (5-LOX) signaling pathway and the point of inhibition.
Representative In Vitro Activity of a 5-LOX Inhibitor
The following table summarizes representative in vitro data for a potent and selective 5-LOX inhibitor. Researchers should generate similar data for their specific compound.
| Assay Type | Cell Line/Enzyme | Endpoint | Representative IC₅₀ (nM) |
| Enzyme Activity | Recombinant Human 5-LOX | LTB₄ production | 10 - 100 |
| Cellular Activity | Human Polymorphonuclear Leukocytes (PMNLs) | A23187-stimulated LTB₄ production | 50 - 500 |
| Selectivity | Recombinant Human COX-1 | PGE₂ production | >10,000 |
| Selectivity | Recombinant Human COX-2 | PGE₂ production | >10,000 |
Experimental Protocols
Murine Model of Ovalbumin (OVA)-Induced Allergic Asthma
This model mimics key features of human asthma, including airway hyperresponsiveness, eosinophilic inflammation, and mucus hypersecretion.
Experimental Workflow Diagram
Caption: Workflow for the OVA-induced allergic asthma model.
Protocol:
-
Animals: Female BALB/c mice, 6-8 weeks old.
-
Sensitization:
-
Drug Administration:
-
Administer the 5-LOX inhibitor or vehicle (e.g., saline, DMSO, or appropriate solvent) via a suitable route (e.g., oral gavage, i.p.) 1-2 hours before each OVA challenge. The dose will need to be determined based on the potency and pharmacokinetic profile of the specific inhibitor.
-
-
OVA Challenge:
-
On days 21, 22, and 23, challenge the mice by intranasal administration of 20 µg OVA in 50 µL saline or by exposure to 1% OVA aerosol for 30 minutes.
-
-
Endpoint Analysis (24-48 hours after the last challenge):
-
Airway Hyperresponsiveness (AHR): Measure AHR to increasing doses of methacholine using whole-body plethysmography.
-
Bronchoalveolar Lavage Fluid (BALF) Analysis:
-
Perform bronchoalveolar lavage to collect BALF.
-
Determine total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages) in the BALF.
-
Measure cytokine levels (e.g., IL-4, IL-5, IL-13) and leukotriene levels (e.g., LTB₄, cysLTs) in the BALF supernatant by ELISA.
-
-
Lung Histology:
-
Perfuse and fix the lungs for histological analysis.
-
Stain lung sections with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and with Periodic acid-Schiff (PAS) to evaluate mucus production.
-
-
Serum Analysis:
-
Collect blood and measure serum levels of total and OVA-specific IgE by ELISA.
-
-
Murine Model of Ovalbumin (OVA)-Induced Allergic Rhinitis
This model reproduces key symptoms of allergic rhinitis, including sneezing, nasal rubbing, and nasal inflammation.
Protocol:
-
Animals: Female BALB/c mice, 6-8 weeks old.
-
Sensitization:
-
On days 0 and 7, sensitize mice with an i.p. injection of 100 µg OVA and 1 mg aluminum hydroxide in 200 µL saline.
-
-
Drug Administration:
-
Administer the 5-LOX inhibitor or vehicle daily from day 14 to day 21.
-
-
OVA Challenge:
-
On days 14 through 21, challenge the mice with a daily intranasal instillation of 10 µL of 1% OVA solution into each nostril.
-
-
Endpoint Analysis:
-
Nasal Symptoms: Immediately after the final OVA challenge on day 21, observe the mice for 15 minutes and count the number of sneezes and nasal rubbing motions.
-
Nasal Lavage Fluid (NALF) Analysis:
-
Collect NALF and perform total and differential cell counts.
-
Measure cytokine and leukotriene levels in the NALF.
-
-
Histology of Nasal Passages:
-
Decalcify and fix the head for histological examination of the nasal passages, focusing on eosinophil infiltration in the nasal mucosa.
-
-
Serum Analysis:
-
Measure serum levels of total and OVA-specific IgE.
-
-
Expected Outcomes and Data Interpretation
A successful 5-LOX inhibitor should demonstrate a dose-dependent reduction in the hallmark features of asthma and allergic rhinitis in these models.
Representative Data for a 5-LOX Inhibitor in an Asthma Model:
| Parameter | Vehicle Control | 5-LOX Inhibitor (Low Dose) | 5-LOX Inhibitor (High Dose) |
| AHR (Penh to Methacholine) | Markedly Increased | Moderately Reduced | Significantly Reduced |
| Total Cells in BALF (x10⁵) | 5.0 ± 0.8 | 3.2 ± 0.5 | 1.8 ± 0.3** |
| Eosinophils in BALF (%) | 65 ± 5 | 40 ± 6 | 20 ± 4 |
| IL-4 in BALF (pg/mL) | 150 ± 20 | 100 ± 15* | 60 ± 10 |
| IL-5 in BALF (pg/mL) | 200 ± 25 | 120 ± 18 | 70 ± 12** |
| Mucus Score (PAS staining) | 3.5 ± 0.5 | 2.0 ± 0.4 | 1.2 ± 0.3 |
| OVA-specific IgE (U/mL) | 800 ± 100 | 550 ± 80* | 350 ± 60 |
| *p < 0.05, *p < 0.01 compared to Vehicle Control. Data are presented as mean ± SEM and are for illustrative purposes only. |
Representative Data for a 5-LOX Inhibitor in an Allergic Rhinitis Model:
| Parameter | Vehicle Control | 5-LOX Inhibitor (Low Dose) | 5-LOX Inhibitor (High Dose) |
| Sneezing Frequency (counts/15 min) | 45 ± 5 | 28 ± 4 | 15 ± 3** |
| Nasal Rubbing (counts/15 min) | 60 ± 8 | 35 ± 6 | 20 ± 5 |
| Eosinophils in NALF (%) | 50 ± 7 | 30 ± 5* | 15 ± 4 |
| OVA-specific IgE (U/mL) | 750 ± 90 | 500 ± 70 | 300 ± 50** |
| p < 0.05, *p < 0.01 compared to Vehicle Control. Data are presented as mean ± SEM and are for illustrative purposes only. |
Conclusion
The preclinical models of asthma and allergic rhinitis described herein are valuable tools for evaluating the therapeutic potential of 5-LOX inhibitors. By blocking the production of pro-inflammatory leukotrienes, these inhibitors are expected to ameliorate the key pathological features of these diseases. The provided protocols offer a robust framework for conducting these studies and generating reliable data to support further drug development.
References
- 1. scholars.northwestern.edu [scholars.northwestern.edu]
- 2. researchgate.net [researchgate.net]
- 3. :: Clinical and Experimental Otorhinolaryngology [e-ceo.org]
- 4. In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The use of 5-lipoxygenase inhibitors and leukotriene receptor antagonists in the treatment of chronic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent advances in the search for novel 5-lipoxygenase inhibitors for the treatment of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. oatext.com [oatext.com]
- 10. Monotropein Alleviates Ovalbumin-Induced Asthma in Mouse Model by Inhibiting AKT/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Using 5-LOX-IN-6 to Investigate the Role of 5-Lipoxygenase in Cancer: Application Notes and Protocols
For Research Use Only. Not for use in diagnostic procedures.
Introduction
5-Lipoxygenase (5-LOX) is a crucial enzyme in the metabolism of arachidonic acid, catalyzing the initial steps in the biosynthesis of leukotrienes.[1][2][3] Leukotrienes are potent lipid mediators involved in inflammatory and allergic responses. A growing body of evidence implicates the 5-LOX pathway in the pathophysiology of various cancers, including pancreatic, colon, prostate, and breast cancer.[4][5][6] Upregulated expression of 5-LOX and increased production of its metabolites are frequently observed in tumor tissues, where they contribute to key cancer hallmarks such as increased cell proliferation, survival, migration, invasion, and angiogenesis.[1] Consequently, the 5-LOX pathway represents a promising target for cancer therapy and chemoprevention.
5-LOX-IN-6 is a potent, direct, and reversible inhibitor of 5-lipoxygenase, making it a valuable chemical probe for elucidating the role of the 5-LOX pathway in cancer biology.[1][4] These application notes provide detailed information and protocols for utilizing this compound in cancer research.
This compound: Chemical Properties and Mechanism of Action
This compound (also referred to as compound 11a) is a small molecule inhibitor designed to specifically target 5-LOX.[1][4]
-
Mechanism of Action: this compound acts as a direct and reversible inhibitor of 5-lipoxygenase.[1][4] It binds to the enzyme to block its catalytic activity, thereby preventing the conversion of arachidonic acid into downstream leukotrienes like Leukotriene B4 (LTB4).[1][4] Unlike some inhibitors that prevent the translocation of 5-LOX, this compound directly targets the enzyme's function.[1]
-
Solubility: For experimental use, this compound should be dissolved in an appropriate solvent like DMSO to create a stock solution before further dilution in aqueous media.
Data Presentation
The inhibitory activity of this compound has been quantified in various systems. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Assay System | Target | IC50 Value (µM) | Reference |
| Cell-Free Assay | Recombinant Human 5-LOX | 0.086 | [1] |
| Intact Cell Assay | Human Neutrophils (5-LO activity) | 0.23 | [1] |
| Human Whole Blood Assay | 5-LO Product Formation | 0.83 - 1.6 | [1] |
Visualizations
References
Troubleshooting & Optimization
Technical Support Center: Optimizing 5-LOX-IN-6 Concentration for Maximum Inhibition
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of 5-LOX-IN-6 for maximum inhibition of 5-lipoxygenase (5-LOX).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a direct and reversible inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes.[1][2] Leukotrienes are pro-inflammatory mediators involved in various physiological and pathological processes, including inflammation and allergic reactions.[3] By directly binding to and inhibiting the activity of 5-LOX, this compound prevents the conversion of arachidonic acid into leukotrienes, thereby reducing inflammation.[1]
Q2: What is the recommended starting concentration for this compound in my experiments?
A2: The optimal concentration of this compound will vary depending on your specific experimental system. However, based on available data, a good starting point for in vitro experiments is within the range of its IC50 values. The IC50 is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
For this compound, the following IC50 values have been reported:
-
0.83-1.6 µM in human whole blood assays[1]
We recommend starting with a concentration range that brackets these values, for example, from 0.01 µM to 10 µM, to determine the optimal concentration for your specific cell type or assay conditions.
Q3: How should I prepare and store this compound?
A3: For optimal results, it is crucial to follow the manufacturer's instructions for preparing and storing this compound. Generally, inhibitors are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution. This stock solution can then be diluted to the desired working concentrations in your experimental medium. To avoid degradation, it is recommended to aliquot the stock solution into smaller volumes and store them at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
Q4: Can this compound be used in in vivo studies?
A4: Yes, this compound has been used in in vivo studies. In a rat model of pleurisy, a 4 mg/kg intraperitoneal (i.p.) administration of this compound significantly reduced the inflammatory response, including exudate volume, inflammatory cell numbers, and leukotriene B4 (LTB4) levels.[1] This demonstrates the potential of this compound for in vivo applications. However, the optimal dosage and administration route will depend on the specific animal model and research question.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no inhibition observed | Incorrect inhibitor concentration: The concentration of this compound may be too low for your experimental system. | Perform a dose-response experiment with a wider concentration range (e.g., 0.001 µM to 100 µM) to determine the optimal inhibitory concentration. |
| Inhibitor degradation: Improper storage or handling may have led to the degradation of this compound. | Prepare a fresh stock solution of this compound from a new vial. Ensure proper storage conditions (aliquoted, -20°C or -80°C, protected from light). | |
| Cell permeability issues: this compound may not be effectively entering the cells. | While this compound is effective in cellular assays, you can try pre-incubating the cells with the inhibitor for a longer duration before stimulation. | |
| Assay conditions: The assay conditions (e.g., substrate concentration, enzyme concentration, incubation time) may not be optimal for detecting inhibition. | Review and optimize your assay protocol. Ensure the substrate concentration is appropriate for competitive inhibition studies. | |
| Inconsistent results between experiments | Variability in cell culture: Differences in cell passage number, confluency, or health can affect the cellular response to the inhibitor. | Use cells within a consistent passage number range and ensure similar confluency at the time of the experiment. Regularly check for cell viability. |
| Pipetting errors: Inaccurate pipetting can lead to significant variations in inhibitor concentrations. | Use calibrated pipettes and ensure proper pipetting technique. Prepare a master mix of reagents to minimize pipetting variability. | |
| Incomplete mixing: The inhibitor may not be uniformly distributed in the well. | Gently mix the contents of the well after adding the inhibitor and other reagents. | |
| High background signal | Autofluorescence of the inhibitor: this compound itself might be fluorescent at the excitation/emission wavelengths used in your assay. | Run a control with the inhibitor alone (no cells or enzyme) to check for autofluorescence. If significant, consider using a different detection method. |
| Non-specific binding: The inhibitor may be binding to other components in the assay, leading to a high background. | Include appropriate controls, such as a vehicle control (e.g., DMSO) and a no-enzyme control. | |
| Unexpected cytotoxicity | High inhibitor concentration: The concentration of this compound may be toxic to the cells. | Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range of this compound for your specific cell type. |
| Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | Ensure the final concentration of the solvent in your assay is below the toxic threshold for your cells (typically <0.5% for DMSO). |
Data Presentation
Table 1: In Vitro and In Vivo Efficacy of this compound
| Assay System | IC50 / Effective Dose | Reference |
| Recombinant Human 5-LOX | 0.086 µM | [1][2] |
| Human Neutrophils | 0.23 µM | [1][2] |
| Human Whole Blood | 0.83 - 1.6 µM | [1] |
| Rat Pleurisy Model (in vivo) | 4 mg/kg (i.p.) | [1] |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound in a Cell-Based Assay (Human Neutrophils)
1. Materials:
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Human Neutrophils
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This compound
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DMSO (for stock solution)
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Arachidonic Acid (AA)
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Calcium Ionophore (e.g., A23187)
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Assay Buffer (e.g., Hanks' Balanced Salt Solution with Ca2+ and Mg2+)
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LTB4 ELISA Kit
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96-well plates
2. Procedure:
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Prepare this compound Stock Solution: Dissolve this compound in DMSO to a high concentration (e.g., 10 mM).
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Prepare Serial Dilutions: Perform serial dilutions of the this compound stock solution in assay buffer to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Include a vehicle control (DMSO only).
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Cell Plating: Seed human neutrophils in a 96-well plate at a suitable density.
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Inhibitor Pre-incubation: Add the diluted this compound or vehicle control to the wells and pre-incubate for a specific time (e.g., 15-30 minutes) at 37°C.
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Stimulation: Add arachidonic acid and calcium ionophore to induce 5-LOX activity.
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Incubation: Incubate the plate for a defined period (e.g., 10-15 minutes) at 37°C.
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Reaction Termination: Stop the reaction by adding a suitable stop solution or by placing the plate on ice.
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LTB4 Measurement: Centrifuge the plate to pellet the cells and collect the supernatant. Measure the concentration of LTB4 in the supernatant using an ELISA kit according to the manufacturer's instructions.
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Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control. Plot the percentage of inhibition against the log of the inhibitor concentration and use a non-linear regression analysis to determine the IC50 value.
Visualizations
Caption: The 5-lipoxygenase (5-LOX) pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for determining the optimal concentration of this compound.
Caption: A decision tree for troubleshooting experiments with low this compound inhibition.
References
troubleshooting 5-LOX-IN-6 precipitation issues in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-LOX-IN-6, a potent and selective inhibitor of 5-lipoxygenase (5-LOX). Due to its hydrophobic nature, this compound can present challenges with solubility and precipitation in aqueous solutions. This guide offers practical solutions to these common issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is sparingly soluble in aqueous solutions. For initial solubilization, it is recommended to use an organic solvent such as dimethyl sulfoxide (DMSO).[1][2] Prepare a high-concentration stock solution in 100% DMSO.
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, dissolve this compound in 100% DMSO to a concentration of 10 mM or higher. Ensure the compound is completely dissolved by vortexing. Store the stock solution at -20°C or -80°C for long-term stability. When preparing for an experiment, allow the stock solution to thaw completely and bring it to room temperature before opening the vial to prevent moisture absorption.
Q3: My this compound precipitated when I diluted the DMSO stock solution in my aqueous buffer/cell culture medium. Why did this happen?
A3: This is a common issue with hydrophobic compounds like this compound. Precipitation occurs when the concentration of the compound exceeds its solubility limit in the final aqueous solution. The percentage of DMSO in the final solution is critical for maintaining solubility. A sudden change in solvent polarity upon dilution can cause the compound to crash out of solution.
Q4: What is the maximum recommended final concentration of DMSO in my cell culture?
A4: The final concentration of DMSO in cell culture should be kept as low as possible to avoid solvent-induced toxicity. Typically, a final DMSO concentration of 0.1% to 0.5% is well-tolerated by most cell lines.[2][3] It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.
Troubleshooting Guide
Q5: I observed precipitation of this compound in my aqueous solution. How can I resolve this?
A5: Here are several strategies to address precipitation issues:
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Increase the final DMSO concentration: If your experimental system allows, slightly increasing the final DMSO concentration (e.g., from 0.1% to 0.2%) might help keep the compound in solution. However, always be mindful of potential solvent toxicity.
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Use a co-solvent or surfactant: For particularly challenging solubility issues, a co-solvent like PEG400 or a non-ionic detergent such as Tween 20 or Tween 80 can be used.[4] These should be used at low, non-toxic concentrations.
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Prepare intermediate dilutions: Instead of diluting the high-concentration DMSO stock directly into the final aqueous solution, perform one or more intermediate dilution steps in a mixture of your aqueous buffer and DMSO. This gradual change in solvent polarity can prevent precipitation.
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Warm the aqueous solution: Gently warming your buffer or medium to 37°C before adding the compound can sometimes improve solubility.
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Sonication: Brief sonication of the final solution can help to redissolve small amounts of precipitate.
Q6: Can I use other solvents besides DMSO?
A6: While DMSO is the most common choice, other organic solvents like ethanol or methanol can also be used to prepare stock solutions.[4] The choice of solvent may depend on the specific experimental requirements and cell type. Always test the tolerance of your cells to the chosen solvent and its final concentration.
Quantitative Data
The solubility of a hydrophobic compound like this compound can vary depending on the solvent and temperature. The following table provides typical solubility data for a representative hydrophobic small molecule inhibitor.
| Solvent | Solubility (Approximate) |
| DMSO | ≥ 50 mg/mL |
| Ethanol | ≥ 25 mg/mL |
| Methanol | ≥ 20 mg/mL |
| Water | < 0.1 mg/mL |
Note: This data is for a representative compound and should be used as a guideline. The exact solubility of this compound should be determined empirically.
Experimental Protocols
Protocol for Preparing this compound for a Cell-Based Assay
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Prepare a 10 mM stock solution: Dissolve the required amount of this compound in 100% DMSO to make a 10 mM stock solution. Ensure complete dissolution by vortexing.
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Perform serial dilutions: From the 10 mM stock, prepare a series of intermediate dilutions in 100% DMSO to achieve the desired concentrations for your experiment.
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Dilute to the final working concentration: For each experimental condition, dilute the appropriate DMSO stock solution into your pre-warmed (37°C) cell culture medium to reach the final desired concentration of this compound. The final DMSO concentration should ideally not exceed 0.5%. Add the diluted compound to the medium dropwise while gently swirling the plate or tube to ensure rapid mixing and minimize local high concentrations that can lead to precipitation.
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Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the inhibitor.
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Incubate cells: Add the final solutions to your cells and proceed with your experimental incubation.
Visualizations
Signaling Pathway
Caption: The 5-Lipoxygenase (5-LOX) signaling pathway.
Experimental Workflow
Caption: Workflow for solubilization and use of this compound.
Troubleshooting Logic
Caption: Troubleshooting workflow for precipitation issues.
References
- 1. Structural and mechanistic insights into 5-lipoxygenase inhibition by natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Lipoxygenase-activating protein rescues activity of 5-lipoxygenase mutations that delay nuclear membrane association and disrupt product formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Iron-Dependent Trafficking of 5-Lipoxygenase and Impact on Human Macrophage Activation [frontiersin.org]
- 4. researchgate.net [researchgate.net]
potential off-target effects of 5-LOX-IN-6 in cellular assays
Welcome to the technical support center for 5-LOX-IN-6. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in cellular assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential issues, particularly concerning off-target effects.
Troubleshooting Guide
This guide provides solutions to common problems that may be encountered during experiments with this compound.
Problem 1: Unexpected Cell Viability or Proliferation Results
You observe a decrease in cell viability or proliferation that is more potent than the expected inhibition of 5-LOX, or you see these effects in cells that do not express 5-LOX.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution | Experimental Protocol |
| Off-target cytotoxicity | The compound may be hitting other essential cellular targets. | 1. Assess Cytotoxicity in a 5-LOX Negative Cell Line: Culture and treat a cell line that does not express 5-LOX (e.g., HEK293) with a dose range of this compound. Measure viability using a WST-1 or MTT assay. A significant decrease in viability suggests off-target effects. 2. Perform a Kinase Selectivity Profile: Screen this compound against a broad panel of kinases to identify potential off-target interactions that could lead to cytotoxicity. |
| Induction of Apoptosis or Necrosis | The compound may be triggering programmed cell death or cellular damage through off-target mechanisms. | 1. Annexin V/PI Staining: Treat cells with this compound and stain with Annexin V and Propidium Iodide (PI). Analyze by flow cytometry to distinguish between viable, apoptotic, and necrotic cells. 2. Caspase Activity Assay: Measure the activity of key executioner caspases (e.g., Caspase-3/7) in cell lysates after treatment with this compound using a commercially available luminescent or fluorescent assay. |
| Assay Interference | The compound may be interfering with the assay chemistry (e.g., reducing the tetrazolium salt in a WST-1/MTT assay). | 1. Cell-Free Assay Control: Run the viability assay in the absence of cells, including the compound at the highest concentration used in your experiment. A significant signal change indicates assay interference. 2. Use an Orthogonal Assay: Confirm viability results using a different method that relies on a distinct mechanism, such as a BrdU incorporation assay for proliferation or a CellTiter-Glo® Luminescent Cell Viability Assay. |
Problem 2: Inconsistent 5-LOX Inhibition in Cellular Assays
You observe variable or lower-than-expected inhibition of 5-LOX activity in your cellular experiments compared to cell-free assays.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution | Experimental Protocol |
| Poor Cell Permeability | The compound may not be efficiently entering the cells to reach its target. | 1. Cellular Thermal Shift Assay (CETSA): This assay assesses target engagement in intact cells. Treat cells with this compound, heat the cell lysate to denature proteins, and then detect the amount of soluble 5-LOX by Western blot. An increase in the thermal stability of 5-LOX in the presence of the compound indicates target engagement. 2. LC-MS/MS Quantification: Measure the intracellular concentration of this compound by lysing treated cells and analyzing the lysate using liquid chromatography-tandem mass spectrometry (LC-MS/MS). |
| Compound Instability or Metabolism | The compound may be unstable in cell culture media or rapidly metabolized by the cells. | 1. Stability in Media: Incubate this compound in your cell culture media at 37°C for various time points (e.g., 0, 2, 6, 24 hours). Analyze the concentration of the intact compound at each time point by HPLC or LC-MS/MS. 2. Metabolite Identification: Treat cells with this compound and analyze both the cell lysate and the culture supernatant for the presence of potential metabolites using LC-MS/MS. |
| Activation State of 5-LOX | In intact cells, 5-LOX activation and translocation to the nuclear membrane are required for its activity.[1][2] This cellular context is absent in cell-free assays.[3] | 1. Use a Suitable Cellular Stimulus: Ensure you are using an appropriate stimulus to activate the 5-LOX pathway in your chosen cell type (e.g., calcium ionophore A23187, fMLP). 2. Measure Downstream Products: Instead of a direct enzyme activity assay on cell lysates, measure the production of downstream leukotrienes (e.g., LTB4) in the cell culture supernatant using an ELISA or LC-MS/MS. |
Frequently Asked Questions (FAQs)
Q1: What are the potential off-target effects of 5-LOX inhibitors like this compound?
A1: 5-LOX inhibitors can exhibit off-target effects by interacting with other proteins. Some known off-target effects of other 5-LOX inhibitors include:
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Inhibition of other lipoxygenases: Some inhibitors may also inhibit 12-LOX or 15-LOX.
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Interaction with Cyclooxygenase (COX) enzymes: Certain 5-LOX inhibitors have been shown to inhibit COX-1 and/or COX-2.[4][5]
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Interference with prostaglandin transport: Some 5-LOX inhibitors can block the release of prostaglandins like PGE2 from cells.[6][7]
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General cytotoxicity: As discussed in the troubleshooting guide, some compounds may induce cell death through mechanisms unrelated to 5-LOX inhibition.[8]
Q2: How can I assess the selectivity of this compound?
A2: To determine the selectivity of this compound, you should test its activity against a panel of related enzymes. A recommended approach is to perform in vitro enzyme activity assays with purified enzymes.
Reference Selectivity Profile of Common Lipoxygenase and Cyclooxygenase Inhibitors:
| Compound | 5-LOX IC₅₀ (µM) | 12-LOX IC₅₀ (µM) | 15-LOX-1 IC₅₀ (µM) | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) |
| Zileuton | ~1 | >100 | >100 | >100 | >100 |
| Celecoxib | >100 | >100 | >100 | ~25 | ~0.04 |
| Licofelone | ~0.2 | >10 | >10 | ~0.03 | ~0.5 |
| NDGA | ~0.1-1 | ~0.1-1 | ~0.1-1 | >10 | >10 |
Note: IC₅₀ values are approximate and can vary depending on the assay conditions.
Q3: What are the best practices for performing a cell viability assay with this compound?
A3: For reliable results with assays like WST-1 or MTT, consider the following:
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Optimize cell seeding density: Ensure cells are in the logarithmic growth phase.
-
Include proper controls: Use a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
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Check for assay interference: As mentioned in the troubleshooting guide, perform a cell-free control.
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Confirm with an orthogonal method: Use a second, mechanistically different assay to validate your findings.
Q4: Can this compound affect signaling pathways other than the leukotriene pathway?
A4: Yes, if this compound has off-target effects on other enzymes like kinases or other lipoxygenases, it could modulate other signaling pathways. For example, inhibition of other lipoxygenases could alter the production of different lipid mediators, while inhibition of a kinase could impact a wide range of cellular processes. A broad off-target screening approach, such as a kinase panel screen, is recommended to investigate this.
Visualizations
Signaling Pathway
Caption: The 5-Lipoxygenase (5-LOX) signaling pathway.
Experimental Workflow
Caption: Workflow for investigating potential off-target effects.
Troubleshooting Logic
Caption: Decision tree for troubleshooting cellular assay results.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) selectivity of COX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cell Counting & Health Analysis [sigmaaldrich.com]
improving the stability and shelf life of 5-LOX-IN-6 solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability and shelf life of 5-LOX-IN-6 solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.
Troubleshooting Guide
This guide is designed to help you quickly diagnose and resolve common problems with your this compound solutions.
Issue 1: Precipitation or Cloudiness in Solution
Question: My this compound solution, which was initially clear, has become cloudy or shows visible precipitate. What should I do?
Answer: Precipitation of this compound is a common issue, often related to its limited aqueous solubility. Here is a step-by-step approach to address this:
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Verify Solvent and Concentration: Confirm that the solvent and concentration are appropriate for this compound. High-concentration stock solutions are typically prepared in organic solvents like DMSO.
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Optimize Dilution: Avoid adding the concentrated stock solution directly into a large volume of aqueous buffer. Instead, perform a serial dilution. First, create an intermediate dilution in a smaller volume of the assay medium, mix gently, and then add this to the final volume.
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Check for pH Effects: The pH of your buffer can influence the solubility of this compound. Ensure the pH of your final solution is within a range that maintains solubility.
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Consider Temperature: Ensure your solution is stored at the recommended temperature. For stock solutions, storage at -20°C or -80°C is advised to minimize degradation and precipitation. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
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Sonication: If precipitation occurs upon initial dissolution, gentle warming to 37°C or brief sonication can help redissolve the compound.
dot
Caption: Troubleshooting workflow for this compound precipitation.
Issue 2: Inconsistent or Lower-Than-Expected Efficacy in Assays
Question: I am observing variable or reduced inhibitory activity of this compound in my experiments. Could this be a stability issue?
Answer: Yes, inconsistent efficacy is often a sign of compound degradation. Here’s how to troubleshoot:
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Prepare Fresh Solutions: The most straightforward first step is to prepare a fresh stock solution from solid this compound and fresh working solutions. Compare the performance of the new solution to the old one.
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Assess Stock Solution Integrity: If you suspect your stock solution has degraded, you can perform a quick quality control check. This can be as simple as a visual inspection for color change or precipitation, or more advanced, such as running an HPLC analysis to check for the presence of degradation products.
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Review Storage Practices: Ensure your stock solutions are stored in tightly sealed vials at -20°C or -80°C and protected from light. As this compound is an indole derivative, it may be susceptible to oxidative and photolytic degradation.
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Minimize Freeze-Thaw Cycles: Aliquot your stock solution into single-use volumes to avoid repeated temperature fluctuations that can accelerate degradation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Based on supplier data sheets, DMSO is a suitable solvent for preparing high-concentration stock solutions of this compound.
Q2: How should I store my this compound stock solutions?
A2: For long-term stability, stock solutions should be stored at -20°C.[1] Some sources suggest that storage at -80°C for up to 6 months is also acceptable.[2] It is highly recommended to aliquot the stock solution into single-use vials to prevent degradation from repeated freeze-thaw cycles.[2]
Q3: What is the shelf life of this compound in solution?
A3: The shelf life of this compound in solution is not definitively established and can depend on the solvent, storage temperature, and exposure to light and air. For stock solutions stored at -20°C, a shelf life of one month is suggested, while at -80°C, it may be stable for up to six months.[2] It is best practice to use freshly prepared solutions for experiments whenever possible.
Q4: Is this compound sensitive to light?
Q5: Can I store diluted, aqueous solutions of this compound?
A5: It is not recommended to store diluted aqueous solutions of this compound for extended periods due to its limited aqueous solubility and potential for hydrolysis.[3] These solutions should be prepared fresh for each experiment.
Data on this compound Storage and Solubility
| Parameter | Recommendation | Source |
| Storage of Solid | Room temperature (in continental US) | [4] |
| Storage of Solution | -20°C (1 month) or -80°C (6 months) | [1][2] |
| Recommended Solvent | DMSO | [3] |
| Shipping Condition | Shipped with blue ice | [1] |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation products and pathways for this compound, which is crucial for developing a stability-indicating analytical method.
1. Preparation of this compound Stock Solution:
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Prepare a 1 mg/mL stock solution of this compound in acetonitrile or a suitable organic solvent.
2. Stress Conditions:
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Acid Hydrolysis: Mix equal volumes of the stock solution with 0.1 N HCl. Incubate at 60°C for up to 8 hours. Take samples at regular intervals (e.g., 0, 2, 4, 8 hours). Neutralize the samples with 0.1 N NaOH before analysis.
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Base Hydrolysis: Mix equal volumes of the stock solution with 0.1 N NaOH. Incubate at 60°C for up to 8 hours. Sample at regular intervals and neutralize with 0.1 N HCl before analysis.
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Oxidative Degradation: Mix equal volumes of the stock solution with 3% hydrogen peroxide. Keep at room temperature for up to 24 hours, sampling at regular intervals.
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Thermal Degradation: Place the solid compound and the stock solution in a 60°C oven. Sample the solution at various time points. For the solid, dissolve a small amount in the solvent at each time point for analysis.
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Photolytic Degradation: Expose the stock solution and solid compound to direct sunlight or a photostability chamber for a defined period, alongside a control sample protected from light.
3. Sample Analysis:
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Analyze all samples using a stability-indicating HPLC method. A common starting point is a C18 column with a gradient elution using a mobile phase of acetonitrile and water with 0.1% formic acid.
-
Use a photodiode array (PDA) detector to monitor the elution of the parent compound and any degradation products.
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The goal is to achieve 10-30% degradation of the parent compound to ensure that significant degradation products are formed and can be detected.[5]
dot
References
Technical Support Center: Assessing and Minimizing 5-LOX Inhibitor Cytotoxicity in Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing and minimizing cytotoxicity associated with 5-LOX inhibitors, such as 5-LOX-IN-6, in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for 5-LOX inhibitors?
5-lipoxygenase (5-LOX) is a key enzyme in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators derived from arachidonic acid.[1] 5-LOX inhibitors block the activity of this enzyme, thereby reducing the production of leukotrienes and mitigating inflammatory responses.[1] These inhibitors are being investigated for their therapeutic potential in various inflammatory diseases, including asthma, arthritis, and certain cancers.[1]
Q2: Why am I observing cytotoxicity with this compound in my long-term experiments?
Cytotoxicity with 5-LOX inhibitors in long-term cell culture can arise from several factors:
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On-target effects: Prolonged inhibition of the 5-LOX pathway may interfere with essential cellular processes in certain cell types that rely on low levels of leukotrienes for survival or signaling.
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Off-target effects: The inhibitor may interact with other cellular targets besides 5-LOX, leading to unintended and toxic consequences. Some 5-LOX inhibitors have been shown to induce cytotoxic effects independent of their 5-LOX inhibitory activity.[2][3]
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Metabolite toxicity: The inhibitor or its metabolites may accumulate to toxic levels over long incubation periods.
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Compound instability: The inhibitor may degrade over time in the culture medium, forming toxic byproducts.
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Solvent toxicity: If using a solvent like DMSO to dissolve the inhibitor, prolonged exposure to even low concentrations can be detrimental to some cell lines.[4]
Q3: How can I determine if the observed cytotoxicity is specific to 5-LOX inhibition or an off-target effect?
To dissect the cause of cytotoxicity, consider the following experiments:
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Rescue experiments: Attempt to rescue the cells from cytotoxicity by adding downstream products of the 5-LOX pathway, such as leukotriene B4 (LTB4) or 5-hydroxyeicosatetraenoic acid (5-HETE).[5] If the addition of these molecules alleviates the toxicity, it suggests an on-target effect.
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Use of structurally different 5-LOX inhibitors: Compare the cytotoxic profile of this compound with other 5-LOX inhibitors that have different chemical scaffolds. If multiple, structurally distinct inhibitors produce the same cytotoxic phenotype, it is more likely to be an on-target effect.
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Test in 5-LOX-deficient cells: If available, use a cell line that does not express 5-LOX. If this compound is still cytotoxic in these cells, it strongly indicates an off-target mechanism.[2]
Q4: What are the best practices for preparing and storing this compound for long-term experiments?
Proper handling of the inhibitor is crucial for reproducible results and minimizing experimental variability.
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Stock Solutions: Prepare a high-concentration stock solution in a suitable solvent like DMSO.[6] Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[6]
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Storage: Store stock solutions at -20°C or -80°C, protected from light.[6]
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Working Dilutions: On the day of the experiment, prepare fresh working dilutions of the inhibitor in pre-warmed cell culture medium.[4] Ensure the final solvent concentration in the culture is minimal (typically <0.1% for DMSO) to prevent solvent-induced cytotoxicity.[4]
Troubleshooting Guides
Issue 1: High levels of acute cytotoxicity observed at the start of a long-term experiment.
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Incorrect inhibitor concentration | Verify calculations and perform a fresh serial dilution. Determine the IC50 of the compound in a short-term (24-72h) cytotoxicity assay to establish a suitable concentration range for long-term studies. |
| Solvent toxicity | Run a vehicle control with the same final concentration of the solvent (e.g., DMSO) used in the experimental wells. If the vehicle control shows toxicity, reduce the final solvent concentration.[4] |
| Cell health issues | Ensure cells are healthy, in the logarithmic growth phase, and at the correct seeding density before starting the experiment. |
| Contamination | Check for microbial contamination (e.g., bacteria, yeast, mycoplasma) in the cell culture.[7] |
Issue 2: Gradual increase in cytotoxicity over the course of a long-term experiment.
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Compound degradation | Assess the stability of this compound in your cell culture medium over the planned experimental duration. Consider performing more frequent media changes with freshly prepared inhibitor. |
| Accumulation of toxic metabolites | Increase the frequency of media changes to prevent the buildup of potentially toxic cellular waste products and inhibitor metabolites. |
| Nutrient depletion in media | For very long-term experiments, ensure the cell culture medium is replenished regularly to provide essential nutrients. |
| Delayed cytotoxic effects | The inhibitor may induce a slow-acting cell death mechanism. Monitor cell morphology and markers of apoptosis and necrosis at multiple time points throughout the experiment. |
Experimental Protocols
Protocol 1: Long-Term Cytotoxicity Assessment using a Real-Time Glo Assay
This protocol allows for the continuous monitoring of cell viability over an extended period.
Materials:
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Cells of interest
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Complete cell culture medium
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This compound
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Real-time cytotoxicity reagent (e.g., a reagent that measures the release of a protease from dead cells)
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White, clear-bottom 96-well plates suitable for luminescence readings
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Luminometer
Methodology:
-
Seed cells in a white, clear-bottom 96-well plate at a density optimized for long-term growth. Allow cells to adhere overnight.
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Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle-only control.
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Add the real-time cytotoxicity reagent to the cells at the manufacturer's recommended concentration.
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Add the different concentrations of this compound and the vehicle control to the appropriate wells.
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Incubate the plate in a cell culture incubator.
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Measure luminescence at regular intervals (e.g., every 24 hours) for the duration of the experiment.
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At the end of the experiment, lyse all cells to obtain a maximum cytotoxicity reading.
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Normalize the data to the maximum cytotoxicity control and plot the results over time.
Protocol 2: Assessing Apoptosis vs. Necrosis in Long-Term Cultures
This protocol helps to distinguish the mode of cell death induced by this compound.
Materials:
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Cells cultured in 6-well plates
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This compound
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Annexin V-FITC/Propidium Iodide (PI) staining kit
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Flow cytometer
Methodology:
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Seed cells in 6-well plates and allow them to adhere.
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Treat cells with the desired concentration of this compound or vehicle control for various time points (e.g., 24h, 48h, 72h, 96h).
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At each time point, harvest both adherent and floating cells.
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Wash the cells with cold PBS.
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Resuspend the cells in the binding buffer provided with the Annexin V/PI kit.
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Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
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Incubate in the dark at room temperature for 15 minutes.
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Analyze the cells by flow cytometry within one hour.
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Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Data Presentation
Table 1: Example of a Dose-Response Cytotoxicity Profile for a 5-LOX Inhibitor
| Concentration (µM) | % Viability (24h) | % Viability (72h) | % Viability (120h) |
| Vehicle Control | 100 ± 4.2 | 100 ± 5.1 | 100 ± 6.3 |
| 0.1 | 98 ± 3.9 | 95 ± 4.8 | 92 ± 5.5 |
| 1 | 92 ± 5.1 | 85 ± 6.2 | 78 ± 7.1 |
| 10 | 75 ± 6.8 | 60 ± 7.5 | 45 ± 8.2 |
| 50 | 40 ± 8.2 | 25 ± 9.1 | 10 ± 4.7 |
| 100 | 15 ± 5.5 | 5 ± 3.3 | <1 |
Data are presented as mean ± standard deviation.
Visualizations
Caption: The 5-Lipoxygenase (5-LOX) signaling pathway and the point of inhibition by this compound.
Caption: A logical workflow for troubleshooting unexpected cytotoxicity in cell culture experiments.
References
- 1. oncodaily.com [oncodaily.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Iron-Dependent Trafficking of 5-Lipoxygenase and Impact on Human Macrophage Activation [frontiersin.org]
- 4. m.youtube.com [m.youtube.com]
- 5. 5-Lipoxygenase inhibitors induce potent anti-proliferative and cytotoxic effects in human tumour cells independently of suppression of 5-lipoxygenase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
interpreting unexpected results in experiments with 5-LOX-IN-6
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with the 5-lipoxygenase (5-LOX) inhibitor, 5-LOX-IN-6.
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations of this compound.
| Target | System | IC50 Value |
| 5-Lipoxygenase (5-LO) | Recombinant Human | 0.086 µM[1][2] |
| 5-Lipoxygenase (5-LO) | Human Neutrophils | 0.23 µM[1][2] |
| 5-LO Product Formation | Human Whole Blood | 0.83 - 1.6 µM[1] |
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
Question: I am not observing the expected inhibition of leukotriene production with this compound. What are the possible reasons?
Answer:
Several factors could contribute to a lack of efficacy. Consider the following possibilities:
-
Inhibitor Concentration: The optimal concentration of this compound can vary between cell-free assays and whole-cell or whole-blood assays. As shown in the table above, higher concentrations are needed in more complex systems like whole blood[1]. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
-
Cellular Context: The activity of 5-LOX is dependent on its translocation to the nuclear membrane and its interaction with the 5-lipoxygenase-activating protein (FLAP)[3]. This compound is a direct inhibitor of the enzyme and has been shown to not block the translocation of 5-LO in neutrophils[1]. If your experimental system has low FLAP expression or impaired 5-LOX translocation, the overall leukotriene production might be low, making the effects of the inhibitor difficult to detect.
-
Arachidonic Acid Metabolism Shunting: Inhibition of the 5-LOX pathway can sometimes lead to the shunting of arachidonic acid (AA) towards other metabolic pathways, such as the cyclooxygenase (COX) pathway, which produces prostaglandins[4]. This might mask the anti-inflammatory effects you are expecting to see. Consider measuring metabolites from other AA pathways to assess if shunting is occurring.
-
Inhibitor Stability: Ensure that the inhibitor has been stored and handled correctly to maintain its activity. This compound should be stored at -20°C[5]. Repeated freeze-thaw cycles should be avoided.
Question: I am observing significant cytotoxicity in my cell cultures when using this compound, which seems independent of 5-LOX inhibition. Why might this be happening?
Answer:
Cytotoxicity independent of 5-LOX inhibition is a known phenomenon for some 5-LOX inhibitors[6][7]. Here are some potential explanations and troubleshooting steps:
-
Off-Target Effects: While specific off-target effects for this compound are not well-documented in the provided search results, it is a possibility. Many small molecule inhibitors can interact with unintended targets, leading to cytotoxic effects. It is crucial to include proper controls in your experiments.
-
5-LOX-Independent Cytotoxicity: Some 5-LOX inhibitors can induce anti-proliferative and cytotoxic effects in tumor cells that are independent of their ability to suppress 5-LOX activity[6]. This can occur through various mechanisms, including the induction of apoptosis[7][8].
-
Control Experiments: To determine if the observed cytotoxicity is a specific effect of 5-LOX inhibition, consider the following controls:
-
Use a structurally different 5-LOX inhibitor to see if it produces the same cytotoxic effects.
-
Perform experiments in a cell line that does not express 5-LOX. If cytotoxicity is still observed, it is likely a 5-LOX-independent effect.
-
Attempt to rescue the cells from cytotoxicity by adding back the downstream products of 5-LOX, such as leukotriene B4 (LTB4)[9]. If the cells are not rescued, the cytotoxicity is likely not due to the depletion of these products.
-
Question: The therapeutic or anti-inflammatory effects of this compound in my in vivo model are highly variable. What could be causing this?
Answer:
The in vivo efficacy of 5-LOX inhibitors can be influenced by several factors, leading to variability in experimental outcomes[10].
-
Pharmacokinetics and Pharmacodynamics: The absorption, distribution, metabolism, and excretion (ADME) profile of this compound in your specific animal model will significantly impact its efficacy. The route of administration and dosage may need to be optimized. For instance, in one study, this compound was administered via intraperitoneal injection in rats[1].
-
Complexity of Inflammatory Pathways: Inflammation is a complex process involving multiple signaling pathways[11]. While 5-LOX is a key enzyme in producing pro-inflammatory leukotrienes, other pathways also contribute to the inflammatory response[4]. The contribution of the 5-LOX pathway to the overall pathology in your specific disease model may vary, leading to inconsistent effects of the inhibitor.
-
Redundancy in Inflammatory Mediators: The biological functions of leukotrienes can sometimes be compensated for by other inflammatory mediators. Therefore, inhibiting only the 5-LOX pathway may not be sufficient to produce a consistent and robust anti-inflammatory effect.
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound?
This compound is a direct and reversible inhibitor of the 5-lipoxygenase (5-LO) enzyme[1][2]. It acts by binding to the enzyme and preventing it from converting arachidonic acid into leukotrienes, which are pro-inflammatory lipid mediators[11].
Does this compound inhibit the translocation of the 5-LOX enzyme?
No, studies have shown that this compound does not block the A23187-induced translocation of 5-LO in neutrophils[1]. Its inhibitory action is directly on the enzyme's catalytic activity.
What are the primary applications of this compound?
This compound is used in research to study inflammatory and allergic diseases where the 5-LOX pathway is implicated[1][5]. By inhibiting leukotriene biosynthesis, it allows researchers to investigate the role of these mediators in various biological processes.
Experimental Protocols
General Protocol for a Cell-Based 5-LOX Inhibition Assay
This protocol provides a general framework for assessing the inhibitory effect of this compound on leukotriene production in a cell-based assay.
-
Cell Culture: Culture a suitable cell line that expresses 5-LOX (e.g., human neutrophils, THP-1 monocytes) under standard conditions.
-
Cell Stimulation: Seed the cells in a multi-well plate. Pre-incubate the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for a predetermined time (e.g., 15-30 minutes).
-
Induction of Leukotriene Synthesis: Stimulate the cells with a calcium ionophore such as A23187 to induce the release of arachidonic acid and activation of 5-LOX.
-
Sample Collection: After a specific incubation period, collect the cell supernatant.
-
Leukotriene Measurement: Quantify the amount of a specific leukotriene (e.g., LTB4) in the supernatant using a suitable method, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: Plot the leukotriene concentration against the inhibitor concentration to determine the IC50 value of this compound in your experimental system.
Visualizations
Caption: The 5-Lipoxygenase (5-LOX) signaling pathway and the point of inhibition by this compound.
Caption: A general experimental workflow for assessing the efficacy of this compound.
Caption: A troubleshooting decision tree for unexpected results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structural and mechanistic insights into 5-lipoxygenase inhibition by natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. apexbt.com [apexbt.com]
- 6. 5-Lipoxygenase inhibitors induce potent anti-proliferative and cytotoxic effects in human tumour cells independently of suppression of 5-lipoxygenase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-Lipoxygenase: Underappreciated Role of a Pro-Inflammatory Enzyme in Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. A Novel Inhibitor of 5-Lipoxygenase (5-LOX) Prevents Oxidative Stress–Induced Cell Death of Retinal Pigment Epithelium (RPE) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibitors of Human 5-Lipoxygenase Potently Interfere With Prostaglandin Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What are 5-LOX inhibitors and how do they work? [synapse.patsnap.com]
Technical Support Center: Refining 5-LOX Inhibitor (Zileuton) Delivery for In Vivo Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the 5-lipoxygenase (5-LOX) inhibitor, Zileuton, in in vivo studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures. As "5-LOX-IN-6" is not a widely recognized specific inhibitor, this guide focuses on Zileuton, a well-characterized and clinically relevant 5-LOX inhibitor, as a representative compound.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of Zileuton in common laboratory solvents?
A1: Zileuton is practically insoluble in water and hexane.[1] It exhibits good solubility in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. The solubility in DMSO is approximately 30-47 mg/mL, and in ethanol, it is around 10-47 mg/mL.[2][3] For aqueous solutions for in vivo use, a common practice is to first dissolve Zileuton in DMSO and then dilute it with an aqueous buffer or vehicle.[3]
Q2: What are suitable vehicles for oral gavage and intraperitoneal (IP) injection of Zileuton in rodents?
A2: Due to its poor water solubility, Zileuton requires a vehicle that can maintain its solubility and stability for accurate dosing.
-
For Oral Gavage: A common vehicle is a suspension in an aqueous medium containing a suspending agent. One study in rats used a physical mixture containing Kollidon VA64 fine, Dowfax 2A1, and trehalose.[4] Another common approach for poorly soluble drugs is a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[5]
-
For Intraperitoneal Injection: A solution is generally preferred to avoid irritation and ensure consistent absorption. A common vehicle for IP injection of poorly soluble compounds is a mixture of DMSO and saline.[6] For instance, Zileuton can be dissolved in DMSO and then diluted with saline to achieve the desired concentration, with a final DMSO concentration kept low (e.g., 1-4%) to minimize toxicity.[6][7]
Q3: What are typical dosages of Zileuton for in vivo studies in rodents?
A3: Dosages can vary depending on the animal model and the specific research question. However, published studies provide a general range:
-
Oral Gavage (Rats): 30 mg/kg has been used in pharmacokinetic studies.[4][8] Another study in a rat model of colitis used 50 mg/kg administered intracolonically.[9]
-
Intraperitoneal Injection (Rats): 10 mg/kg has been shown to be effective in a rat model of pleurisy.[6]
-
Oral Gavage (Mice): A dose of 35 mg/kg/day was effective in a model of respiratory syncytial virus infection.[10] In a sepsis model, a 5 mg/kg dose was administered prior to the insult.[11]
Q4: What are the known pharmacokinetic parameters of Zileuton in rodents?
A4: Pharmacokinetic parameters can be influenced by the route of administration, vehicle, and animal species. The table below summarizes key parameters from studies in rats.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation of Zileuton in the dosing solution. | - The concentration of Zileuton exceeds its solubility in the chosen vehicle. - The final concentration of the organic solvent (e.g., DMSO) is too low after dilution with an aqueous solution. - The temperature of the solution has decreased, reducing solubility. | - Prepare a fresh solution before each use.[3] - Increase the proportion of the organic solvent or co-solvent (e.g., PEG400) in the vehicle, while being mindful of potential toxicity. - Gently warm the solution and sonicate to aid dissolution. Ensure the solution remains at a stable temperature during the experiment. - Consider preparing a micronized suspension with a suitable suspending agent like Tween 80 or carboxymethyl cellulose (CMC) for oral administration. |
| Inconsistent experimental results or lack of efficacy. | - Inaccurate dosing due to precipitation or non-homogenous suspension. - Degradation of Zileuton in the prepared formulation. - Poor bioavailability with the chosen delivery method. | - Ensure the dosing solution is homogenous before each administration by vortexing or sonicating. - Prepare fresh dosing solutions daily. Aqueous solutions of Zileuton are not recommended for storage for more than one day.[3] - For oral administration, consider using a nanocrystal formulation or a self-emulsifying drug delivery system (SEDDS) to improve bioavailability.[8] - Verify the efficacy of the administered dose by measuring the inhibition of leukotriene B4 (LTB4) biosynthesis ex vivo. |
| Adverse effects in animals (e.g., irritation at the injection site, signs of toxicity). | - High concentration of the organic solvent (e.g., DMSO) in the vehicle for IP injection. - The pH of the formulation is irritating. - Zileuton-related hepatotoxicity. | - For IP injections, keep the final concentration of DMSO as low as possible (ideally under 10%, and preferably lower). - Ensure the pH of the final formulation is close to physiological pH (7.2-7.4). - Monitor animals for signs of distress. If local irritation occurs, consider further diluting the formulation or using an alternative vehicle. - Be aware of the potential for liver toxicity with chronic administration. Monitor liver enzymes if the study design involves long-term treatment. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Zileuton in Sprague Dawley Rats (Oral Administration)
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |
| Active Pharmaceutical Ingredient (API) | 30 | 13,955 ± 176 (Male) | 1 (Male) | 48,012 ± 1,515 (Male) |
| 26,114 ± 4,491 (Female) | 2 (Female) | 102,965 ± 19,308 (Female) | ||
| Nanocrystal-drug formulation (NDZ) | 7.5 (API equivalent) | 8,338 ± 1,515 (Male) | 2 (Male) | 38,054 ± 6,886 (Male) |
| 12,887 ± 2,343 (Female) | 1 (Female) | 59,114 ± 10,841 (Female) |
Data extracted from a study comparing different oral formulations. Note the significant sex differences in pharmacokinetic parameters.[8]
Experimental Protocols
Protocol 1: Preparation and Administration of Zileuton via Oral Gavage in Mice
Materials:
-
Zileuton powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 400 (PEG400), sterile
-
Tween 80, sterile
-
0.9% Saline, sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Syringes (1 mL)
Procedure:
-
Vehicle Preparation (10% DMSO, 40% PEG400, 5% Tween 80, 45% Saline):
-
In a sterile tube, combine 100 µL of DMSO, 400 µL of PEG400, and 50 µL of Tween 80.
-
Vortex thoroughly until a homogenous mixture is formed.
-
Add 450 µL of sterile 0.9% saline to the mixture.
-
Vortex again until the solution is clear and uniform. This constitutes the vehicle.
-
-
Zileuton Formulation Preparation (Example: 30 mg/kg dose for a 25g mouse, dosing volume 100 µL):
-
Calculate the required amount of Zileuton. For a 30 mg/kg dose in a 25g mouse, the dose is 0.75 mg.
-
To achieve a dosing volume of 100 µL (0.1 mL), the final concentration needs to be 7.5 mg/mL.
-
Weigh 7.5 mg of Zileuton powder and place it in a sterile microcentrifuge tube.
-
Add 100 µL of DMSO to the Zileuton powder and vortex until fully dissolved.
-
Add 400 µL of PEG400 and 50 µL of Tween 80 to the dissolved Zileuton and vortex thoroughly.
-
Slowly add 450 µL of sterile saline while vortexing to prevent precipitation. The final volume will be 1 mL.
-
If any precipitation occurs, gently warm the solution and sonicate for 5-10 minutes.
-
-
Administration:
-
Gently restrain the mouse.
-
Draw the required volume (100 µL for a 25g mouse) of the Zileuton formulation into a 1 mL syringe fitted with an appropriate oral gavage needle.
-
Ensure there are no air bubbles in the syringe.
-
Carefully insert the gavage needle into the esophagus and deliver the formulation directly into the stomach.
-
Monitor the animal for any signs of distress after administration.
-
Protocol 2: Preparation and Administration of Zileuton via Intraperitoneal (IP) Injection in Rats
Materials:
-
Zileuton powder
-
Dimethyl sulfoxide (DMSO), sterile
-
0.9% Saline, sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Syringes (1 mL or 3 mL)
-
Needles (25-27 gauge)
Procedure:
-
Zileuton Stock Solution Preparation (e.g., 50 mg/mL in DMSO):
-
Weigh the required amount of Zileuton powder.
-
Dissolve the powder in sterile DMSO to make a concentrated stock solution (e.g., 50 mg/mL). Vortex until fully dissolved.
-
-
Final Dosing Solution Preparation (Example: 10 mg/kg dose for a 250g rat, dosing volume 0.5 mL):
-
Calculate the required dose for the rat: 10 mg/kg * 0.25 kg = 2.5 mg.
-
To administer this in a 0.5 mL volume, the final concentration of the dosing solution needs to be 5 mg/mL.
-
Calculate the volume of the stock solution needed: (5 mg/mL * 0.5 mL) / 50 mg/mL = 0.05 mL (50 µL).
-
In a sterile tube, add 450 µL of sterile 0.9% saline.
-
Add 50 µL of the 50 mg/mL Zileuton stock solution to the saline. This results in a final DMSO concentration of 10%.
-
Vortex the solution thoroughly. The solution should be clear. If precipitation is observed, the formulation may need to be adjusted (e.g., by adding a small amount of a co-solvent like PEG400, though this is less common for IP injections).
-
-
Administration:
-
Properly restrain the rat.
-
Draw the final dosing solution (0.5 mL) into an appropriately sized syringe with a 25-27 gauge needle.
-
Lift the rat's hindquarters to allow the abdominal contents to shift forward.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline, at a 15-20 degree angle.
-
Aspirate to ensure the needle has not entered the bladder or intestines (no fluid should enter the syringe).
-
Inject the solution smoothly.
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Withdraw the needle and monitor the animal for any adverse reactions.
-
Visualizations
5-LOX Signaling Pathway
The following diagram illustrates the 5-lipoxygenase signaling pathway, which is the target of Zileuton.
Caption: The 5-Lipoxygenase (5-LOX) signaling cascade and the inhibitory action of Zileuton.
Experimental Workflow for In Vivo Study
The diagram below outlines a typical experimental workflow for evaluating the efficacy of Zileuton in an in vivo model of inflammation.
Caption: A generalized experimental workflow for in vivo testing of Zileuton.
References
- 1. FLAP inhibitors for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mode of action of the leukotriene synthesis (FLAP) inhibitor BAY X 1005: implications for biological regulation of 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biosciencepharma.com [biosciencepharma.com]
- 4. researchgate.net [researchgate.net]
- 5. AZD5718 [openinnovation.astrazeneca.com]
- 6. researchgate.net [researchgate.net]
- 7. What are FLAP inhibitors and how do they work? [synapse.patsnap.com]
- 8. 5-Lipoxygenase Pathway, Dendritic Cells, and Adaptive Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An elucidation of the arachidonic acid cascade. Discovery of prostaglandins, thromboxane and leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Regulation of leukotriene biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Working with 5-Lipoxygenase Inhibitors
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 5-lipoxygenase (5-LOX) inhibitors.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with 5-LOX inhibitors in a question-and-answer format.
Q1: My 5-LOX inhibitor precipitated out of solution during my experiment. What could be the cause and how can I prevent this?
A: Inhibitor precipitation is a common issue, often due to solubility limits.
-
Potential Causes:
-
Low Aqueous Solubility: Many 5-LOX inhibitors are hydrophobic and have limited solubility in aqueous assay buffers.
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Solvent Shock: Adding a concentrated stock solution of the inhibitor in an organic solvent (like DMSO) directly to the aqueous buffer can cause it to precipitate.
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Temperature Effects: Changes in temperature during the experiment can affect solubility.
-
-
Solutions:
-
Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your assay is as low as possible (typically ≤1%) and consistent across all wells, including controls.
-
Serial Dilutions: Prepare intermediate dilutions of your inhibitor in the assay buffer.
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Pre-dissolving: For some inhibitors like Zileuton, dissolving first in an organic solvent like DMSO and then diluting with the aqueous buffer of choice is recommended for maximum solubility.
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Solubility Data: Refer to the manufacturer's datasheet or the provided data table for solubility information of specific inhibitors.
-
Q2: I am observing high background fluorescence in my fluorometric 5-LOX inhibitor screening assay. What are the possible reasons and solutions?
A: High background fluorescence can obscure your results and reduce the assay's sensitivity.
-
Potential Causes:
-
Autofluorescence: Cellular components (e.g., NADH, flavins) or media components (e.g., phenol red, serum) can fluoresce at the same wavelength as your probe.[1]
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Non-specific Binding of Probe: The fluorescent probe may bind non-specifically to other proteins or cellular components.
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Contaminated Reagents: Buffers or other reagents may be contaminated with fluorescent substances.
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Incorrect Plate Type: Using clear-bottom plates for a top-reading fluorescence measurement can increase background.
-
-
Solutions:
-
Use Appropriate Controls: Include a "no enzyme" control and a "no substrate" control to determine the source of the background.
-
Optimize Reagent Concentrations: Titrate the concentrations of the enzyme and fluorescent probe to find the optimal signal-to-noise ratio.
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Use Phenol Red-Free Media: If working with cell-based assays, switch to phenol red-free media to reduce autofluorescence.[1]
-
Select the Right Plate: Use black, opaque-walled plates for fluorescence assays to minimize light scatter and background.[2]
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Washing Steps: In cell-based assays, ensure adequate washing steps to remove any unbound fluorescent probe.[1]
-
Q3: The activity of my 5-LOX enzyme seems low or inconsistent. What could be the issue?
A: Low or variable enzyme activity can lead to unreliable inhibitor screening data.
-
Potential Causes:
-
Improper Enzyme Storage and Handling: 5-LOX is a sensitive enzyme. Repeated freeze-thaw cycles or improper storage can lead to loss of activity.
-
Sub-optimal Assay Conditions: The pH, temperature, and presence of co-factors (like calcium and ATP) can significantly impact enzyme activity.[3]
-
Degraded Substrate: The substrate, such as arachidonic acid, can oxidize over time.
-
-
Solutions:
-
Proper Enzyme Handling: Aliquot the enzyme upon receipt and store it at -80°C. Avoid repeated freeze-thaw cycles. Keep the enzyme on ice during the experiment.
-
Optimize Assay Buffer: Ensure your assay buffer has the optimal pH (typically around 7.4-8.0) and contains necessary co-factors.
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Fresh Substrate: Prepare fresh substrate solutions for each experiment and store them properly, protected from light and air.
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Enzyme Titration: Perform an enzyme titration to determine the optimal concentration that gives a robust and linear signal in your assay.
-
Q4: My results with a specific 5-LOX inhibitor are not consistent with published data. Why might this be?
A: Discrepancies in inhibitor performance can arise from several factors.
-
Potential Causes:
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Different Assay Systems: The inhibitory potency (IC50) of a compound can vary significantly between cell-free and cell-based assays.[4]
-
Off-Target Effects: Many 5-LOX inhibitors are known to have off-target effects, which can influence the results in a cellular context.[5] For example, some 5-LOX inhibitors can also affect prostaglandin synthesis.[5]
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Cell Type Differences: The expression levels of 5-LOX and its activating protein (FLAP) can vary between different cell types, affecting inhibitor efficacy.
-
Inhibitor Stability: The stability of the inhibitor in your specific assay medium and conditions might differ from those in the literature.
-
-
Solutions:
-
Validate in Multiple Assays: If possible, test your inhibitor in both a cell-free (enzyme) assay and a relevant cell-based assay.
-
Consider Off-Target Effects: Be aware of the known off-target effects of your inhibitor and consider their potential impact on your experimental system.
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Characterize Your Cell Model: If using a cell-based assay, characterize the expression of 5-LOX and FLAP in your chosen cell line.
-
Check Inhibitor Purity and Stability: Ensure the purity of your inhibitor and consider its stability under your experimental conditions.
-
Frequently Asked Questions (FAQs)
Q1: What are the different classes of 5-LOX inhibitors?
A: 5-LOX inhibitors can be broadly categorized based on their mechanism of action:
-
Redox-active inhibitors: These compounds interfere with the redox cycle of the iron atom in the active site of 5-LOX. An example is Nordihydroguaiaretic acid (NDGA).
-
Non-redox-active inhibitors: These inhibitors bind to the active site of the enzyme, competing with the substrate (arachidonic acid).
-
Iron-chelating inhibitors: These compounds bind to the non-heme iron atom in the active site, preventing its catalytic activity. Zileuton is an example of an iron-chelating inhibitor.
-
FLAP inhibitors: These compounds do not inhibit the 5-LOX enzyme directly but bind to the 5-Lipoxygenase Activating Protein (FLAP), preventing the transfer of arachidonic acid to 5-LOX. MK-886 is a well-known FLAP inhibitor.
Q2: What is the difference between a direct 5-LOX inhibitor and a FLAP inhibitor?
A: A direct 5-LOX inhibitor, like Zileuton, binds directly to the 5-lipoxygenase enzyme to block its catalytic activity. In contrast, a FLAP inhibitor, such as MK-886, binds to the 5-lipoxygenase-activating protein (FLAP). FLAP is a nuclear membrane protein that is essential for presenting arachidonic acid to 5-LOX in a cellular environment. By binding to FLAP, these inhibitors prevent the translocation of 5-LOX to the nuclear membrane and its subsequent activation.
Q3: Are there any known off-target effects of common 5-LOX inhibitors?
A: Yes, several 5-LOX inhibitors have been reported to have off-target effects, which is a critical consideration when interpreting experimental data. For instance, some 5-LOX inhibitors have been shown to interfere with prostaglandin synthesis.[5] NDGA is a non-selective inhibitor that can also affect other lipoxygenases and has antioxidant properties.[4] It is important to be aware of these potential off-target effects and to use appropriate controls to validate your findings.
Q4: How should I store my 5-LOX inhibitors?
A: The appropriate storage conditions depend on the specific inhibitor and its formulation (powder or solution). In general:
-
Solid Form: Most inhibitors in solid or powder form should be stored at -20°C, protected from light and moisture.
-
Stock Solutions: Stock solutions in organic solvents like DMSO should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Aqueous Solutions: It is generally not recommended to store inhibitors in aqueous solutions for extended periods due to their limited stability. Prepare fresh dilutions in aqueous buffers for each experiment.
Always refer to the manufacturer's datasheet for specific storage recommendations for your inhibitor.
Data Presentation
The following table summarizes the properties of several commonly used 5-LOX inhibitors.
| Inhibitor | Type | Target | Typical IC50 (Human 5-LOX) | Solubility |
| Zileuton | Iron-chelator | 5-LOX | 0.5 - 1 µM | Soluble in DMSO and DMF (~30 mg/mL), sparingly soluble in aqueous buffers. |
| MK-886 | Non-competitive | FLAP | Indirect inhibitor; IC50 for LTB4 formation in human neutrophils is ~5 nM | Soluble in DMSO and ethanol. |
| NDGA | Redox-active | Pan-Lipoxygenase | 0.1 - 1 µM | Soluble in ethanol, DMSO, and DMF. |
| BWA4C | Iron-chelator | 5-LOX | ~0.2 µM | Soluble in DMSO. |
| CJ-13,610 | Non-redox | 5-LOX | ~0.1 µM | Soluble in DMSO. |
Note: IC50 values can vary depending on the specific assay conditions (e.g., cell-free vs. cell-based, substrate concentration).
Experimental Protocols
Protocol 1: In Vitro 5-LOX Inhibitor Screening (Fluorometric Assay)
This protocol provides a general method for screening 5-LOX inhibitors using a fluorometric assay.
Materials:
-
Human recombinant 5-LOX enzyme
-
5-LOX Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 2 mM CaCl2 and 2 mM ATP)
-
Fluorescent probe (e.g., a probe that fluoresces upon oxidation by lipoxygenase products)
-
Arachidonic acid (substrate)
-
Test inhibitors and a known 5-LOX inhibitor (e.g., Zileuton) as a positive control
-
Black, opaque 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare the 5-LOX Assay Buffer and warm to room temperature.
-
Prepare a working solution of the 5-LOX enzyme in the assay buffer. Keep on ice.
-
Prepare a working solution of the fluorescent probe in the assay buffer. Protect from light.
-
Prepare a stock solution of arachidonic acid in ethanol or DMSO.
-
Prepare serial dilutions of the test inhibitors and the positive control in the assay buffer.
-
-
Assay Setup:
-
Add 50 µL of the 5-LOX Assay Buffer to each well of the 96-well plate.
-
Add 10 µL of the test inhibitor dilutions or control solutions to the appropriate wells.
-
Add 20 µL of the fluorescent probe working solution to all wells.
-
To initiate the reaction, add 20 µL of the 5-LOX enzyme working solution to all wells except the "no enzyme" control wells.
-
Incubate the plate at room temperature for 5-10 minutes, protected from light.
-
-
Reaction Initiation and Measurement:
-
Add 10 µL of the arachidonic acid solution to all wells to start the reaction.
-
Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity kinetically over a period of 10-20 minutes at the appropriate excitation and emission wavelengths for the probe.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.
-
Normalize the reaction rates to the vehicle control (100% activity).
-
Plot the percentage of inhibition versus the inhibitor concentration and determine the IC50 value.
-
Protocol 2: Cell-Based Leukotriene C4 (LTC4) Release Assay
This protocol describes a method to measure the effect of 5-LOX inhibitors on LTC4 release from cultured cells (e.g., mast cells, basophils).[6][7]
Materials:
-
Cell line known to produce LTC4 (e.g., RBL-1 cells)
-
Cell culture medium (e.g., MEM)
-
Cell stimulation agent (e.g., calcium ionophore A23187)
-
Test inhibitors and a known 5-LOX inhibitor as a positive control
-
Phosphate-buffered saline (PBS)
-
LTC4 ELISA kit
-
24-well cell culture plates
Procedure:
-
Cell Culture and Seeding:
-
Culture the cells according to standard protocols.
-
Seed the cells into 24-well plates at an appropriate density and allow them to adhere overnight.
-
-
Inhibitor Treatment:
-
The next day, remove the culture medium and wash the cells once with PBS.
-
Add fresh, serum-free medium containing the desired concentrations of the test inhibitors or controls to the wells.
-
Pre-incubate the cells with the inhibitors for a specified time (e.g., 30 minutes) at 37°C.
-
-
Cell Stimulation:
-
Add the cell stimulation agent (e.g., A23187) to each well to induce leukotriene synthesis.
-
Incubate for the optimal time for LTC4 release (e.g., 15-30 minutes) at 37°C.
-
-
Sample Collection:
-
After incubation, carefully collect the cell culture supernatant from each well.
-
Centrifuge the supernatants to remove any detached cells or debris.
-
-
LTC4 Measurement:
-
Measure the concentration of LTC4 in the supernatants using a commercially available LTC4 ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of LTC4 release for each inhibitor concentration compared to the vehicle-treated, stimulated control.
-
Plot the percentage of inhibition versus the inhibitor concentration to determine the IC50 value.
-
Mandatory Visualization
Signaling Pathway
Caption: The 5-Lipoxygenase (5-LOX) signaling pathway, illustrating the synthesis of leukotrienes from membrane phospholipids and the points of intervention for common inhibitors.
Experimental Workflow
Caption: A typical experimental workflow for screening 5-lipoxygenase inhibitors using an in vitro fluorescence-based assay.
Logical Relationship Diagram
Caption: A logical troubleshooting diagram to identify and resolve the causes of high background fluorescence in 5-LOX assays.
References
- 1. Recent development of lipoxygenase inhibitors as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selectscience.net [selectscience.net]
- 3. researchgate.net [researchgate.net]
- 4. Structural and mechanistic insights into 5-lipoxygenase inhibition by natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Inhibitors of Human 5-Lipoxygenase Potently Interfere With Prostaglandin Transport [frontiersin.org]
- 6. novamedline.com [novamedline.com]
- 7. assets.exkitstore.com [assets.exkitstore.com]
strategies to increase the bioavailability of 5-LOX-IN-6
Welcome to the technical support center for 5-LOX-IN-6. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the experimental use of this lipophilic 5-lipoxygenase inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you increase the bioavailability and achieve consistent results with this compound.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your in vitro and in vivo experiments with this compound.
| Problem | Potential Cause | Suggested Solution |
| Poor or inconsistent dissolution of this compound in aqueous buffers for in vitro assays. | High lipophilicity and low aqueous solubility of the compound. | 1. Use of Co-solvents: Prepare a stock solution in an organic solvent like DMSO or ethanol and then dilute it into the aqueous buffer. Ensure the final concentration of the organic solvent is low (typically <1%) to avoid affecting the biological system. 2. Inclusion of Surfactants: Add a non-ionic surfactant such as Tween® 80 or Cremophor® EL to the aqueous buffer to increase the solubility of this compound.[1][2][3] 3. pH Adjustment: Depending on the pKa of this compound, adjusting the pH of the buffer might improve its solubility. |
| Low oral bioavailability and high variability in in vivo pharmacokinetic (PK) studies. | Poor absorption from the gastrointestinal (GI) tract due to low solubility and/or high first-pass metabolism. | 1. Lipid-Based Formulations: Formulate this compound in a lipid-based delivery system such as a self-emulsifying drug delivery system (SEDDS) or a microemulsion.[2][4] These can enhance solubility and absorption. 2. Particle Size Reduction: Micronization or nanonization of the compound can increase its surface area and dissolution rate.[1][2][4][5] 3. Solid Dispersions: Create a solid dispersion of this compound in a hydrophilic carrier to improve its dissolution.[4][5][6] |
| Precipitation of the compound in the dosing solution or upon administration. | The compound's concentration exceeds its solubility in the vehicle or physiological fluids. | 1. Optimize Formulation: For oral dosing, consider a lipid-based formulation where the compound remains solubilized. For intravenous administration, a formulation with cyclodextrins or liposomes might be necessary.[2] 2. Pre-formulation Solubility Studies: Conduct thorough solubility studies in various pharmaceutically acceptable vehicles to determine the optimal formulation. |
| Inconsistent results between experimental batches. | Variability in the preparation of the dosing solution or formulation. | 1. Standardize Procedures: Develop and adhere to a strict, standardized protocol for preparing all formulations. 2. Characterize Formulations: Before each experiment, characterize the formulation for particle size, drug content, and homogeneity to ensure consistency. |
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to improve the aqueous solubility of this compound for in vitro screening?
A1: For initial in vitro screening, the most straightforward approach is to prepare a concentrated stock solution of this compound in a water-miscible organic solvent like dimethyl sulfoxide (DMSO). This stock can then be serially diluted in your aqueous assay buffer. It is crucial to ensure the final concentration of the organic solvent is minimal (ideally below 1%) to prevent solvent effects on your cells or enzymes. If solubility issues persist, consider adding a small amount of a non-ionic surfactant to your buffer.[1][2][3]
Q2: Which formulation strategies are most promising for enhancing the oral bioavailability of a lipophilic compound like this compound?
A2: Lipid-based formulations are often the most effective for lipophilic drugs.[2][7] Self-emulsifying drug delivery systems (SEDDS), which are isotropic mixtures of oils, surfactants, and cosolvents, can form fine oil-in-water emulsions in the GI tract, enhancing solubilization and absorption. Other viable options include solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), which can also improve bioavailability.[2][4]
Q3: How can I reduce the particle size of this compound, and what are the expected benefits?
A3: Particle size can be reduced through micronization (e.g., air-jet milling) to achieve particle sizes in the micrometer range, or through nanonization (e.g., wet-bead milling or high-pressure homogenization) to obtain nanoparticles.[2] Reducing particle size increases the surface area-to-volume ratio, which generally leads to a faster dissolution rate according to the Noyes-Whitney equation, and can subsequently improve oral absorption.[1][4][5]
Q4: What is a solid dispersion, and how can it help with the bioavailability of this compound?
A4: A solid dispersion is a system where the drug is dispersed in an inert carrier matrix, usually a hydrophilic polymer.[4][5][6] This can be achieved by methods like solvent evaporation or melt extrusion.[2][5] By dispersing this compound at a molecular level within the carrier, its crystalline structure is disrupted, leading to an amorphous state with higher energy and improved dissolution and solubility.[6]
Q5: Are there chemical modification approaches to improve the bioavailability of this compound?
A5: Yes, chemical modifications can be explored. One common strategy is salt formation if the molecule has ionizable groups, which can significantly increase solubility.[1][6] Another approach is to create a prodrug, which is a bioreversible derivative of the parent drug. A prodrug can be designed to have better solubility and permeability, and then be converted back to the active this compound in the body.[5]
Data Presentation: Comparison of Bioavailability Enhancement Strategies
The following table summarizes various strategies to enhance the bioavailability of poorly soluble drugs like this compound.
| Strategy | Mechanism of Action | Potential Fold-Increase in Bioavailability | Advantages | Disadvantages |
| Micronization | Increases surface area for dissolution. | 2-5 fold | Simple, established technology. | Limited effectiveness for very poorly soluble compounds; risk of particle aggregation. |
| Nanonization (Nanocrystals) | Drastically increases surface area and dissolution velocity. | 5-20 fold | Significant improvement in dissolution and absorption. | Higher manufacturing complexity and cost; potential for physical instability. |
| Solid Dispersions | Drug is molecularly dispersed in a hydrophilic carrier in an amorphous state. | 5-50 fold | Substantial increase in solubility and dissolution rate. | Potential for recrystallization during storage, affecting stability. |
| Lipid-Based Formulations (e.g., SEDDS) | Drug is dissolved in a lipid carrier, forming an emulsion in the GI tract. | 10-100 fold | Excellent for highly lipophilic drugs; can enhance lymphatic uptake. | Higher complexity in formulation development and characterization. |
| Cyclodextrin Complexation | Drug molecule is encapsulated within a cyclodextrin molecule, forming a soluble complex. | 2-10 fold | Increases solubility and can mask taste. | Limited by the stoichiometry and binding constant of the complex; potential for nephrotoxicity with some cyclodextrins. |
| Salt Formation | Converts the drug into a salt form with higher aqueous solubility. | Variable (highly dependent on pKa and salt form) | Simple and cost-effective. | Only applicable to ionizable drugs; risk of conversion back to the less soluble free form. |
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing
This protocol outlines a general procedure for evaluating the dissolution rate of different this compound formulations.
Objective: To compare the in vitro dissolution profiles of different formulations of this compound.
Apparatus: USP Dissolution Apparatus 2 (Paddle Method).[8]
Materials:
-
This compound formulations (e.g., micronized powder, solid dispersion, SEDDS).
-
Dissolution Medium: Simulated Gastric Fluid (SGF, pH 1.2) and Simulated Intestinal Fluid (SIF, pH 6.8). The addition of a surfactant (e.g., 0.5% w/v Sodium Dodecyl Sulfate) may be necessary to maintain sink conditions.[9]
-
HPLC system for quantification.
Procedure:
-
Set up the dissolution apparatus with 900 mL of the desired dissolution medium, maintained at 37 ± 0.5°C.[9][10]
-
Set the paddle speed to a suitable rate (e.g., 50 or 75 RPM).[8]
-
Introduce a precisely weighed amount of the this compound formulation into each dissolution vessel.
-
At predetermined time points (e.g., 5, 15, 30, 45, 60, 90, and 120 minutes), withdraw a sample (e.g., 5 mL) from each vessel.
-
Immediately filter the samples through a suitable filter (e.g., 0.45 µm PTFE).
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Analyze the concentration of this compound in the filtered samples using a validated HPLC method.
-
Calculate the cumulative percentage of drug released at each time point and plot the dissolution profiles.
Protocol 2: In Vivo Pharmacokinetic (PK) Study
This protocol provides a general framework for a preliminary in vivo PK study in rodents.
Objective: To determine and compare the key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, bioavailability) of different this compound formulations after oral administration.
Animal Model: Male Sprague-Dawley rats (or other suitable rodent model).
Materials:
-
This compound formulations.
-
Dosing vehicles.
-
Blood collection supplies (e.g., tubes with anticoagulant).
-
Analytical method for quantifying this compound in plasma (e.g., LC-MS/MS).
Procedure:
-
Fast the animals overnight (with free access to water) before dosing.
-
Divide the animals into groups, with each group receiving a different formulation. Include a group for intravenous (IV) administration to determine absolute bioavailability.
-
Administer the formulations at a predetermined dose. For oral administration, use oral gavage.
-
Collect blood samples (e.g., via tail vein or saphenous vein) at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).[11][12]
-
Process the blood samples to obtain plasma and store them at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated analytical method.
-
Calculate the pharmacokinetic parameters using appropriate software.
-
Compare the parameters between the different formulation groups to assess the impact on bioavailability.
Visualizations
Signaling Pathway
Caption: The 5-Lipoxygenase (5-LOX) signaling pathway and the point of inhibition by this compound.
Experimental Workflow
Caption: Workflow for selecting and evaluating a bioavailability enhancement strategy for this compound.
References
- 1. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 2. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2014025672A1 - Water-soluble lipophilic natural compound formulations - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. pharmtech.com [pharmtech.com]
- 8. FIP/AAPS Joint Workshop Report: Dissolution/In Vitro Release Testing of Novel/Special Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fip.org [fip.org]
- 10. fda.gov [fda.gov]
- 11. selvita.com [selvita.com]
- 12. sygnaturediscovery.com [sygnaturediscovery.com]
Validation & Comparative
Validating the Specificity of 5-LOX-IN-6 for 5-Lipoxygenase: A Comparative Guide
For researchers in inflammation, immunology, and drug development, the precise targeting of inflammatory pathways is paramount. The 5-lipoxygenase (5-LOX) enzyme is a critical node in the biosynthesis of leukotrienes, potent lipid mediators implicated in a host of inflammatory diseases such as asthma, allergic rhinitis, and cardiovascular conditions. Consequently, the development of specific 5-LOX inhibitors is of significant therapeutic interest. This guide provides an objective comparison of a novel inhibitor, 5-LOX-IN-6, with established alternatives, focusing on its specificity for 5-lipoxygenase, supported by experimental data and detailed protocols.
Executive Summary
This compound (also known as compound 11a) is a potent, direct, and reversible inhibitor of 5-lipoxygenase.[1][2] It demonstrates high efficacy in both cell-free and cell-based assays, with notable activity in blocking leukotriene biosynthesis. This guide compares its performance against well-known 5-LOX pathway inhibitors: Zileuton (a direct 5-LOX inhibitor), MK-886 (a 5-LOX-activating protein, FLAP, inhibitor), and PF-4191834 (a selective 5-LOX inhibitor). While this compound shows potent 5-LOX inhibition, a complete public dataset on its selectivity against other lipoxygenase and cyclooxygenase isoforms is not yet available, though preliminary data suggests selectivity over COX enzymes.
Data Presentation: Inhibitor Specificity and Potency
The following tables summarize the inhibitory concentrations (IC50) and selectivity profiles of this compound and its comparators.
Table 1: Potency against 5-Lipoxygenase
| Compound | Assay System | IC50 (µM) | Mechanism of Action |
| This compound | Recombinant Human 5-LOX | 0.086[1][2][3] | Direct, Reversible 5-LOX Inhibition |
| Human Neutrophils | 0.23[1][2][3] | ||
| Human Whole Blood | 0.83 - 1.6[1][3] | ||
| Zileuton | Dog Blood (LTB4 Synthesis) | 0.56 | Direct 5-LOX Inhibition |
| Rat Blood (LTB4 Synthesis) | 2.3 | ||
| Human Blood (LTB4 Synthesis) | 2.6 | ||
| MK-886 | FLAP Binding | 0.003 | FLAP Inhibition |
| PF-4191834 | 5-LOX Enzyme Assay | 0.229[4][5][6] | Direct, Non-redox 5-LOX Inhibition |
| Human 5-LOX | 0.130[4][7] | ||
| 5-LOX Product Synthesis | 0.10 - 0.19[1][4] |
Table 2: Selectivity Profile
| Compound | Target | Activity/Selectivity |
| This compound | COX-1/2 | Inhibition is "significantly less pronounced" than for 5-LOX.[8] |
| 12-LOX / 15-LOX | Data not publicly available. | |
| Zileuton | Prostaglandin Biosynthesis | Suppresses prostaglandin biosynthesis by inhibiting arachidonic acid release.[3] |
| MK-886 | COX-1 | Inhibits COX-1 with an IC50 of 8 µM. |
| PPARα | Potential off-target inhibition.[9] | |
| PF-4191834 | 12-LOX / 15-LOX | ~300-fold selective for 5-LOX.[4][5][6] |
| COX Enzymes | No significant activity at concentrations up to 30 µM.[4][5] |
Signaling Pathway and Experimental Workflows
To understand the context of 5-LOX inhibition, the following diagrams illustrate the 5-lipoxygenase signaling pathway and a general workflow for assessing inhibitor specificity.
Caption: 5-Lipoxygenase signaling pathway and points of inhibition.
Caption: General workflow for validating 5-LOX inhibitor specificity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays used to characterize 5-LOX inhibitors.
Recombinant Human 5-LOX Enzyme Inhibition Assay
This cell-free assay directly measures the ability of a compound to inhibit the enzymatic activity of purified 5-LOX.
-
Objective: To determine the IC50 value of an inhibitor against isolated recombinant human 5-lipoxygenase.
-
Materials:
-
Recombinant human 5-LOX enzyme
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 2 mM CaCl2, 2 mM ATP, 1 mM EDTA)
-
Arachidonic Acid (Substrate)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Detection method: Can be a fluorescence-based assay using a probe like 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) or a spectrophotometric assay measuring the formation of 5-hydroperoxyeicosatetraenoic acid (5-HPETE).[7]
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a microplate, add the assay buffer.
-
Add a small volume of the diluted test compound or DMSO (vehicle control) to the appropriate wells.
-
Add the recombinant 5-LOX enzyme to all wells and incubate for a defined period (e.g., 15 minutes) at a specified temperature (e.g., 4°C or room temperature) to allow for inhibitor binding.[10]
-
Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
If using a fluorescent method, add the fluorescent probe (e.g., H2DCFDA) and monitor the increase in fluorescence over time at appropriate excitation/emission wavelengths (e.g., 480 nm/520 nm).[4]
-
If using a spectrophotometric method, stop the reaction after a set time and measure the absorbance at a wavelength suitable for detecting 5-HPETE (e.g., 234 nm).
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Cellular Leukotriene Biosynthesis Assay (Human Neutrophils)
This cell-based assay assesses the inhibitor's ability to block 5-LOX activity within a native cellular environment, providing a more physiologically relevant measure of potency.
-
Objective: To determine the IC50 value of an inhibitor for the suppression of leukotriene B4 (LTB4) production in stimulated human neutrophils.
-
Materials:
-
Freshly isolated human neutrophils from healthy donors.
-
Buffer (e.g., PBS with calcium and magnesium).
-
Cell stimulus (e.g., calcium ionophore A23187 or a combination of LPS and fMLP).[11]
-
Test compound (e.g., this compound) dissolved in DMSO.
-
Methanol for reaction termination and extraction.
-
Internal standard (e.g., Prostaglandin B1).
-
Analysis method: HPLC or LC-MS/MS for quantification of LTB4.
-
-
Procedure:
-
Isolate human neutrophils from whole blood using standard methods (e.g., density gradient centrifugation).
-
Resuspend the neutrophils in the appropriate buffer at a defined cell concentration.
-
Pre-incubate the cell suspension with various concentrations of the test compound or DMSO (vehicle control) for a set time (e.g., 15 minutes) at 37°C.
-
Stimulate the cells with an agonist (e.g., A23187) to induce leukotriene biosynthesis and incubate for a further period (e.g., 5-10 minutes) at 37°C.
-
Terminate the reaction by adding cold methanol and the internal standard.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Extract the leukotrienes from the supernatant using solid-phase extraction.
-
Analyze the extracted samples by HPLC or LC-MS/MS to quantify the amount of LTB4 produced.
-
Calculate the percentage of inhibition of LTB4 formation for each compound concentration compared to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Conclusion
This compound is a highly potent inhibitor of 5-lipoxygenase, demonstrating efficacy in both isolated enzyme and cellular assays. Its direct and reversible mechanism of action makes it a valuable tool for investigating the role of the 5-LOX pathway in health and disease. While preliminary data suggest selectivity for 5-LOX over cyclooxygenases, a comprehensive selectivity profile against other lipoxygenase isoforms (12-LOX and 15-LOX) is needed for a complete and direct comparison with highly selective inhibitors like PF-4191834. In contrast, established inhibitors like Zileuton and MK-886 have known off-target effects that should be considered when interpreting experimental results. For researchers requiring a potent 5-LOX inhibitor, this compound represents a promising candidate, though careful validation of its specificity in the experimental system of interest is recommended.
References
- 1. Synthesis and Structure-Activity Relationship Studies of Urea-Containing Pyrazoles as Dual Inhibitors of Cyclooxygenase-2 and Soluble Epoxide Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. onesearch.nihlibrary.ors.nih.gov [onesearch.nihlibrary.ors.nih.gov]
- 4. scialert.net [scialert.net]
- 5. researchgate.net [researchgate.net]
- 6. assaygenie.com [assaygenie.com]
- 7. Development of a fluorescence-based enzyme assay of human 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of benzo[g]indol-3-carboxylates as potent inhibitors of microsomal prostaglandin E(2) synthase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Redox processes are major regulators of leukotriene synthesis in neutrophils exposed to bacteria Salmonella typhimurium; the way to manipulate neutrophil swarming - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Leukotriene B4 formation: human neutrophil-airway epithelial cell interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
A Comparative Guide to 5-LOX Inhibition: 5-LOX-IN-6 versus Zileuton
For Researchers, Scientists, and Drug Development Professionals
In the landscape of inflammatory and allergic disease research, the 5-lipoxygenase (5-LOX) pathway is a critical therapeutic target. This pathway is responsible for the biosynthesis of leukotrienes, potent lipid mediators that play a central role in the pathophysiology of conditions such as asthma, allergic rhinitis, and inflammatory bowel disease. Inhibition of 5-LOX presents a direct mechanism to attenuate the production of these pro-inflammatory molecules. This guide provides a detailed comparison of two notable 5-LOX inhibitors: zileuton, a clinically approved drug, and 5-LOX-IN-6, a potent research compound.
Mechanism of Action: Targeting the 5-Lipoxygenase Pathway
Both zileuton and this compound act as direct inhibitors of the 5-lipoxygenase enzyme, albeit through different proposed mechanisms. Zileuton is an iron-ligand type inhibitor that chelates the non-heme iron atom within the active site of 5-LOX, preventing its catalytic activity. This compound, a 5-hydroxyindole-3-carboxylate derivative, is also a direct and reversible inhibitor of 5-LOX.
The 5-lipoxygenase signaling cascade, initiated by the release of arachidonic acid from the cell membrane, is a key pathway in the inflammatory response. The diagram below illustrates the central role of 5-LOX in the production of pro-inflammatory leukotrienes.
Potency and Efficacy: A Quantitative Comparison
The inhibitory potency of this compound and zileuton has been evaluated in various in vitro systems. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of their efficacy.
| Inhibitor | Assay System | IC50 (µM) | Reference |
| This compound | Recombinant Human 5-LOX | 0.086 | [1] |
| Human Neutrophils | 0.23 | [1] | |
| Human Whole Blood | 0.83 - 1.6 | [1] | |
| Zileuton | Rat Basophilic Leukemia Cells (20,000 x g supernatant) | 0.5 | [2] |
| Rat Polymorphonuclear Leukocytes (PMNL) | 0.3 | [2] | |
| Human Polymorphonuclear Leukocytes (PMNL) | 0.4 | [2] | |
| Human Whole Blood | 0.9 | [2] |
Selectivity Profile
An ideal inhibitor should exhibit high selectivity for its target enzyme to minimize off-target effects.
Zileuton: Studies have shown that at concentrations up to 100 µM, zileuton produces little to no inhibition of platelet 12-lipoxygenase, soybean and rabbit reticulocyte 15-lipoxygenase, and sheep seminal vesicle cyclooxygenase[2]. However, some research suggests that zileuton can suppress prostaglandin biosynthesis by interfering with arachidonic acid release, indicating a potential indirect effect on the cyclooxygenase (COX) pathway[3].
This compound: Currently, there is a lack of publicly available data on the selectivity profile of this compound against other lipoxygenases (e.g., 12-LOX, 15-LOX) and cyclooxygenases (COX-1, COX-2). Further investigation is required to fully characterize its specificity.
Pharmacokinetic Properties
The pharmacokinetic profile of an inhibitor is crucial for its in vivo efficacy and potential therapeutic application.
| Parameter | Zileuton | This compound |
| Administration | Oral | Intraperitoneal (in rats)[1] |
| Absorption | Rapidly absorbed | Data not available |
| Bioavailability | Orally bioavailable | Data not available |
| Protein Binding | ~93% | Data not available |
| Metabolism | Hepatic (CYP1A2, 2C9, 3A4) | Data not available |
| Half-life | ~2.5 hours | Data not available |
| Excretion | Primarily renal | Data not available |
Zileuton is a well-characterized orally active drug with a relatively short half-life. In contrast, the pharmacokinetic properties of this compound have not been extensively reported. The available in vivo study utilized intraperitoneal administration in a rat model of pleurisy, where it significantly reduced leukotriene B4 production[1]. The lack of oral bioavailability data for this compound is a significant gap in its profile for potential therapeutic development.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for comparative studies. Below are generalized workflows for key assays used in the characterization of 5-LOX inhibitors.
Cell-Free 5-LOX Inhibition Assay
-
Enzyme Preparation: Utilize purified recombinant human 5-lipoxygenase.
-
Inhibitor Preparation: Prepare serial dilutions of this compound or zileuton in a suitable buffer.
-
Incubation: Pre-incubate the enzyme with the inhibitor or vehicle control for a specified time at a controlled temperature.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a known concentration of the substrate, arachidonic acid.
-
Reaction Termination: Stop the reaction after a defined period using a suitable quenching agent.
-
Product Analysis: Quantify the formation of 5-LOX products, such as 5-hydroxyeicosatetraenoic acid (5-HETE), using methods like high-performance liquid chromatography (HPLC) or spectrophotometry by measuring the formation of conjugated dienes at 234 nm.
-
IC50 Calculation: Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell-Based Leukotriene Biosynthesis Assay
-
Cell Isolation: Isolate primary human cells known to express 5-LOX, such as neutrophils from peripheral blood.
-
Cell Culture and Treatment: Resuspend the cells in a suitable buffer and pre-incubate with various concentrations of this compound, zileuton, or a vehicle control.
-
Cell Stimulation: Stimulate the cells with a calcium ionophore (e.g., A23187) to induce the release of endogenous arachidonic acid and activate the 5-LOX pathway.
-
Sample Collection: After a specific incubation time, centrifuge the cell suspension and collect the supernatant.
-
Leukotriene Quantification: Measure the concentration of specific leukotrienes (e.g., LTB4) in the supernatant using sensitive analytical methods such as Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
-
IC50 Determination: Calculate the IC50 value based on the dose-dependent inhibition of leukotriene production.
Summary and Future Directions
This guide provides a comparative overview of this compound and zileuton as inhibitors of the 5-lipoxygenase pathway.
Zileuton is a well-established, orally active 5-LOX inhibitor with a known clinical profile. Its moderate potency is offset by its proven efficacy in treating asthma. Its selectivity is generally good, though potential interactions with the COX pathway warrant consideration in specific research contexts.
This compound emerges as a highly potent inhibitor in in vitro assays, particularly against the isolated enzyme. However, a significant lack of data regarding its selectivity and pharmacokinetic properties, especially oral bioavailability, currently limits its assessment for potential therapeutic applications. The available in vivo data from intraperitoneal administration is promising but requires further investigation.
For the research community, this compound represents a valuable tool for in vitro and potentially in vivo studies where high potency is desired and the route of administration can be controlled. Future research should focus on a comprehensive characterization of its selectivity profile and a thorough investigation of its pharmacokinetic properties, including oral bioavailability and metabolic fate. Direct, side-by-side comparative studies with zileuton under identical experimental conditions would be invaluable for a more definitive assessment of their relative performance. Such studies will be crucial in determining the potential of this compound and similar compounds as next-generation 5-LOX inhibitors for the treatment of inflammatory diseases.
References
A Comparative Analysis of 5-LOX-IN-6 with Other Novel 5-LOX Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the novel investigational 5-lipoxygenase (5-LOX) inhibitor, 5-LOX-IN-6, with other well-characterized 5-LOX inhibitors, including the FDA-approved drug Zileuton, and the potent experimental inhibitors CJ-13,610 and AA-861. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, offering a comprehensive overview of the performance of these compounds based on key experimental data.
Introduction to 5-Lipoxygenase (5-LOX)
5-Lipoxygenase (5-LOX) is a crucial enzyme in the metabolic pathway of arachidonic acid, leading to the production of leukotrienes. These lipid mediators are potent inflammatory molecules implicated in a variety of inflammatory diseases, including asthma, allergic rhinitis, and cardiovascular diseases. The inhibition of 5-LOX is, therefore, a significant therapeutic target for the development of new anti-inflammatory drugs.
Comparative Performance of 5-LOX Inhibitors
The following table summarizes the key in vitro performance metrics for this compound and other selected 5-LOX inhibitors. The data for this compound is hypothetical and presented for comparative purposes.
| Compound | Type of Inhibition | IC50 (Biochemical Assay) | IC50 (Cell-Based Assay) | Cytotoxicity (CC50) |
| This compound (Hypothetical) | Non-redox, Competitive | 50 nM | 150 nM | > 50 µM |
| Zileuton | Redox, Iron-chelating | 0.5 µM[1] | 0.9 µM (human whole blood)[2] | ~100 µM |
| CJ-13,610 | Non-redox | 300 nM (with peroxidase)[3][4] | 70 nM (human PMNLs)[3][4] | > 30 µM |
| AA-861 | Redox, Competitive | 0.8 µM[5][6] | 0.3 µM (human PMNLs)[7] | ~25 µM |
Experimental Protocols
The data presented in this guide are based on standard biochemical and cell-based assays designed to evaluate the potency and selectivity of 5-LOX inhibitors.
Biochemical 5-LOX Inhibition Assay
This assay measures the direct inhibitory effect of a compound on purified 5-LOX enzyme activity.
-
Enzyme Source: Recombinant human 5-LOX.
-
Substrate: Arachidonic acid.
-
Assay Principle: The activity of 5-LOX is determined by measuring the formation of its product, 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which can be monitored spectrophotometrically at 234 nm.
-
Procedure:
-
Recombinant human 5-LOX is pre-incubated with various concentrations of the test inhibitor.
-
The enzymatic reaction is initiated by the addition of arachidonic acid.
-
The change in absorbance at 234 nm is recorded over time to determine the reaction rate.
-
The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.
-
Cell-Based 5-LOX Inhibition Assay
This assay assesses the ability of a compound to inhibit 5-LOX activity within a cellular environment, providing a more physiologically relevant measure of potency.
-
Cell Line: Human polymorphonuclear leukocytes (PMNLs) or other relevant cell lines expressing 5-LOX.
-
Stimulus: A23187, a calcium ionophore that activates 5-LOX.
-
Assay Principle: The inhibition of leukotriene B4 (LTB4) production, a downstream product of 5-LOX, is measured.
-
Procedure:
-
Isolated human PMNLs are pre-incubated with different concentrations of the test inhibitor.
-
The cells are then stimulated with A23187 to induce the 5-LOX pathway.
-
After a defined incubation period, the cells are lysed, and the amount of LTB4 produced is quantified using an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).
-
The IC50 value is determined from the dose-response curve for LTB4 inhibition.
-
Cytotoxicity Assay
This assay is crucial for determining the therapeutic window of a compound by assessing its general toxicity to cells.
-
Cell Line: A relevant cell line, often the same as used in the cell-based assay.
-
Assay Principle: The viability of cells is measured after treatment with the test compound, commonly using an MTT or similar colorimetric assay that measures metabolic activity.
-
Procedure:
-
Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of the test inhibitor for a specified period (e.g., 24-48 hours).
-
An MTT reagent is added to the wells, which is converted by viable cells into a colored formazan product.
-
The absorbance of the formazan is measured, and the CC50 value (the concentration of the compound that causes a 50% reduction in cell viability) is calculated.
-
Visualizing the 5-LOX Pathway and Inhibitor Evaluation
To further elucidate the context of this comparative analysis, the following diagrams illustrate the 5-LOX signaling pathway, a typical experimental workflow for inhibitor screening, and a conceptual comparison of the inhibitors discussed.
References
- 1. apexbt.com [apexbt.com]
- 2. 5-lipoxygenase inhibitory activity of zileuton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Molecular pharmacological profile of the nonredox-type 5-lipoxygenase inhibitor CJ-13,610 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AA 861 (Docebenone) | 5-Lipoxygenase inhibitor | Probechem Biochemicals [probechem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Effect of AA-861, a 5-lipoxygenase inhibitor, on leukotriene synthesis in human polymorphonuclear leukocytes and on cyclooxygenase and 12-lipoxygenase activities in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming Target Engagement of 5-LOX-IN-6 in Live Cells: A Comparative Guide
For researchers in pharmacology and drug development, confirming that a compound interacts with its intended target within a cellular environment is a critical step. This guide provides a comparative overview of methodologies to confirm the target engagement of 5-LOX-IN-6, a direct and reversible inhibitor of 5-lipoxygenase (5-LOX), in live cells. We will compare its performance with other common 5-LOX inhibitors, Zileuton and Nordihydroguaiaretic acid (NDGA), and provide detailed experimental protocols for key assays.
Introduction to 5-Lipoxygenase
5-Lipoxygenase is a key enzyme in the biosynthesis of leukotrienes, which are pro-inflammatory lipid mediators.[1] Dysregulation of the 5-LOX pathway is implicated in various inflammatory diseases, making it a significant target for therapeutic intervention. This compound has been identified as a potent inhibitor of 5-LOX, preventing the biosynthesis of leukotrienes.[2]
Methods for Confirming Target Engagement
Several techniques can be employed to confirm the direct binding of an inhibitor to 5-LOX in live cells. The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying target engagement by measuring the thermal stabilization of a protein upon ligand binding. Additionally, functional cellular assays that measure the inhibition of 5-LOX activity, such as fluorescence-based assays and In-Cell Western assays, provide indirect but valuable evidence of target engagement.
Quantitative Comparison of 5-LOX Inhibitors
The following table summarizes the inhibitory potency (IC50) of this compound, Zileuton, and NDGA in various cellular assays. It is important to note that IC50 values can vary depending on the cell type, assay conditions, and substrate concentration.
| Inhibitor | Assay Type | Cell Line/System | IC50 Value |
| This compound | 5-LOX Activity | Human Neutrophils | 0.23 µM[2] |
| 5-LOX Product Formation | Human Whole Blood | 0.83 - 1.6 µM[2] | |
| Zileuton | LTB4 Biosynthesis | Human PMNL | 0.4 µM[3] |
| LTB4 Biosynthesis | Human Whole Blood | 0.9 µM[3] | |
| PGE2 Production | Murine Macrophages | 5.79 µM[4] | |
| NDGA | 5-LOX Activity | Cell-free | 0.2 µM[5] |
| TNF-alpha Activation | Microglia | 8 ± 3 µM[2] |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that a protein's thermal stability increases upon ligand binding. This protocol outlines the general steps for performing CETSA to confirm this compound target engagement.
1. Cell Culture and Treatment:
-
Culture a suitable cell line expressing 5-LOX (e.g., human neutrophils, HL-60, or HEK293 cells transfected with 5-LOX) to 80-90% confluency.
-
Treat the cells with varying concentrations of this compound, a vehicle control (e.g., DMSO), and positive controls (Zileuton, NDGA) for a predetermined time (e.g., 1 hour) at 37°C.
2. Thermal Treatment:
-
After treatment, harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures for a fixed duration (e.g., 3 minutes) using a thermal cycler. An initial experiment should be performed to determine the optimal melting temperature of 5-LOX, which is the temperature at which approximately 50% of the protein denatures and precipitates.
-
Immediately cool the samples to room temperature.
3. Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing protease inhibitors.
-
Separate the soluble protein fraction (containing the stabilized, non-denatured 5-LOX) from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration.
4. Detection of Soluble 5-LOX:
-
The amount of soluble 5-LOX in the supernatant can be quantified using various methods, most commonly by Western blotting or ELISA using a specific anti-5-LOX antibody.
dot
Fluorescence-Based 5-LOX Cellular Assay
This assay measures the inhibition of 5-LOX activity by quantifying the reduction in the formation of its products.
1. Cell Preparation:
-
Seed cells expressing 5-LOX in a 96-well plate and culture overnight.
2. Compound Incubation:
-
Pre-incubate the cells with various concentrations of this compound, controls, and vehicle for 15-30 minutes at 37°C.
3. 5-LOX Activation and Detection:
-
Add a fluorescent substrate (e.g., a pro-fluorescent arachidonic acid analog) and a calcium ionophore (e.g., A23187) to activate 5-LOX.
-
Measure the fluorescence intensity over time using a fluorescence plate reader. The rate of increase in fluorescence is proportional to 5-LOX activity.
4. Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
dot
In-Cell Western (ICW) Assay
The In-Cell Western assay is a quantitative immunofluorescence method performed in microplates to measure protein levels in fixed cells.
1. Cell Seeding and Treatment:
-
Seed cells in a 96-well or 384-well plate and allow them to adhere.
-
Treat the cells with this compound and controls as described for the CETSA protocol.
2. Fixation and Permeabilization:
-
Fix the cells with a solution like 4% paraformaldehyde.
-
Permeabilize the cells with a detergent such as Triton X-100 to allow antibody access to intracellular proteins.
3. Immunostaining:
-
Block non-specific antibody binding with a blocking buffer.
-
Incubate the cells with a primary antibody specific for 5-LOX.
-
Wash the cells and then incubate with a near-infrared fluorescently labeled secondary antibody.
4. Imaging and Quantification:
-
Scan the plate using a near-infrared imaging system.
-
Quantify the fluorescence intensity in each well, which is proportional to the amount of 5-LOX protein.
dot
Signaling Pathway of 5-Lipoxygenase
The following diagram illustrates the central role of 5-LOX in the conversion of arachidonic acid to pro-inflammatory leukotrienes. Inhibition of 5-LOX by compounds like this compound blocks this pathway.
dot
Conclusion
Confirming the target engagement of this compound in a cellular context is essential for its validation as a 5-LOX inhibitor. The Cellular Thermal Shift Assay provides direct evidence of binding, while functional assays like fluorescence-based and In-Cell Western methods offer robust, high-throughput alternatives for assessing inhibitory activity. By comparing the performance of this compound with established inhibitors like Zileuton and NDGA using these methodologies, researchers can gain a comprehensive understanding of its potency and mechanism of action in a physiologically relevant setting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. The 5-lipoxygenase inhibitor, zileuton, suppresses prostaglandin biosynthesis by inhibition of arachidonic acid release in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Lipoxygenase (C49G1) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
A Head-to-Head Comparison: 5-LOX-IN-6 and 5-LOX siRNA Knockdown in Modulating the 5-Lipoxygenase Pathway
For researchers, scientists, and drug development professionals, understanding the nuances of different inhibitory methods for the 5-lipoxygenase (5-LOX) pathway is critical for experimental design and therapeutic development. This guide provides an objective comparison of two common approaches: the small molecule inhibitor 5-LOX-IN-6 and 5-LOX siRNA-mediated knockdown, supported by experimental data and detailed protocols.
The 5-lipoxygenase (5-LOX) enzyme is a pivotal player in the biosynthesis of leukotrienes, a class of potent pro-inflammatory lipid mediators.[1][2] Dysregulation of the 5-LOX pathway is implicated in a variety of inflammatory diseases, including asthma, arthritis, and certain cancers, making it an attractive target for therapeutic intervention.[1][2] This guide explores two distinct methods for inhibiting this pathway: pharmacological inhibition using the chemical compound this compound and genetic knockdown of the 5-LOX enzyme using small interfering RNA (siRNA).
Executive Summary of Comparison
| Feature | This compound (Chemical Inhibitor) | 5-LOX siRNA (Gene Knockdown) |
| Mechanism of Action | Direct, reversible inhibition of the 5-LOX enzyme's catalytic activity. | Post-transcriptional gene silencing by degradation of 5-LOX mRNA, preventing protein synthesis. |
| Mode of Delivery | Addition to cell culture media or in vivo administration. | Transfection into cells using a delivery agent (e.g., lipid nanoparticles). |
| Onset of Action | Rapid, typically within minutes to hours of application. | Slower, requires time for existing protein to be degraded (typically 24-72 hours). |
| Duration of Effect | Transient, dependent on the compound's half-life and clearance. | Can be transient or stable depending on the experimental setup (e.g., transient transfection vs. stable cell line). |
| Specificity | Can have off-target effects on other proteins. | Highly specific to the target mRNA sequence, but can have off-target effects on other genes with partial homology. |
| Reversibility | Reversible upon removal of the compound. | Generally not reversible in the short term; requires de novo protein synthesis. |
| Applications | Acute studies, in vivo studies, validation of 5-LOX pathway involvement. | Functional genomics, target validation, long-term studies of 5-LOX depletion. |
Quantitative Data Comparison
While direct comparative studies of this compound and 5-LOX siRNA are limited, we can extrapolate from studies using similar methodologies. The following table summarizes data from a study comparing the effects of a 5-LOX inhibitor (MK-886) and 5-LOX shRNA (a DNA-based precursor to siRNA) on TNF-α-induced cytokine and chemokine release in human synovial fibroblasts. It is important to note that MK-886 is a FLAP (5-Lipoxygenase Activating Protein) inhibitor, which is upstream of 5-LOX, while this compound is a direct 5-LOX inhibitor.
| Treatment | Target | Endpoint | % Inhibition (Mean ± SEM) | Reference |
| 5-LOX Inhibitor (MK-886, 5 µM) | 5-LOX Pathway | TNF-α-induced IL-6 protein release | 48.1 ± 2.8% | [3] |
| 5-LOX shRNA (clone #7) | 5-LOX mRNA | TNF-α-induced IL-6 protein release | 23.8 ± 4.9% | [4] |
| 5-LOX Inhibitor (MK-886, 5 µM) | 5-LOX Pathway | TNF-α-induced MCP-1 protein release | Not specified | [3] |
| 5-LOX shRNA (clone #3) | 5-LOX mRNA | TNF-α-induced MCP-1 protein release | 36.6 ± 5.2% | [4] |
| 5-LOX shRNA (clone #7) | 5-LOX mRNA | TNF-α-induced MCP-1 protein release | 32.6 ± 7.9% | [4] |
Note: The data presented are from a study using MK-886, a FLAP inhibitor, and 5-LOX shRNA. This provides a conceptual comparison of chemical inhibition versus genetic knockdown in the 5-LOX pathway. Direct quantitative comparisons with this compound may yield different results.
Experimental Protocols
Protocol 1: Inhibition of 5-LOX Activity in Cell Culture using this compound
This protocol outlines a general procedure for treating cultured cells with this compound to assess its effect on a downstream biological response.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Stimulus to induce 5-LOX pathway activation (e.g., calcium ionophore A23187, lipopolysaccharide)
-
Assay reagents to measure the desired endpoint (e.g., ELISA kit for leukotriene B4)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 96-well plates) at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Cell Culture: Culture cells overnight under standard conditions (e.g., 37°C, 5% CO2).
-
Preparation of Working Solutions: Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. Also, prepare a vehicle control with the same final concentration of DMSO.
-
Pre-treatment: Remove the culture medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control. Incubate for a predetermined time (e.g., 1-2 hours) to allow for inhibitor uptake and binding to the target.
-
Stimulation: Add the stimulus to the wells to activate the 5-LOX pathway.
-
Incubation: Incubate the cells for a period sufficient to allow for the production of the downstream mediator of interest (e.g., 30 minutes to 24 hours).
-
Sample Collection: Collect the cell culture supernatant or prepare cell lysates for analysis.
-
Analysis: Quantify the endpoint of interest (e.g., leukotriene B4 levels) using a suitable assay.
Protocol 2: 5-LOX Knockdown using siRNA Transfection
Materials:
-
Cultured cells of interest
-
Complete cell culture medium (antibiotic-free for transfection)
-
5-LOX specific siRNA and a non-targeting (scrambled) control siRNA
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ I Reduced Serum Medium
-
RNase-free tubes and pipette tips
Procedure:
-
Cell Seeding: The day before transfection, seed cells in antibiotic-free medium so that they will be 70-90% confluent at the time of transfection.
-
Preparation of siRNA-Lipid Complexes: a. In an RNase-free tube, dilute the 5-LOX siRNA or control siRNA in Opti-MEM™ I Medium. b. In a separate RNase-free tube, dilute the transfection reagent in Opti-MEM™ I Medium. c. Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow for complex formation.
-
Transfection: Add the siRNA-lipid complexes to the cells in a drop-wise manner.
-
Incubation: Incubate the cells for 24-72 hours at 37°C and 5% CO2. The optimal incubation time for maximum knockdown should be determined empirically.
-
Analysis of Knockdown Efficiency: After the incubation period, harvest the cells to assess the knockdown efficiency at both the mRNA (e.g., via qRT-PCR) and protein (e.g., via Western blot) levels.
-
Functional Assay: Once knockdown is confirmed, the cells can be used for functional assays to assess the biological consequences of 5-LOX depletion.
Signaling Pathway and Experimental Workflow Diagrams
5-LOX Signaling Pathway
The following diagram illustrates the central role of 5-LOX in the conversion of arachidonic acid to pro-inflammatory leukotrienes.
Caption: The 5-Lipoxygenase (5-LOX) signaling pathway and points of intervention.
Experimental Workflow: Comparing this compound and 5-LOX siRNA
This diagram outlines a typical experimental workflow for comparing the effects of a chemical inhibitor and siRNA-mediated knockdown on a cellular response.
Caption: A generalized workflow for comparing chemical inhibition and siRNA knockdown.
Conclusion
Both this compound and 5-LOX siRNA are valuable tools for investigating the role of the 5-LOX pathway. The choice between these two methods depends on the specific experimental goals, the required timeline, and the desired duration of the effect. Chemical inhibitors like this compound offer a rapid and transient means of blocking enzyme activity, making them suitable for acute studies and initial target validation. In contrast, siRNA-mediated knockdown provides a highly specific and potentially longer-lasting depletion of the target protein, which is ideal for functional genomics and for dissecting the long-term consequences of 5-LOX absence. For a comprehensive understanding, a combinatorial approach, where siRNA is used to validate the on-target effects of a chemical inhibitor, is often the most rigorous strategy.
References
- 1. Regulation of leukotriene and 5oxoETE synthesis and the effect of 5-lipoxygenase inhibitors: a mathematical modeling approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting 5-lipoxygenase - Leukotriene inhibitor [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Optimizing siRNA Transfection | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. 10 tips on how to best optimize siRNA transfection | Proteintech Group [ptglab.com]
- 7. Optimization of transfection conditions and analysis of siRNA potency using real-time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Guidelines for transfection of siRNA [qiagen.com]
- 9. Top Ten Ways to Optimize siRNA Delivery in Cultured Cells | Thermo Fisher Scientific - AR [thermofisher.com]
Comparative Efficacy of 5-Lipoxygenase (5-LOX) Inhibitors Across Diverse Cancer Cell Lines: A Guide for Researchers
A note on the compound 5-LOX-IN-6: Extensive searches of peer-reviewed scientific literature did not yield any data regarding the efficacy of a compound designated "this compound" in the context of cancer cell lines. Therefore, this guide will provide a comparative analysis of other well-characterized 5-lipoxygenase (5-LOX) inhibitors that have been evaluated for their anti-cancer properties. This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the 5-LOX pathway in oncology.
The 5-Lipoxygenase Pathway: A Promising Target in Cancer Therapy
The 5-lipoxygenase (5-LOX) pathway is a critical component of arachidonic acid metabolism, leading to the production of pro-inflammatory leukotrienes.[1][2][3] Emerging evidence strongly suggests that this pathway is frequently overexpressed in various malignancies, including pancreatic, colorectal, prostate, and breast cancer, where it plays a significant role in promoting tumor cell proliferation, survival, and migration.[1][3][4] Consequently, the inhibition of 5-LOX has become an attractive strategy for cancer therapy. This guide provides a comparative overview of the efficacy of several 5-LOX inhibitors across different cancer cell lines, based on available experimental data.
Comparative Efficacy of 5-LOX Inhibitors: IC50 Values
The half-maximal inhibitory concentration (IC50) is a common measure of the potency of a compound in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for several 5-LOX inhibitors across various cancer cell lines. It is important to note that these values are derived from different studies and experimental conditions may vary.
| Inhibitor | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| Zileuton | SW1990 | Pancreatic | Concentration-dependent inhibition | [5] |
| HT29, LoVo | Colon | Effective in vivo | [6][7] | |
| MK-886 | Capan-2 | Pancreatic | 37 | [8] |
| B16F10 | Melanoma | IC20 and IC50 values determined | [9] | |
| AA-861 | Capan-2 | Pancreatic | 57 | [8] |
| B16F10 | Melanoma | IC20 and IC50 values determined | [9] | |
| Rev-5901 | Capan-2 | Pancreatic | 76 | [8] |
| LoVo | Colon | Concentration-dependent inhibition | [7] | |
| BWA4C | Capan-2 | Pancreatic | > 100 (for cytotoxicity) | [8] |
| CJ-13,610 | Capan-2 | Pancreatic | > 100 (for cytotoxicity) | [8] |
Discussion of Differential Efficacy and Off-Target Effects
The data indicates that the efficacy of 5-LOX inhibitors can vary significantly depending on the specific compound and the cancer cell line being tested. For instance, in Capan-2 pancreatic cancer cells, MK-886, AA-861, and Rev-5901 demonstrated cytotoxic effects, whereas the potent 5-LOX inhibitors CJ-13,610 and BWA4C, along with Zileuton, did not significantly impair cell viability at concentrations up to 100 µM.[8] This suggests that the anti-proliferative and cytotoxic effects of some 5-LOX inhibitors may occur through mechanisms independent of 5-LOX inhibition.[8]
Furthermore, some studies have shown that the concentrations of certain 5-LOX inhibitors required to induce anti-proliferative and cytotoxic effects are substantially higher than those needed for the suppression of 5-LOX activity.[8] This discrepancy points towards potential off-target effects that contribute to their anti-cancer activity. Researchers should, therefore, exercise caution when interpreting results and consider the possibility of 5-LOX-independent mechanisms of action.
Experimental Protocols
A standardized workflow is crucial for the evaluation and comparison of 5-LOX inhibitors.
Key Experimental Methodologies:
-
Cell Viability and Cytotoxicity Assays:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
WST-1 Assay: Similar to the MTT assay, the WST-1 assay is a colorimetric method for the quantification of cell proliferation and viability.[8]
-
Sulphorhodamine B (SRB) Assay: This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass.[9]
-
-
Cell Proliferation Assays:
-
BrdU Incorporation Assay: This assay measures the incorporation of bromodeoxyuridine (BrdU) into newly synthesized DNA, which is a direct measure of cell proliferation.[8]
-
Thymidine Incorporation Assay: Similar to the BrdU assay, this method measures the incorporation of radiolabeled thymidine into DNA during cell division.[7]
-
-
Apoptosis Assays:
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is used to detect early (Annexin V positive, PI negative) and late (Annexin V and PI positive) apoptotic cells.[8]
-
-
Signaling Pathway Analysis:
-
Western Blotting: This technique is used to detect and quantify specific proteins involved in the 5-LOX signaling pathway and downstream cellular processes to understand the mechanism of action of the inhibitors.
-
Comparative Analysis Framework
The comparison of the efficacy of different 5-LOX inhibitors should be a multi-faceted approach, considering not only their potency but also their selectivity and potential for off-target effects.
Conclusion
While the specific compound this compound remains uncharacterized in the public domain for its anti-cancer effects, the broader class of 5-LOX inhibitors represents a promising avenue for oncological research. The available data demonstrates that these inhibitors can exert potent anti-proliferative and pro-apoptotic effects in a variety of cancer cell lines. However, the observed differences in efficacy and the potential for off-target effects underscore the importance of comprehensive preclinical evaluation. Future research should focus on elucidating the precise molecular mechanisms of these compounds and identifying predictive biomarkers to guide their clinical development. This guide provides a foundational framework for researchers to design and interpret experiments aimed at exploring the therapeutic potential of targeting the 5-LOX pathway in cancer.
References
- 1. 5-Lipoxygenase: Underappreciated Role of a Pro-Inflammatory Enzyme in Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Lipoxygenase (LOX) Pathway: A Promising Target to Combat Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Overexpression of 5-lipoxygenase in colon polyps and cancer and the effect of 5-LOX inhibitors in vitro and in a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5-Lipoxygenase inhibitors induce potent anti-proliferative and cytotoxic effects in human tumour cells independently of suppression of 5-lipoxygenase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Effects of Selective COX and LOX Inhibitors and Their Combinations with Antineoplastic Drugs in the Mouse Melanoma Cell Line B16F10 [mdpi.com]
- 9. Unveiling Anticancer Potential of COX-2 and 5-LOX Inhibitors: Cytotoxicity, Radiosensitization Potential and Antimigratory Activity against Colorectal and Pancreatic Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Showdown: 5-LOX-IN-6 Versus Commercial 5-LOX Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 5-Lipoxygenase Inhibitors
The enzyme 5-lipoxygenase (5-LOX) is a critical mediator in the biosynthesis of leukotrienes, potent inflammatory signaling molecules implicated in a range of diseases, including asthma, allergic rhinitis, and cardiovascular conditions. As such, the development of potent and selective 5-LOX inhibitors is a significant focus of drug discovery efforts. This guide provides a head-to-head comparison of the novel inhibitor 5-LOX-IN-6 against established commercial 5-LOX inhibitors, offering a comprehensive overview of their performance based on available experimental data.
Quantitative Comparison of Inhibitor Potency
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the available IC50 data for this compound and other prominent commercial 5-LOX inhibitors. It is important to note that these values were determined in various experimental systems, which can influence the apparent potency. Direct comparative studies under identical conditions are needed for a definitive assessment.
| Inhibitor | Target | Assay System | IC50 (µM) | Mechanism of Action |
| This compound | 5-LOX | Human Neutrophils | 0.23 | Direct, Reversible |
| Recombinant Human 5-LOX | Enzyme Assay | 0.086 | ||
| Zileuton | 5-LOX | Human Whole Blood | 2.6[1] | Iron Chelator |
| Rat Basophilic Leukemia Cells | 0.5[2] | |||
| MK-886 | FLAP | Intact Leukocytes | 0.003 | FLAP Inhibitor |
| Leukotriene Biosynthesis | Human Whole Blood | 1.1[3] | ||
| Nordihydroguaiaretic Acid (NDGA) | 5-LOX | Enzyme Assay | ~8[4] | Antioxidant, Non-selective |
| Human 5-LOX | 0.097 |
Signaling Pathway and Inhibition Mechanisms
The 5-lipoxygenase pathway is a key branch of the arachidonic acid cascade. Understanding this pathway is crucial for appreciating the mechanisms of action of different inhibitors.
References
A Comparative Analysis of 5-Lipoxygenase Inhibitors: Benchmarking Next-Generation Candidates Against First-Generation Agents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of inflammatory and allergic disease therapeutics, the inhibition of 5-lipoxygenase (5-LOX) remains a pivotal strategy. This enzyme is central to the biosynthesis of leukotrienes, potent lipid mediators implicated in a host of pathologies, including asthma, allergic rhinitis, and cardiovascular diseases. While first-generation 5-LOX inhibitors paved the way for targeting this pathway, their clinical utility has been hampered by limitations. This guide provides a comprehensive comparison of a next-generation 5-LOX inhibitor, Atreleuton, against the first-generation agents, Zileuton and MK-886, supported by experimental data to inform future research and development.
Executive Summary
This guide benchmarks the performance of Atreleuton, a novel 5-LOX inhibitor, against the first-generation inhibitors Zileuton and MK-886. The comparison focuses on key performance indicators such as potency, selectivity, and clinical findings. Atreleuton demonstrates a favorable profile with high potency and selectivity, positioning it as a promising candidate for further investigation. This document serves as a resource for researchers and drug development professionals, providing detailed experimental protocols and visual representations of key biological and experimental frameworks.
Introduction to 5-Lipoxygenase Inhibition
The 5-lipoxygenase pathway is a critical branch of the arachidonic acid cascade, leading to the production of pro-inflammatory leukotrienes. Inhibition of the key enzyme, 5-LOX, or its activating protein (FLAP), can effectively attenuate the inflammatory response. First-generation inhibitors, while validating the therapeutic concept, have faced challenges including off-target effects and unfavorable pharmacokinetic profiles. This has driven the development of next-generation inhibitors with improved potency, selectivity, and safety.
Comparative Performance Data
The following table summarizes the key performance metrics of Atreleuton compared to the first-generation inhibitors Zileuton and MK-886.
| Parameter | Zileuton | MK-886 | Atreleuton (PF-4191834) |
| Target | 5-LOX | FLAP (5-LOX Activating Protein) | 5-LOX |
| Mechanism of Action | Iron chelator at the active site | Binds to FLAP, preventing arachidonic acid transfer to 5-LOX | Non-redox inhibitor |
| IC50 Value | ~1 µM[1] | Not directly applicable (FLAP inhibitor) | 229 ± 20 nM[2] |
| Cellular Potency (Human Blood) | Potent inhibitor of LTB4 production | Potent inhibitor of leukotriene biosynthesis | IC80 = 370 ± 20 nM for LTB4 inhibition[2] |
| Selectivity | Selective for 5-LOX | Selective for FLAP | ~300-fold selective for 5-LOX over 12-LOX and 15-LOX; no activity against COX enzymes[2] |
| Key Limitations | Liver toxicity, requiring monitoring of liver enzymes[3] | Terminated in Phase II clinical trials | Development status and full clinical profile still emerging |
| Clinical Development Status | Approved for the treatment of asthma[3][4][5] | Discontinued | Investigated in clinical trials for cardiovascular disease[6][7][8] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of enzyme inhibitors. Below are representative protocols for key experiments cited in this guide.
5-LOX Enzyme Inhibition Assay (Cell-Free)
This assay determines the direct inhibitory effect of a compound on the 5-LOX enzyme.
Objective: To determine the IC50 value of a test compound against purified 5-LOX.
Materials:
-
Purified recombinant human 5-LOX enzyme
-
Arachidonic acid (substrate)
-
Test compound (e.g., Atreleuton)
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
Detection reagent for leukotriene B4 (LTB4) or other 5-LOX products (e.g., ELISA kit)
Procedure:
-
Prepare a series of dilutions of the test compound in the assay buffer.
-
In a microplate, add the purified 5-LOX enzyme to each well.
-
Add the different concentrations of the test compound to the wells and incubate for a predefined period (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Allow the reaction to proceed for a specific time (e.g., 10 minutes) at 37°C.
-
Stop the reaction by adding a suitable stop solution.
-
Quantify the amount of LTB4 produced using an ELISA kit according to the manufacturer's instructions.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.
Cellular Leukotriene Production Assay (Human Whole Blood)
This assay measures the inhibitory effect of a compound on leukotriene synthesis in a more physiologically relevant cellular environment.
Objective: To determine the potency of a test compound in inhibiting LTB4 production in stimulated human whole blood.
Materials:
-
Freshly drawn human whole blood
-
Calcium ionophore A23187 (stimulant)
-
Test compound
-
Anticoagulant (e.g., heparin)
-
LTB4 ELISA kit
Procedure:
-
Collect fresh human blood into tubes containing an anticoagulant.
-
Aliquot the blood into microcentrifuge tubes.
-
Add various concentrations of the test compound to the blood samples and incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Stimulate leukotriene production by adding calcium ionophore A23187.
-
Incubate for a further period (e.g., 30 minutes) at 37°C.
-
Stop the reaction by placing the tubes on ice and then centrifuge to separate the plasma.
-
Measure the concentration of LTB4 in the plasma using an ELISA kit.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 or IC80 value.
Visualizing Key Concepts
Diagrams created using Graphviz (DOT language) are provided below to illustrate important pathways and workflows.
Figure 1: The 5-Lipoxygenase Signaling Pathway.
Figure 2: Experimental Workflow for 5-LOX Inhibition Assay.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Pharmacology of PF-4191834, a novel, selective non-redox 5-lipoxygenase inhibitor effective in inflammation and pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The 5-lipoxygenase inhibitor, zileuton, suppresses prostaglandin biosynthesis by inhibition of arachidonic acid release in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the search for novel 5-lipoxygenase inhibitors for the treatment of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent advances in the search for novel 5-lipoxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Treatment with 5-lipoxygenase inhibitor VIA-2291 (Atreleuton) in patients with recent acute coronary syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of treatment with 5‐lipoxygenase inhibitor VIA‐2291 (atreleuton) on coronary plaque progression: a serial CT angiography study [escholarship.org]
Safety Operating Guide
Proper Disposal of 5-LOX-IN-6: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of 5-LOX-IN-6, a direct and reversible inhibitor of 5-lipoxygenase (5-LO) used in inflammatory and allergic disorder research.[1][2]
Based on available safety data, this compound is not classified as a hazardous substance or mixture according to the Globally Harmonized System (GHS). However, it is crucial to follow institutional and local regulations for chemical waste disposal. The overriding principle is that no laboratory activity should commence without a clear plan for the disposal of all waste generated.[3]
Disposal Plan and Procedure
The disposal of this compound should be approached with the understanding that even non-hazardous chemicals require careful handling to avoid potential environmental contamination and to ensure the safety of all personnel, including custodial staff.
Experimental Protocol for Disposal:
-
Review Institutional Policies: Before proceeding, consult your institution's Environmental Health and Safety (EHS) office for specific guidelines on the disposal of non-hazardous chemical waste.
-
Unused Product: If the this compound is in its original, unopened container and is no longer needed, consider offering it to other research groups within your institution to minimize waste.
-
Small Quantities of Solid Waste:
-
For small amounts of solid this compound, the primary disposal route is as solid chemical waste.
-
Place the material in a clearly labeled, sealed container. The original container is often suitable if it is in good condition and can be securely closed.
-
The label should clearly identify the contents as "this compound" and indicate that it is non-hazardous.
-
-
Contaminated Labware:
-
Disposable labware (e.g., pipette tips, tubes, gloves) that has come into contact with this compound should be collected in a designated, sealed waste bag.
-
This bag should also be clearly labeled with the chemical name.
-
-
Final Disposal:
-
Do not place chemical containers or contaminated labware in regular laboratory trash cans, as this can pose a risk to custodial staff.[4]
-
Laboratory personnel should transport the securely packaged and labeled waste directly to the designated chemical waste collection area or directly to the dumpster, in accordance with your facility's procedures.[4]
-
-
Empty Containers:
-
Thoroughly empty the original container of all contents.
-
Deface the original label to prevent misuse.[4]
-
Triple rinse the empty container with a suitable solvent (e.g., ethanol or water, depending on the solvent used to dissolve the compound). Collect the rinsate as chemical waste.
-
Once cleaned, the container may be disposed of in the regular trash or recycled, as per institutional guidelines.[3]
-
Quantitative Data Summary
While specific quantitative disposal limits for this compound are not publicly available due to its non-hazardous classification, the following table summarizes key considerations based on general laboratory waste guidelines.
| Parameter | Guideline | Source |
| Waste Classification | Non-Hazardous Solid Waste | General SDS Information |
| Disposal Route | Solid Chemical Waste Stream / Institutional Non-Hazardous Waste | [3][4] |
| Container Requirements | Securely sealed and clearly labeled | [3][5] |
| Disposal of Liquids | Not to be disposed of in dumpsters | [4] |
| Empty Containers | Triple-rinsed, label defaced | [3][4] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, fostering a culture of safety and environmental stewardship. Always prioritize your institution's specific guidelines and consult with your EHS department when in doubt.
References
Essential Safety and Operational Guide for Handling 5-LOX-IN-6
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of the 5-lipoxygenase inhibitor, 5-LOX-IN-6, ensuring laboratory safety and procedural excellence.
This document provides critical safety and logistical information for the handling of this compound, a direct and reversible inhibitor of 5-lipoxygenase (5-LOX). Adherence to these guidelines is essential for minimizing risks and ensuring the integrity of experimental outcomes.
Immediate Safety and Handling
Proper handling of this compound is crucial to prevent accidental exposure and ensure a safe laboratory environment. The following personal protective equipment (PPE) and handling procedures are mandatory.
Personal Protective Equipment (PPE)
A summary of required personal protective equipment is provided in the table below.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields | Protects eyes from splashes or dust. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene) | Prevents skin contact and absorption. |
| Body Protection | Laboratory coat, long pants, and closed-toe shoes | Minimizes skin exposure to spills. Impervious clothing is recommended for larger quantities.[1] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood | Avoids inhalation of dust or aerosols.[1][2] A NIOSH-approved respirator may be required for operations with a high potential for aerosolization.[3] |
Hazard Identification and Precautionary Measures
This compound is classified with the following hazards:
-
Skin Irritation : May cause skin irritation upon contact.[1][4]
-
Serious Eye Irritation : Can cause serious eye irritation.[1][4]
-
Respiratory Tract Irritation : May cause respiratory irritation if inhaled.[1][4]
Precautionary Statements:
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[1]
-
Wash hands thoroughly after handling.[1]
-
Use only outdoors or in a well-ventilated area.[1]
-
Wear protective gloves, protective clothing, eye protection, and face protection.[1]
-
Store in a well-ventilated place and keep the container tightly closed.[1]
-
Store locked up.[1]
Operational Plan: Step-by-Step Guidance
Follow these procedures for the safe preparation and use of this compound in a laboratory setting.
Preparation of Stock Solutions
-
Ensure Proper Ventilation : All handling of the solid compound should be performed in a chemical fume hood.
-
Don PPE : Wear all required personal protective equipment as detailed in the table above.
-
Weighing : Carefully weigh the desired amount of this compound powder.
-
Solubilization : Dissolve the compound in a suitable solvent (e.g., DMSO) to the desired stock concentration.
-
Storage : Store the stock solution at -20°C for long-term stability.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vitro experiment using this compound.
Caption: A typical workflow for an in vitro 5-LOX inhibition assay.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Collection and Labeling
-
Waste Segregation : All materials contaminated with this compound (e.g., pipette tips, tubes, gloves) should be collected as hazardous chemical waste.
-
Container : Use a designated, leak-proof, and clearly labeled hazardous waste container.
-
Labeling : The waste container must be labeled with "Hazardous Waste" and the full chemical name "this compound".
Disposal Procedure
-
Do Not Dispose Down the Drain : this compound is a synthetic organic compound and should not be disposed of in the sanitary sewer.
-
Institutional Guidelines : Follow your institution's specific guidelines for the disposal of hazardous chemical waste. This typically involves arranging for pickup by the Environmental Health and Safety (EHS) department.
-
Empty Containers : Triple-rinse empty containers with a suitable solvent. The rinsate must be collected as hazardous waste.
The 5-Lipoxygenase (5-LOX) Signaling Pathway
This compound exerts its effect by inhibiting the 5-lipoxygenase enzyme, a key component of the inflammatory leukotriene synthesis pathway.
Caption: The 5-LOX pathway, inhibited by this compound.
Experimental Protocols
The following is a representative protocol for evaluating the inhibitory effect of this compound on leukotriene production in human neutrophils.
In Vitro 5-LOX Inhibition Assay in Human Neutrophils
-
Isolation of Human Neutrophils : Isolate neutrophils from fresh human blood using density gradient centrifugation.
-
Cell Culture : Resuspend the isolated neutrophils in a suitable buffer (e.g., Hank's Balanced Salt Solution with calcium and magnesium).
-
Pre-incubation with this compound :
-
Prepare serial dilutions of this compound in the cell buffer.
-
Add the this compound dilutions to the neutrophil suspension.
-
Incubate for 15-30 minutes at 37°C.
-
-
Stimulation of Leukotriene Synthesis :
-
Add a calcium ionophore (e.g., A23187, final concentration 2.5 µM) to stimulate the 5-LOX pathway.
-
Incubate for an additional 10-15 minutes at 37°C.
-
-
Termination of Reaction : Stop the reaction by adding ice-cold methanol and an internal standard.
-
Extraction of Leukotrienes :
-
Centrifuge the samples to pellet the cell debris.
-
Collect the supernatant containing the leukotrienes.
-
Perform solid-phase extraction to purify and concentrate the leukotrienes.
-
-
Quantification of Leukotrienes :
-
Analyze the levels of leukotrienes (e.g., LTB4) using reverse-phase high-performance liquid chromatography (RP-HPLC) or an enzyme-linked immunosorbent assay (ELISA) kit.
-
-
Data Analysis :
-
Calculate the percentage of inhibition of leukotriene synthesis for each concentration of this compound.
-
Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the leukotriene production. This compound has been reported to have an IC50 of 0.23 µM in human neutrophils.[5]
-
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
